molecular formula C3H8ClNO B016518 3-Hydroxyazetidine hydrochloride CAS No. 18621-18-6

3-Hydroxyazetidine hydrochloride

Cat. No.: B016518
CAS No.: 18621-18-6
M. Wt: 109.55 g/mol
InChI Key: UQUPQEUNHVVNKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxyazetidine hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C3H8ClNO and its molecular weight is 109.55 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

azetidin-3-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7NO.ClH/c5-3-1-4-2-3;/h3-5H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQUPQEUNHVVNKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30374721
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-18-6
Record name 3-Hydroxyazetidine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18621-18-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30374721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Hydroxyazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxyazetidine Hydrochloride (CAS: 18621-18-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride, with the CAS registry number 18621-18-6, is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development.[1][2] Its rigid four-membered azetidine (B1206935) ring, functionalized with a hydroxyl group, provides a unique structural scaffold that is increasingly incorporated into advanced therapeutic agents.[3] This compound serves as a critical intermediate in the synthesis of a variety of biologically active molecules, including novel antibiotics and polypeptides.[1][4][5] Its hydrochloride salt form enhances stability and solubility, particularly in aqueous media, which is advantageous for pharmaceutical applications.[3] This technical guide provides a comprehensive overview of its chemical properties, synthesis methodologies, and safety information, tailored for professionals in research and drug development.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[6][7][8] It is soluble in water, DMSO, and methanol (B129727).[4][7][9] A summary of its key physical and chemical properties is presented below.

PropertyValueReference
CAS Number 18621-18-6[6]
Molecular Formula C₃H₈ClNO[6][9]
Molecular Weight 109.55 g/mol [6][10]
Appearance White to yellow to orange crystalline powder[2]
Melting Point 85-92 °C[2][9]
Solubility Soluble in water, DMSO, methanol[4][7][9]
Storage Room temperature, keep in a dark and dry place, hygroscopic[7][9]
InChI Key UQUPQEUNHVVNKW-UHFFFAOYSA-N[3]
SMILES OC1CNC1.Cl[3]

Spectral Data

The structural identity of this compound is confirmed by various spectroscopic techniques. The ¹H NMR spectral data is summarized below.

¹H NMR Data
Solvent DMSO-d₆
Frequency 300 MHz
Chemical Shift (δ) ppm Multiplicity
9.07bb
6.19bb
4.49m
3.99m
3.71m
Reference[6]

Synthesis Methodologies and Experimental Protocols

Several synthetic routes for this compound have been developed, often starting from readily available precursors. These methods focus on optimizing yield, purity, and scalability for industrial applications.[1] Below are detailed protocols for some of the common synthetic pathways.

Method 1: Hydrogenation of 1-(Diphenylmethyl)-3-Hydroxyazetidine Hydrochloride

This method involves the deprotection of a benzhydryl-protected azetidine precursor via hydrogenation.

Experimental Protocol:

  • A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) is prepared in absolute ethanol (B145695) (700 mL).[6]

  • To this solution, Pd(OH)₂/C is added as a catalyst.[6]

  • The mixture is hydrogenated in a Parr shaker at 4 atm at room temperature.[6]

  • After 12 hours, the catalyst is removed by filtration.[6]

  • The filtrate is evaporated to dryness to yield this compound.[6]

    • Yield: 4.20 g (94%)[6]

G cluster_0 Synthesis via Hydrogenation Start 1-(Diphenylmethyl)-3- hydroxyazetidine hydrochloride Reagents Pd(OH)₂/C, H₂ Ethanol, 4 atm, RT Start->Reagents 1. Reaction Hydrogenation (12 hours) Reagents->Reaction 2. Filtration Catalyst Filtration Reaction->Filtration 3. Evaporation Solvent Evaporation Filtration->Evaporation 4. Product 3-Hydroxyazetidine hydrochloride Evaporation->Product 5.

Caption: Workflow for the synthesis of this compound via hydrogenation.

Method 2: Synthesis from Benzylamine (B48309) and Epichlorohydrin (B41342)

This route offers an alternative to using the more expensive benzhydrylamine.[11]

Experimental Protocol:

  • Step 1: Ring Opening: Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5 °C. Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature at 0-5 °C, and react for 12 hours. The intermediate product is obtained by filtration, washing with water and an organic solvent (e.g., a 1:20 mixture of ethyl acetate (B1210297) and petroleum ether), and air-drying.[11]

  • Step 2: Cyclization: The intermediate from step 1 is cyclized to form 1-benzyl-3-hydroxyazetidine.

  • Step 3: Deprotection: Dissolve 1-benzyl-3-hydroxyazetidine (1163 g) in methanol (5.8 kg). Add 1.8 L of 4mol/L aqueous HCl solution, followed by 35 g of 10% palladium on carbon. Hydrogenate for 8 hours until the starting material is completely consumed (as monitored by HPLC).[11]

  • Step 4: Isolation: Filter to remove the palladium on carbon, washing the filter cake with a small amount of methanol. Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid. Add 2 times the volume of ethyl acetate to the concentrate, stir for 5 minutes, and filter to obtain the final product.[11]

    • Purity: >98%[11]

    • Yield: >90%[11]

G cluster_1 Synthesis from Benzylamine and Epichlorohydrin Start_A Benzylamine + Epichlorohydrin Step1 Ring Opening (0-5 °C, 12h) Start_A->Step1 Intermediate Intermediate Product Step1->Intermediate Step2 Cyclization Intermediate->Step2 Protected 1-Benzyl-3-hydroxyazetidine Step2->Protected Step3 Hydrogenation (Pd/C, H₂, HCl/Methanol) Protected->Step3 Isolation Filtration & Crystallization Step3->Isolation Product_A 3-Hydroxyazetidine hydrochloride Isolation->Product_A

Caption: Multi-step synthesis of this compound from benzylamine.

Method 3: Synthesis from t-Butylamine and Epichlorohydrin

This method avoids hydrogenation by using a different protecting group strategy.[12]

Experimental Protocol:

  • Step 1: Cyclization: To a three-necked flask under nitrogen, add tert-butylamine (B42293) (108.8 g, 1.49 mol), isopropanol (B130326) (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol).[12]

  • Step 2: Acetyl Reaction: Under nitrogen, add acetic anhydride (B1165640) (108.0 mL) to a three-necked flask. Add the product from the cyclization step (21.7 g, 0.17 mol) followed by zinc chloride (12.0 g, 0.090 mol). The reaction is carried out for 3-10 hours at 125-140 °C. Acetic anhydride is removed under reduced pressure to yield crude N-acetyl-3-acetoxy azetidine, which is used directly in the next step.[12]

  • Step 3: Deacetylation: Add 96.0 mL of 25% HCl solution to the crude product from the previous step. Heat to 90 °C and stir for 4-10 hours.[12]

  • Step 4: Isolation: Remove the solvent under reduced pressure. Add methanol (14.0 mL) and ethyl acetate (12.0 mL) and heat to dissolve. Cool the solution to recrystallize and obtain the final product.[12]

    • Yield: 6.2 g (55%)[12]

Applications in Drug Development

This compound is a valuable building block for synthesizing complex pharmaceutical compounds.[1][3]

  • Fluoroquinolone Antibiotics: It is used in the synthesis of novel fluoroquinolone antibiotics.[1][4] The azetidine ring is a key structural feature that can influence the efficacy and pharmacokinetic profile of these drugs.[5]

  • Polypeptide Synthesis: It serves as an important intermediate in the synthesis of polypeptides.[1][4]

  • JAK Inhibitors: The compound is an intermediate in the synthesis of Brectinib, a Janus kinase (JAK) inhibitor approved for the treatment of rheumatoid arthritis.[4]

  • Neurological and Metabolic Disorders: Its unique structure makes it a valuable component in the development of drugs targeting neurological and metabolic disorders.[2]

  • MEK Inhibitors: It has been utilized in the synthesis of allosteric MEK inhibitors like XL518 (GDC-0973).[13]

Safety and Handling

This compound is classified as harmful and corrosive.[9] Appropriate safety precautions must be taken during handling and storage.

Safety Information
Signal Word Danger
Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH318: Causes serious eye damageH335: May cause respiratory irritation
Precautionary Statements P261: Avoid breathing dustP280: Wear protective gloves/protective clothing/eye protection/face protectionP301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302+P352: IF ON SKIN: Wash with plenty of soap and waterP305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment Dust mask (type N95), eyeshields, gloves
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place. Incompatible with strong oxidizing agents.

First Aid Measures:

  • Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[14]

  • Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[14]

  • Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[14]

  • Ingestion: Clean mouth with water and drink plenty of water afterward. Get medical attention if symptoms occur.[14]

Conclusion

This compound is a fundamentally important building block for the pharmaceutical industry. Its versatile reactivity and the unique conformational constraints it imparts make it a valuable component in the design and synthesis of new drugs. The synthetic routes outlined in this guide offer various strategies for its preparation, allowing researchers to choose the most suitable method based on factors like cost, scale, and available equipment. As with all chemical reagents, adherence to strict safety protocols is essential when handling this compound to ensure a safe and productive research environment.

References

An In-Depth Technical Guide to the Physical Properties of 3-Azetidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Azetidinol hydrochloride (CAS No: 18621-18-6), a key building block in medicinal chemistry and pharmaceutical development.[1][2][3][4] This document is intended to be a valuable resource for researchers and scientists engaged in drug discovery and development, offering detailed data, experimental methodologies, and structural information.

Chemical Structure and Identity

3-Azetidinol hydrochloride is the hydrochloride salt of 3-hydroxyazetidine.[1][2][4] The presence of the strained four-membered azetidine (B1206935) ring and a hydroxyl group makes it a versatile intermediate for the synthesis of a variety of more complex molecules.[1]

Caption: Chemical structure of 3-Azetidinol hydrochloride.

Core Physical Properties

The physical characteristics of 3-Azetidinol hydrochloride are crucial for its handling, storage, and application in chemical syntheses. A summary of these properties is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₃H₇NO·HCl[1][2]
Molecular Weight 109.55 g/mol [1][2]
Appearance White to off-white or pale yellow crystalline powder or solid.[1][3]
Melting Point 85-92 °C[1][5]
Boiling Point 170.7 °C at 760 mmHg (for the free base)
Solubility Soluble in water, DMSO, and methanol.[3][4]
Hygroscopicity Hygroscopic[3]

Experimental Protocols

The following sections detail the standard methodologies that are typically employed to determine the physical properties listed above. While specific experimental records for this compound are not publicly detailed, these protocols represent the standard accepted procedures in organic chemistry.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound is a key indicator of its purity. A sharp melting range typically signifies a high degree of purity.

Principle: A small, finely powdered sample of the substance is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)

  • Glass capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if the sample is not a fine powder)

Procedure:

  • Ensure the 3-Azetidinol hydrochloride sample is completely dry and finely powdered. If necessary, gently grind the crystals in a mortar and pestle.

  • Pack the dry powder into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.

  • Place the capillary tube in the heating block of the melting point apparatus.

  • Heat the block rapidly to a temperature approximately 15-20 °C below the expected melting point.

  • Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

  • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

  • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

Boiling Point Determination (for the free base)

Since 3-Azetidinol hydrochloride is a salt and will likely decompose at high temperatures, the boiling point is typically reported for the corresponding free base, 3-Azetidinol. The Thiele tube method is a common technique for determining the boiling point of a small amount of liquid.

Principle: A liquid is heated in a small tube, and the temperature at which its vapor pressure equals the atmospheric pressure is determined.

Apparatus:

  • Thiele tube

  • Thermometer

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Heat source (e.g., Bunsen burner)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • Place a small amount (0.5-1 mL) of 3-Azetidinol (the free base) into the small test tube.

  • Invert a capillary tube (sealed end up) and place it into the test tube containing the sample.

  • Attach the test tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.

  • Clamp the assembly in a Thiele tube filled with mineral oil, making sure the test tube is immersed in the oil.

  • Gently heat the side arm of the Thiele tube.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Continue heating until a continuous and rapid stream of bubbles is observed.

  • Turn off the heat and allow the apparatus to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Solubility Assessment (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound in a given solvent.

Principle: An excess amount of the solid is agitated in a solvent for a prolonged period until equilibrium is reached. The concentration of the dissolved solute in the saturated solution is then determined.

Apparatus:

  • Vials with screw caps

  • Orbital shaker or wrist-action shaker, preferably in a temperature-controlled environment

  • Analytical balance

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Analytical instrumentation for quantification (e.g., HPLC-UV, LC-MS)

Procedure:

  • Add an excess amount of 3-Azetidinol hydrochloride to a vial containing a known volume of the solvent (e.g., water, methanol, DMSO). The excess solid should be clearly visible.

  • Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C).

  • Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • After equilibration, allow the samples to stand to let the excess solid settle.

  • Carefully withdraw a sample of the supernatant and filter it through a syringe filter to remove any undissolved solid.

  • Quantify the concentration of 3-Azetidinol hydrochloride in the filtrate using a validated analytical method. A standard curve should be prepared to ensure accurate quantification.

Assessment of Appearance

The appearance of a chemical is a basic but important physical property that is checked for quality control.

Principle: The substance is visually inspected under controlled lighting conditions against a standard background.

Apparatus:

  • Clean, dry glass vial or watch glass

  • Spatula

  • Well-lit inspection area with black and white backgrounds

Procedure:

  • Place a small amount of 3-Azetidinol hydrochloride on a clean watch glass or in a clear vial.

  • Visually examine the sample against both a black and a white background.

  • Record the color (e.g., white, off-white, pale yellow).

  • Describe the physical form (e.g., crystalline powder, amorphous solid).

Hygroscopicity and Water Content Determination (Karl Fischer Titration)

Given that 3-Azetidinol hydrochloride is hygroscopic, determining its water content is crucial. Karl Fischer titration is the gold standard for this measurement.

Principle: This method is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent. The endpoint is detected potentiometrically.

Apparatus:

  • Karl Fischer titrator (volumetric or coulometric)

  • Titration cell

  • Analytical balance

  • Syringes for sample introduction

Procedure:

  • The titration cell is filled with a suitable Karl Fischer solvent and pre-titrated with the Karl Fischer reagent to eliminate any residual water.

  • A precisely weighed amount of the 3-Azetidinol hydrochloride sample is introduced into the titration cell.

  • The sample is dissolved in the solvent, and the water present reacts with the reagent.

  • The titrator automatically adds the reagent until the endpoint is reached, which is indicated by a persistent voltage change.

  • The water content is calculated based on the amount of reagent consumed.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the characterization of the physical properties of a chemical substance like 3-Azetidinol hydrochloride.

G cluster_start cluster_characterization Physical Property Characterization cluster_data start Obtain Pure Sample of 3-Azetidinol Hydrochloride appearance Visual Inspection (Appearance) start->appearance melting_point Melting Point Determination (Capillary Method) start->melting_point solubility Solubility Assessment (Shake-Flask Method) start->solubility hygroscopicity Water Content Analysis (Karl Fischer Titration) start->hygroscopicity boiling_point Boiling Point Determination (for free base) start->boiling_point data_table Compile Data into Property Table appearance->data_table melting_point->data_table solubility->data_table hygroscopicity->data_table boiling_point->data_table

Caption: Workflow for physical property characterization.

References

A Comprehensive Technical Guide to the Molecular Weight of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of the physicochemical properties of chemical compounds is paramount. This guide provides an in-depth analysis of the molecular weight of 3-hydroxyazetidine hydrochloride, a key building block in medicinal chemistry.

Core Data Presentation

The molecular weight of this compound is a fundamental parameter for stoichiometric calculations, solution preparation, and analytical characterization. The table below summarizes the key molecular weight and formula information for the compound and its constituent parts.

Compound NameChemical FormulaMolecular Weight ( g/mol )
This compoundC₃H₇NO·HCl or C₃H₈ClNO109.55[1][2][3]
3-Hydroxyazetidine (Parent Compound)C₃H₇NO73.09
Hydrochloric AcidHCl36.46

Note: The molecular weight of 3-Hydroxyazetidine was calculated based on its chemical formula (C₃H₇NO) and the atomic weights of its constituent elements.

Logical Relationship of Molecular Weight Components

The molecular weight of this compound is the sum of the molecular weights of its parent compound, 3-hydroxyazetidine, and hydrochloric acid. This relationship is visualized in the following diagram.

G Molecular Weight Composition A 3-Hydroxyazetidine (C₃H₇NO) MW: 73.09 g/mol C This compound (C₃H₈ClNO) MW: 109.55 g/mol A->C B Hydrochloric Acid (HCl) MW: 36.46 g/mol B->C

Caption: Composition of this compound.

Experimental Determination of Molecular Weight

The molecular weight of this compound can be experimentally verified using several analytical techniques. Mass spectrometry is the most common and precise method.

Experimental Protocol: Mass Spectrometry Analysis

Objective: To determine the molecular weight of this compound using electrospray ionization mass spectrometry (ESI-MS).

Materials:

  • This compound sample

  • Methanol (B129727) (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • Formic acid (LC-MS grade)

  • Mass spectrometer with ESI source

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

    • From the stock solution, prepare a dilute solution (e.g., 10 µg/mL) in a solvent mixture of 50:50 methanol:water with 0.1% formic acid. The formic acid aids in the ionization process.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution to ensure mass accuracy.

    • Set the ESI source to positive ion mode.

    • Optimize the source parameters, including capillary voltage, cone voltage, desolvation gas flow, and temperature, to achieve a stable and robust signal.

  • Data Acquisition:

    • Infuse the prepared sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min).

    • Acquire the mass spectrum over a relevant mass-to-charge (m/z) range (e.g., m/z 50-200).

  • Data Analysis:

    • The expected ion to be observed is the protonated molecule of 3-hydroxyazetidine, [M+H]⁺, where M is the neutral 3-hydroxyazetidine molecule.

    • The theoretical m/z for the [M+H]⁺ ion of 3-hydroxyazetidine (C₃H₇NO) is approximately 74.06.

    • The observed m/z value from the mass spectrum should be compared to the theoretical value to confirm the identity and molecular weight of the parent compound. The hydrochloride salt itself will not be directly observed as a single entity in the gas phase under these conditions.

Experimental Workflow

The general workflow for the experimental determination of the molecular weight is illustrated below.

G Mass Spectrometry Workflow cluster_prep Sample Preparation cluster_analysis MS Analysis cluster_data Data Processing A Weigh Sample B Dissolve in Solvent A->B C Dilute to Final Concentration B->C E Sample Infusion C->E D Instrument Calibration D->E F Data Acquisition E->F G Identify [M+H]⁺ Peak F->G H Compare with Theoretical m/z G->H I Confirm Molecular Weight H->I J Final Report

Caption: Workflow for Molecular Weight Determination by MS.

References

Elucidating the Structure of 3-Hydroxyazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride is a pivotal heterocyclic building block in medicinal chemistry and drug development. Its strained four-membered ring and hydroxyl functionality make it a valuable synthon for introducing unique conformational constraints and hydrogen bonding interactions in novel therapeutic agents. A thorough understanding of its structure is paramount for its effective utilization in synthesis and for predicting the properties of its derivatives. This technical guide provides an in-depth analysis of the structure elucidation of this compound, detailing the spectroscopic data and experimental protocols used for its characterization.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₃H₈ClNO[1][2]
Molecular Weight109.55 g/mol [1][2][3]
AppearanceWhite to off-white crystalline solid[4][5]
Melting Point85-90 °C[6]
SolubilitySoluble in water, DMSO, and methanol (B129727)[7]

Spectroscopic Data for Structure Elucidation

The definitive structure of this compound is established through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

The proton NMR spectrum of this compound is characterized by signals corresponding to the protons on the azetidine (B1206935) ring and the hydroxyl and amine protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.1broad singlet2HNH ₂⁺ (exchangeable with D₂O)
~6.2broad singlet1HOH (exchangeable with D₂O)
~4.5multiplet1HCH -OH
~4.0multiplet2HCH ₂ adjacent to NH₂⁺
~3.7multiplet2HCH ₂ adjacent to NH₂⁺

Note: Chemical shifts can vary slightly depending on the solvent and concentration.

The proton-decoupled ¹³C-NMR spectrum is expected to show two distinct signals for the carbon atoms of the azetidine ring.

Chemical Shift (δ) ppmAssignment
~65-75C H-OH
~50-60C H₂
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound will exhibit characteristic absorption bands for the O-H, N-H, and C-H bonds.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadO-H stretch (alcohol)
3200-2800Strong, BroadN-H stretch (ammonium salt)
2980-2850MediumC-H stretch (aliphatic)
~1600MediumN-H bend (ammonium salt)
~1100StrongC-O stretch (secondary alcohol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, electrospray ionization (ESI) is a suitable technique. The mass spectrum would be expected to show a prominent peak for the protonated molecule (M+H)⁺ of the free base, 3-hydroxyazetidine.

m/zInterpretation
74.05[M+H]⁺ of 3-hydroxyazetidine (C₃H₇NO)

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing may be applied if necessary.

¹H-NMR Acquisition:

  • The spectrum is typically acquired on a 300 or 400 MHz NMR spectrometer.

  • A standard single-pulse experiment is used.

  • The spectral width is set to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

  • A sufficient number of scans (e.g., 16 or 32) are acquired to obtain a good signal-to-noise ratio.

  • The residual solvent peak is used for chemical shift referencing.

¹³C-NMR Acquisition:

  • The spectrum is acquired on the same instrument, typically at a frequency of 75 or 100 MHz.

  • A standard proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each carbon.

  • The spectral width is set to cover the expected range of carbon chemical shifts (e.g., 0-100 ppm).

  • A larger number of scans are typically required compared to ¹H-NMR to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet press and apply pressure to form a thin, transparent pellet.

IR Spectrum Acquisition:

  • The spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer.

  • A background spectrum of the empty sample compartment is first recorded.

  • The KBr pellet containing the sample is then placed in the sample holder.

  • The sample spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

  • The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry

Sample Preparation:

  • Prepare a dilute solution of this compound in a suitable solvent compatible with electrospray ionization, such as methanol or a mixture of water and acetonitrile.

Mass Spectrum Acquisition (ESI-MS):

  • The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.

  • The sample solution is introduced into the ESI source at a constant flow rate.

  • The instrument is operated in positive ion mode to detect the protonated molecule.

  • The mass spectrum is acquired over a relevant mass-to-charge (m/z) range (e.g., 50-200).

  • The resulting spectrum shows the relative abundance of ions as a function of their m/z ratio.

Visualizations

Structure Elucidation Workflow

The following diagram illustrates the logical workflow for the structure elucidation of this compound, starting from the unknown compound to its confirmed structure.

structure_elucidation cluster_0 Spectroscopic Analysis cluster_1 Data Interpretation cluster_2 Structure Confirmation MS Mass Spectrometry MolWeight Determine Molecular Weight (m/z = 74.05 for [M+H]⁺) MS->MolWeight Provides m/z NMR NMR Spectroscopy Connectivity Establish C-H Framework (¹H and ¹³C NMR) NMR->Connectivity Provides chemical shifts and coupling IR IR Spectroscopy FuncGroups Identify Functional Groups (O-H, N-H, C-H, C-O) IR->FuncGroups Provides vibrational frequencies Proposed Propose Structure: 3-Hydroxyazetidine MolWeight->Proposed FuncGroups->Proposed Connectivity->Proposed Confirmed Confirmed Structure: This compound Proposed->Confirmed Correlate with all data and consider hydrochloride salt synthesis_pathway Start1 Epichlorohydrin Intermediate1 Ring Opening Adduct Start1->Intermediate1 Start2 Protected Amine (e.g., Benzylamine) Start2->Intermediate1 Intermediate2 Protected 3-Hydroxyazetidine Intermediate1->Intermediate2 Intramolecular Cyclization FinalProduct 3-Hydroxyazetidine Hydrochloride Intermediate2->FinalProduct Deprotection & HCl Salt Formation

References

An In-depth Technical Guide on the Solubility of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility data for 3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6). Due to the limited availability of specific quantitative data in publicly accessible literature, this document focuses on summarizing the existing qualitative information and presenting detailed, adaptable experimental protocols for determining solubility. This guide is intended to be a valuable resource for researchers and professionals in the fields of drug development and chemical synthesis.

Qualitative Solubility Summary

SolventSolubilitySource
WaterSoluble / Slightly Soluble[1][2][3][4][5]
Dimethyl Sulfoxide (DMSO)Soluble / Slightly Soluble[1][2][3][4][5]
Methanol (B129727)Soluble / Slightly Soluble[1][2][3][4][5]

Note: While most sources state "soluble," one source specifies the solubility as "slightly" in all three solvents[1]. This suggests that while it dissolves, it may not be highly soluble. For drug development and formulation, precise quantitative determination is crucial.

Experimental Protocols for Solubility Determination

The following are detailed, generalized experimental protocols that can be adapted to quantitatively determine the solubility of this compound. These methods are based on established principles of solubility measurement.

2.1. Equilibrium Shake-Flask Method

This method is considered the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Methodology:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, DMSO, methanol) in a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The presence of undissolved solid is essential to ensure saturation.

    • Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) using a reliable shaker or rotator for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the undissolved solid to sediment.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a sub-micron filter (e.g., 0.22 µm syringe filter) to remove any remaining microparticles.

  • Analysis:

    • Accurately dilute the clear, filtered supernatant with the same solvent to a concentration that falls within the linear range of a suitable analytical method.

    • Quantify the concentration of this compound in the diluted sample using a validated analytical technique such as:

      • High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry).

      • Gravimetric analysis: Evaporate the solvent from a known volume of the filtered supernatant and weigh the remaining solid.

  • Calculation:

    • Calculate the original concentration of the saturated solution, accounting for the dilution factor. The result is the equilibrium solubility of the compound in the chosen solvent at the specified temperature.

2.2. Potentiometric Titration Method

This method is particularly useful for ionizable compounds like amine hydrochlorides and can be faster than the shake-flask method.

Methodology:

  • Preparation of a Slurry:

    • Create a slurry by adding a known amount of this compound to a known volume of the solvent in a thermostated vessel.

  • Titration:

    • Measure the initial pH of the slurry.

    • Add small, precise aliquots of a standardized titrant (e.g., NaOH for the hydrochloride salt) to the slurry.

    • Record the pH after each addition, allowing the system to equilibrate.

  • Data Analysis:

    • Plot the pH as a function of the volume of titrant added.

    • The solubility can be determined from the pH-solubility profile by identifying the point at which the solid phase disappears.

Visualizing Experimental Workflows

To aid in the understanding of the experimental processes, the following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the described protocols.

G cluster_0 Equilibrium Shake-Flask Method A Add excess 3-Hydroxyazetidine HCl to solvent B Agitate at constant temperature for 24-48h A->B C Allow solid to sediment B->C D Withdraw and filter supernatant C->D E Analyze concentration (e.g., HPLC) D->E F Calculate equilibrium solubility E->F

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

G cluster_1 Potentiometric Titration Method G Create a slurry of the compound in the solvent H Measure initial pH G->H I Add aliquots of standardized titrant H->I J Record pH after each addition I->J K Plot pH vs. titrant volume J->K L Determine solubility from the profile K->L

Caption: Workflow for the Potentiometric Titration Solubility Determination Method.

Conclusion

While quantitative solubility data for this compound is not prevalent in public literature, its qualitative solubility in water, DMSO, and methanol is established. For any application requiring precise concentrations, especially in drug formulation and development, it is imperative that researchers and scientists perform their own quantitative solubility determinations. The experimental protocols provided in this guide offer robust and reliable methods for achieving this. The shake-flask method is recommended for determining equilibrium solubility, while potentiometric titration can be a valuable, more rapid alternative.

References

In-Depth Technical Guide to the Spectral Data of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3-Hydroxyazetidine hydrochloride (CAS No: 18621-18-6), a key building block in medicinal chemistry and pharmaceutical development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

Spectral Data Summary

The structural elucidation of this compound is supported by a combination of spectroscopic techniques. The data presented in the following tables provide key analytical benchmarks for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the molecular structure of this compound. The proton (¹H) and carbon-13 (¹³C) NMR data are summarized below.

Table 1: ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityAssignment
~4.7 - 4.9m-CH(OH)-
~3.9 - 4.2m-CH₂-N-CH₂-
~9.5 - 10.5br sNH₂⁺
~6.0 - 7.0br s-OH

Note: The ¹H NMR spectrum for this compound is available on ChemicalBook.[1] The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectral Data (Predicted)

Chemical Shift (δ) ppmAssignment
~65-70-CH(OH)-
~50-55-CH₂-N-CH₂-
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The key absorption bands for this compound are detailed below.

Table 3: IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3200-3550Strong, BroadO-H stretch (alcohol)
2400-3200BroadN-H stretch (ammonium salt)
2850-3000MediumC-H stretch (alkane)
1000-1250StrongC-O stretch (alcohol)
1400-1600MediumN-H bend

Note: An ATR-IR spectrum of this compound is available from Aldrich.[2] The assignments are based on typical IR absorption regions for the respective functional groups.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound.

Table 4: Mass Spectrometry Data

ParameterValue
Molecular FormulaC₃H₈ClNO
Molecular Weight109.55 g/mol
Monoisotopic Mass109.0294416 Da
Major Ion Peak (m/z)74.0600 [M-HCl+H]⁺ (for the free base)

Note: The monoisotopic mass is computed by PubChem.[2] The major ion peak corresponds to the protonated free base, 3-Hydroxyazetidine.

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and MS data for small organic molecules like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical as the compound is a hydrophilic salt.

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher.

  • Data Acquisition for ¹H NMR:

    • Acquire the spectrum at room temperature.

    • Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • A relaxation delay of 1-5 seconds is typically employed between scans.

  • Data Acquisition for ¹³C NMR:

    • Acquire the spectrum using proton decoupling to simplify the spectrum to single lines for each unique carbon.

    • A wider spectral width is necessary (typically 0-220 ppm).

    • A significantly larger number of scans is required due to the low natural abundance of ¹³C.

    • A longer relaxation delay may be needed, particularly for quaternary carbons, although none are present in this molecule.

  • Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Calibrate the chemical shifts relative to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR:

  • Sample Preparation: Place a small amount of the solid this compound powder directly onto the ATR crystal.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • Record a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the ATR's pressure clamp to ensure good contact with the crystal.

    • Collect the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing: The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent compatible with ESI-MS, such as methanol (B129727) or a mixture of water and acetonitrile.

  • Instrumentation: Use a mass spectrometer equipped with an ESI source. This can be a standalone spectrometer or coupled with a liquid chromatography (LC) system (LC-MS).

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a constant flow rate.

    • Acquire the mass spectrum in positive ion mode to observe the protonated molecule.

    • Set the mass analyzer to scan a relevant m/z range (e.g., 50-200 amu).

  • Data Processing: The instrument software processes the raw data to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the spectral analysis of a chemical compound like this compound.

Spectral_Analysis_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample_Preparation Sample Preparation (Dissolution/Solid State) NMR NMR Spectroscopy (¹H, ¹³C) Sample_Preparation->NMR IR IR Spectroscopy (FT-IR/ATR) Sample_Preparation->IR MS Mass Spectrometry (ESI-MS) Sample_Preparation->MS Data_Processing Data Processing (FT, Baseline Correction, etc.) NMR->Data_Processing IR->Data_Processing MS->Data_Processing Structure_Elucidation Structure Elucidation & Confirmation Data_Processing->Structure_Elucidation

Caption: General workflow for spectral analysis.

References

Synthesis of 3-Hydroxyazetidine hydrochloride from epichlorohydrin

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of 3-Hydroxyazetidine Hydrochloride from Epichlorohydrin (B41342)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a critical heterocyclic building block in modern medicinal chemistry, serving as a key intermediate in the synthesis of numerous pharmaceuticals, including fluoroquinolone antibiotics and polypeptides.[1][2][3] Its strained four-membered ring and hydroxyl functionality provide a unique conformational rigidity that is highly valued in drug design. This technical guide provides an in-depth overview of the primary synthetic routes to this compound, with a core focus on methods starting from the readily available precursor, epichlorohydrin. Detailed experimental protocols, quantitative data summaries, and workflow visualizations are presented to assist researchers in the practical application of these synthetic strategies.

Overview of Synthetic Strategies

The synthesis of the azetidine (B1206935) ring is a notable challenge in organic chemistry. Routes commencing with epichlorohydrin are among the most common and industrially relevant. These methods typically involve a multi-step sequence initiated by the nucleophilic ring-opening of the epoxide in epichlorohydrin by an amine. This is followed by an intramolecular cyclization to form the N-substituted 3-hydroxyazetidine intermediate. The final stages involve the deprotection of the nitrogen atom and subsequent salt formation with hydrochloric acid to yield the stable, solid hydrochloride salt.[1]

The choice of the amine and the corresponding N-protecting group is a critical factor influencing the overall efficiency, cost, and scalability of the synthesis.[4] Key strategies discussed in this guide utilize benzylamine (B48309) and tert-butylamine (B42293) as the initial nucleophiles.

Primary Synthetic Route: The Benzylamine Method

This is a widely employed and well-documented route that uses benzylamine to introduce the nitrogen atom and temporarily protect it. The benzyl (B1604629) group can be effectively removed under standard hydrogenolysis conditions.[5][6]

Reaction Pathway

The synthesis proceeds in three main stages:

  • Ring-Opening: Benzylamine attacks epichlorohydrin to form N-Benzyl-3-chloro-2-hydroxypropylamine.

  • Cyclization: An intramolecular SN2 reaction, typically promoted by a base, closes the four-membered ring to yield N-benzyl-3-hydroxyazetidine.

  • Deprotection and Salt Formation: The N-benzyl group is removed via catalytic hydrogenation, and the resulting 3-hydroxyazetidine is treated with hydrochloric acid.

G Epichlorohydrin Epichlorohydrin Intermediate1 N-Benzyl-3-chloro- 2-hydroxypropylamine Epichlorohydrin->Intermediate1 Ring-Opening (Water) Benzylamine Benzylamine Benzylamine->Intermediate1 N_Benzyl_Azetidine N-Benzyl-3-hydroxyazetidine Intermediate1->N_Benzyl_Azetidine Intramolecular Cyclization Final_Product 3-Hydroxyazetidine Hydrochloride N_Benzyl_Azetidine->Final_Product Deprotection & Salt Formation Base Base (e.g., Na2CO3) Base->Intermediate1 H2_PdC H2, Pd/C, HCl H2_PdC->N_Benzyl_Azetidine

Caption: Reaction pathway for the synthesis of 3-Hydroxyazetidine HCl using the benzylamine method.

Experimental Protocols

Step 1: Synthesis of N-Benzyl-3-chloro-2-hydroxypropylamine [6]

  • Dissolve benzylamine (1.58 mol) in water (1.5 L).

  • Cool the solution to 5 °C.

  • Add epichlorohydrin (1.50 mol) to the solution.

  • Stir the reaction mixture for 18 hours at 15 °C.

  • Add a mixture of n-Hexane and isopropanol (B130326) (1:15, 300 mL) and stir for an additional 2 hours at 15 °C.

  • Filter the resulting precipitate and dry it in vacuo to obtain the intermediate product as colorless crystals.

Step 2: Synthesis of 1-benzyl-3-hydroxyazetidine [5]

  • Dissolve the intermediate from Step 1 in acetonitrile.

  • Add sodium carbonate (1.5 equivalents).

  • Heat the system to reflux and react for 12 hours.

  • After cooling, filter the solids and wash the filter cake with acetonitrile.

  • Evaporate the filtrate under reduced pressure.

  • Add petroleum ether to the concentrate to precipitate the product.

  • Filter the white solid to obtain 1-benzyl-3-hydroxyazetidine.

Step 3: Synthesis of 3-hydroxy-azetidine hydrochloride [5]

  • Dissolve 1-benzyl-3-hydroxyazetidine (e.g., 1163 g) in methanol (B129727) (5.8 kg).

  • Add a 4mol/L HCl aqueous solution (1.8 L).

  • Add 10% Palladium on carbon (Pd/C) catalyst (35 g).

  • Conduct hydrogenation for 8 hours until the starting material is completely consumed (monitored by sampling).

  • Filter the reaction solution to remove the Pd/C catalyst, washing the filter cake with a small amount of methanol.

  • Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid.

  • Add ethyl acetate (B1210297), stir for 5 minutes, and filter to obtain the final white solid product.

Quantitative Data Summary
StepProductYieldPurityReference
1N-Benzyl-3-chloro-2-hydroxypropylamine89%Not specified[6]
21-benzyl-3-hydroxyazetidine>86%>95%[5]
33-hydroxy-azetidine hydrochloride>90%>98%[5]

Alternative Route: The tert-Butylamine Method

This patented method provides an alternative to the benzylamine route, using tert-butylamine as the nitrogen source.[4] The process involves a different intermediate and a distinct deprotection strategy.

General Workflow

The synthesis using tert-butylamine follows a sequence of cyclization, acetylation, and deacetylation/deprotection.

G Start Epichlorohydrin + tert-Butylamine Cyclization Cyclization Reaction Start->Cyclization N_tert_Butyl N-tert-butyl-3-hydroxyazetidine Cyclization->N_tert_Butyl Acetylation Acetyl Reaction N_tert_Butyl->Acetylation Acetylated_Intermediate Acetylated Intermediate Acetylation->Acetylated_Intermediate Deacetylation Deacetylation & Deprotection Acetylated_Intermediate->Deacetylation Purification Recrystallization Deacetylation->Purification Final_Product 3-Hydroxyazetidine Hydrochloride Purification->Final_Product

Caption: General experimental workflow for the tert-butylamine synthesis route.

Experimental Protocol

This protocol is adapted from patent literature.[4]

Step 1: Cyclization Reaction

  • To a 1.0 L three-necked reaction flask under nitrogen, add tert-butylamine (1.49 mol), isopropanol (500.0 mL), and epichlorohydrin (1.24 mol).

  • Stir and react for 24-48 hours at room temperature.

  • Add sodium bicarbonate (4.96 mol) and carry out a reflux reaction for 3-6 hours.

  • After completion, cool to room temperature, filter out solids, and concentrate the mother liquor to obtain crude N-tert-butyl-3-hydroxyazetidine.

Step 2: Acetyl Reaction

  • Take the crude product from Step 1 and add acetic anhydride (B1165640) as the solvent.

  • Add zinc bromide or zinc chloride as a catalyst.

  • Heat the reaction to 120-140 °C for 3-10 hours.

  • After the reaction, remove the solvent, add water, and perform an extraction with ethyl acetate.

Step 3: Deacetylation and Salt Formation

  • Add a 25% HCl solution to the crude product from the previous step.

  • Heat to 90-103 °C and stir for 4-10 hours.

  • Remove the solvent under reduced pressure.

  • Add methanol and ethyl acetate to the residue, heat to dissolve, then cool to recrystallize.

  • Filter and dry the white solid to obtain this compound.

Quantitative Data Summary
StepReagentsConditionsFinal YieldReference
Overallt-butylamine, epichlorohydrin, NaHCO3, Acetic anhydride, HClMulti-step, see protocol53-55%[4]

Recent Advances: Domino Synthesis in Batch and Flow

Recent research has focused on developing more efficient, rapid, and safer protocols. A "domino" synthesis combines the nucleophilic addition of an amine to epichlorohydrin and the subsequent intramolecular cyclization into a single, streamlined process.

This approach has been investigated in both batch and continuous-flow reactors. The use of a flow reactor was found to reduce the activation energy for the epichlorohydrin aminolysis due to superior control of mass and heat transfer. This technology simplifies the process by avoiding potentially hazardous operations like the dropwise addition of epichlorohydrin and can lead to higher yields in shorter reaction times compared to traditional batch methods.

Batch Protocol for Azetidinium Salt Formation
  • Prepare a stirred solution of the desired amine (1 equivalent, 28 mmol) in a suitable solvent (5 mL, e.g., water or ethanol).

  • Add epichlorohydrin (1 equivalent, 28 mmol) dropwise to the solution.

  • Stir at the desired temperature (e.g., 60-80 °C) for 1 hour.

  • Concentrate the crude mixture under a vacuum for analysis. No further purification is typically needed for the azetidinium salt.

Key Findings from Batch vs. Flow Comparison
ParameterBatch Reaction (in H₂O)Flow ReactionObservation
Temperature 80 °C80 °CHigher temperatures favor the reaction in both setups.
Reaction Time 60 min60 min (residence time)Flow process is generally faster and more efficient.
Yield 71%Higher than batchFlow method proved to be highly efficient, giving higher yields.

Conclusion

The synthesis of this compound from epichlorohydrin is a well-established process crucial for the pharmaceutical industry. The classical method utilizing benzylamine offers high yields and purity through a reliable multi-step process involving protection and subsequent deprotection.[5] Alternative routes, such as the one employing tert-butylamine, have also been developed, though they may involve different purification and reaction strategies.[4] Emerging technologies in continuous-flow chemistry present a promising future, offering faster reactions, improved safety profiles, and higher efficiencies, demonstrating the ongoing innovation in the synthesis of this important building block.

References

The Ascent of Azetidines: A Technical Guide to Their Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the history, synthetic evolution, and biomedical significance of azetidine (B1206935) compounds for researchers, scientists, and drug development professionals.

The four-membered nitrogen-containing heterocycle, azetidine, has journeyed from a chemical curiosity to a privileged scaffold in modern medicinal chemistry. Its unique conformational constraints, metabolic stability, and ability to serve as a versatile pharmacophore have cemented its importance in the development of novel therapeutics. This technical guide provides a comprehensive overview of the discovery and history of azetidine compounds, detailing key synthetic methodologies, quantitative data, and the evolution of their application in drug discovery.

A Historical Perspective: From First Synthesis to Natural Discovery

The story of azetidines begins in the late 19th century. The first synthesis of the parent azetidine ring was reported by the German chemist Siegmund Gabriel in 1888.[1] This pioneering work laid the foundation for the exploration of this class of compounds. However, for several decades, azetidines remained relatively underexplored due to synthetic challenges associated with the strained four-membered ring.

A pivotal moment in the history of azetidines came in 1955 with the discovery of a naturally occurring derivative, L-azetidine-2-carboxylic acid, by Fowden from the lily of the valley (Convallaria majalis).[1][2][3][4] This discovery not only demonstrated the natural existence of this ring system but also hinted at its potential biological significance, as it was found to be an analogue of the proteinogenic amino acid proline.[5]

dot digraph "Historical_Timeline_of_Azetidine_Discovery" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_1800s" { label="19th Century"; style="filled"; color="#F1F3F4"; "1888" [label="1888\nFirst Synthesis of Azetidine\n(S. Gabriel)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_1900s" { label="20th Century"; style="filled"; color="#F1F3F4"; "1955" [label="1955\nDiscovery of L-Azetidine-2-carboxylic Acid\n(L. Fowden)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "1960s_onward" [label="1960s Onward\nDevelopment of New Synthetic Methods", fillcolor="#FBBC05", fontcolor="#202124"]; }

subgraph "cluster_2000s" { label="21st Century"; style="filled"; color="#F1F3F4"; "2000s_present" [label="2000s - Present\nAzetidines in Drug Discovery\n(e.g., Azelnidipine, Cobimetinib)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }

"1888" -> "1955" [label="~67 years"]; "1955" -> "1960s_onward"; "1960s_onward" -> "2000s_present"; } Caption: Key milestones in the discovery and development of azetidine compounds.

The Evolution of Synthetic Strategies

The inherent ring strain of the azetidine ring, approximately 25.4 kcal/mol, presents both a challenge and an opportunity in its synthesis.[6] Over the years, a variety of synthetic methods have been developed to construct this valuable scaffold, ranging from classical cyclization reactions to modern strain-release strategies.

Intramolecular Cyclization of 1,3-Difunctionalized Propane (B168953) Derivatives

One of the most common and direct routes to azetidines involves the intramolecular cyclization of precursors containing a nitrogen nucleophile and a leaving group at the 1- and 3-positions of a propane backbone.

Experimental Protocol: Synthesis of 1,3-Disubstituted Azetidines from 2-Substituted-1,3-propanediols [7][8]

This protocol describes a one-pot synthesis of 1,3-disubstituted azetidines via the in situ generation of a bis-triflate from a 2-substituted-1,3-propanediol, followed by reaction with a primary amine.

  • Step 1: Materials and Reagents

  • Step 2: Reaction Procedure

    • Dissolve the 2-substituted-1,3-propanediol in CH₂Cl₂ and cool the solution to -78 °C.

    • Add pyridine to the solution.

    • Slowly add triflic anhydride to the reaction mixture and stir for 30 minutes at -78 °C.

    • Add the primary amine to the reaction mixture and allow it to warm to room temperature.

    • Stir the reaction at room temperature for 12-24 hours.

    • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

dot digraph "Synthesis_from_Propanediol" { rankdir="LR"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Propanediol" [label="2-Substituted-1,3-propanediol", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Bis_triflate" [label="In situ generated\nbis-triflate", fillcolor="#FBBC05", fontcolor="#202124"]; "Amine" [label="Primary Amine", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Azetidine" [label="1,3-Disubstituted Azetidine", fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Propanediol" -> "Bis_triflate" [label="Tf₂O, Pyridine"]; "Bis_triflate" -> "Azetidine" [label="+ Primary Amine"]; "Amine" -> "Azetidine"; } Caption: General workflow for the synthesis of 1,3-disubstituted azetidines.

The Aza Paternò-Büchi Reaction

The aza Paternò-Büchi reaction is a photochemical [2+2] cycloaddition between an imine and an alkene, offering a direct and atom-economical route to functionalized azetidines.[9][10][11][12] While powerful, this reaction has faced challenges due to competing photochemical pathways.[10][13] Recent advances using visible light photocatalysis have significantly expanded the scope and utility of this transformation.[13]

Experimental Protocol: Visible-Light-Mediated Aza Paternò-Büchi Reaction [13]

This protocol outlines a general procedure for the synthesis of azetidines via a visible-light-induced aza Paternò-Büchi reaction using an iridium photocatalyst.

  • Step 1: Materials and Reagents

    • Oxime or imine precursor (1.0 eq)

    • Alkene (2.0-5.0 eq)

    • fac-[Ir(ppy)₃] or other suitable photocatalyst (1-5 mol%)

    • Degassed solvent (e.g., acetonitrile, dichloromethane)

  • Step 2: Reaction Procedure

    • In a reaction vessel, combine the imine precursor, alkene, and photocatalyst.

    • Add the degassed solvent.

    • Irradiate the reaction mixture with visible light (e.g., blue LEDs) at room temperature for 12-48 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Strain-Release Functionalization of Azabicyclo[1.1.0]butanes

A more recent and innovative approach to azetidine synthesis involves the strain-release functionalization of highly strained azabicyclo[1.1.0]butanes (ABBs).[6][14][15][16][17] This method allows for the modular and stereospecific construction of complex azetidines.

Experimental Protocol: Modular Synthesis of Azetidines via Strain-Release Homologation of Boronic Esters [14]

This protocol describes the generation of an azabicyclo[1.1.0]butyl lithium species, its trapping with a boronic ester, and subsequent rearrangement to form an azetidinyl boronic ester.

  • Step 1: Materials and Reagents

    • N-Boc-3-bromo-3-(trimethylsilyl)propylamine (precursor to ABB)

    • n-Butyllithium (n-BuLi)

    • Boronic ester (1.2 eq)

    • Acetic acid

    • Tetrahydrofuran (THF) as solvent

  • Step 2: Reaction Procedure

    • Generate the azabicyclo[1.1.0]butane in situ from its precursor using n-BuLi at low temperature.

    • Add the boronic ester to the solution containing the azabicyclo[1.1.0]butyl lithium to form a boronate complex.

    • Quench the reaction with acetic acid to induce a 1,2-migration and ring opening.

    • Work up the reaction and purify the resulting azetidinyl boronic ester by chromatography.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physicochemical properties, synthesis, and biological activity of azetidine compounds.

Table 1: Physicochemical Properties of Azetidine and Derivatives
CompoundMolecular FormulaMolecular Weight ( g/mol )pKa (Conjugate Acid)logP (Octanol/Water)
AzetidineC₃H₇N57.0911.29[18]-0.1 (Computed)[19]
Azetidine-2-carboxylic acidC₄H₇NO₂101.10--
2-(4-Ethylphenyl)azetidineC₁₁H₁₅N161.24--
Table 2: Representative Yields for Azetidine Synthesis Methods
Synthetic MethodStarting MaterialsProductYield (%)Reference
Intramolecular Cyclization2-Phenyl-1,3-propanediol, Benzylamine1-Benzyl-3-phenylazetidine85[8]
Aza Paternò-Büchi ReactionO-Methyl benzaldoxime, Styrene2,3-Diphenyl-1-methoxyazetidine96[13]
Strain-Release HomologationAzabicyclo[1.1.0]butane, Phenylboronic acid pinacol (B44631) ester2-Phenylazetidine-3-boronic acid pinacol ester90[14]
Copper-Catalyzed Radical CyclizationYnamideFunctionalized Azetidineup to 95[20]
Table 3: Spectroscopic Data for the Parent Azetidine Ring
NucleusChemical Shift (δ, ppm)SolventReference
¹HC2/C4-H ₂: ~3.3, C3-H ₂: ~2.1, NH : variableCDCl₃-
¹³CC 2/C 4: ~47, C 3: ~17Neat[21]

Note: Chemical shifts can vary significantly based on substitution.

Table 4: Biological Activity of Selected Azetidine-Containing Compounds
CompoundTargetActivityIC₅₀ (µM)Reference
H172STAT3Inhibitor0.98[22]
H182STAT3Inhibitor0.66[22]
5aSTAT3Inhibitor0.55[23][24]
5oSTAT3Inhibitor0.38[23][24]
8iSTAT3Inhibitor0.34[23][24]
Compound 12dGAT-3Inhibitor15.3[25]
Compound 18bGAT-1Inhibitor26.6[25]

Azetidines in Drug Discovery: A Signaling Pathway Example

The unique structural features of azetidines have made them attractive scaffolds in drug discovery.[26][27][28] They can act as conformationally restricted mimics of other cyclic amines or introduce novel vectors for substituent placement. One area where azetidine-based compounds have shown significant promise is in the inhibition of the STAT3 signaling pathway, which is aberrantly activated in many cancers.[22][24]

dot digraph "STAT3_Signaling_Pathway_Inhibition" { rankdir="TB"; node [shape="box", style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_membrane" { label="Cell Membrane"; style="filled"; color="#F1F3F4"; "Receptor" [label="Cytokine Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "JAK" [label="JAK", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }

subgraph "cluster_cytoplasm" { label="Cytoplasm"; style="filled"; color="#F1F3F4"; "STAT3_inactive" [label="STAT3", shape="ellipse", fillcolor="#FBBC05", fontcolor="#202124"]; "STAT3_active" [label="p-STAT3", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "STAT3_dimer" [label="p-STAT3 Dimer", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Azetidine_Inhibitor" [label="Azetidine-based\nSTAT3 Inhibitor\n(e.g., H172, 5o)", shape="diamond", style="filled", fillcolor="#34A853", fontcolor="#FFFFFF"]; }

subgraph "cluster_nucleus" { label="Nucleus"; style="filled"; color="#F1F3F4"; "DNA" [label="DNA", shape="cylinder", fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Transcription" [label="Gene Transcription\n(Proliferation, Survival)", fillcolor="#202124", fontcolor="#FFFFFF"]; }

"Receptor" -> "JAK" [label="Cytokine binding"]; "JAK" -> "STAT3_inactive" [label="Phosphorylation"]; "STAT3_inactive" -> "STAT3_active"; "STAT3_active" -> "STAT3_dimer" [label="Dimerization"]; "STAT3_dimer" -> "DNA" [label="Nuclear Translocation"]; "DNA" -> "Transcription"; "Azetidine_Inhibitor" -> "STAT3_dimer" [label="Inhibits DNA binding", arrowhead="tee"]; } Caption: Inhibition of the STAT3 signaling pathway by azetidine-based compounds.

Conclusion

The journey of azetidine chemistry, from its inception over a century ago to its current prominence in medicinal chemistry, is a testament to the continuous innovation in synthetic organic chemistry. The development of robust and versatile synthetic methodologies has unlocked the potential of this unique heterocyclic scaffold, enabling its incorporation into a wide array of biologically active molecules. As our understanding of the structure-activity relationships of azetidine-containing compounds deepens, and as synthetic methods become even more sophisticated, the role of azetidines in the development of next-generation therapeutics is set to expand even further. This guide serves as a foundational resource for researchers poised to contribute to this exciting and evolving field.

References

Chemical Stability of 3-Hydroxyazetidine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxyazetidine hydrochloride is a crucial building block in the synthesis of numerous pharmaceutical compounds, including novel antibiotics and polypeptides.[1][2] Its chemical stability is a critical parameter that influences its storage, handling, and application in multi-step syntheses, ultimately impacting the purity and safety of the final active pharmaceutical ingredient (API). This technical guide provides an in-depth overview of the known stability profile of this compound, outlines potential degradation pathways, and presents detailed experimental protocols for its comprehensive stability assessment in line with regulatory expectations.

Physicochemical Properties and Recommended Storage

This compound is a white to off-white crystalline solid.[3][4] It is known to be hygroscopic and is soluble in water, DMSO, and methanol.[1][2] Due to its sensitivity to moisture, specific storage conditions are recommended to maintain its integrity.

PropertyValueSource
Molecular Formula C₃H₈ClNO[5]
Molecular Weight 109.55 g/mol [5]
Appearance White to off-white crystalline powder[3][4]
Melting Point 85-90 °C[2]
Solubility Soluble in water, DMSO, methanol[1]
Hygroscopicity Hygroscopic[1][2]
Recommended Storage Store at room temperature in a dry, cool, well-ventilated place. Keep container tightly closed and store under an inert gas, away from moisture and oxidizing agents.[1][6]

Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented in publicly available literature, its structure suggests several potential routes of degradation under stress conditions. The strained four-membered azetidine (B1206935) ring and the presence of a hydroxyl group are key features influencing its stability.[7]

  • Hydrolysis: The azetidine ring, particularly when protonated, may be susceptible to nucleophilic attack by water, leading to ring-opening products. This can be catalyzed by acidic or basic conditions.

  • Oxidation: The secondary amine and the hydroxyl group can be sites for oxidation, potentially leading to the formation of N-oxides, ring-opened products, or other oxidized species.

  • Thermal Degradation: At elevated temperatures, decomposition may occur through various mechanisms, including ring cleavage and elimination reactions.

G Potential Degradation Pathways of this compound cluster_main cluster_degradation 3_Hydroxyazetidine_HCl 3-Hydroxyazetidine Hydrochloride Ring_Opened_Products Ring-Opened Products (e.g., Amino alcohols) 3_Hydroxyazetidine_HCl->Ring_Opened_Products Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products (e.g., N-Oxides) 3_Hydroxyazetidine_HCl->Oxidized_Products Oxidation Other_Degradants Other Degradants 3_Hydroxyazetidine_HCl->Other_Degradants Thermal/Photolytic Stress

Caption: Potential degradation routes for this compound.

Experimental Protocols for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and to develop and validate a stability-indicating analytical method. The following protocols are based on general principles outlined in ICH guidelines.

G Forced Degradation Experimental Workflow Start Prepare Stock Solution of 3-Hydroxyazetidine HCl in Water Stress Subject Aliquots to Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Stress->Acid Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Stress->Base Oxidation Oxidative Degradation (e.g., 3% H₂O₂, RT) Stress->Oxidation Thermal Thermal Degradation (Solid & Solution, e.g., 80°C) Stress->Thermal Photo Photolytic Degradation (ICH Q1B) Stress->Photo Analyze Analyze Samples by Stability-Indicating HPLC Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Characterize Characterize Degradation Products (LC-MS, NMR) Analyze->Characterize End Establish Degradation Profile Characterize->End

Caption: General workflow for forced degradation studies.

Acid and Base Hydrolysis
  • Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

  • Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M sodium hydroxide.

  • Incubation: Incubate both solutions at a controlled temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 6, 24, 48 hours).

  • Neutralization: Before analysis, neutralize the acidic samples with 0.1 M NaOH and the basic samples with 0.1 M HCl.

  • Analysis: Analyze the samples using a suitable stability-indicating HPLC method.

Oxidative Degradation
  • Preparation: Prepare a stock solution of this compound in water (e.g., 1 mg/mL).

  • Stress Condition: To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.

  • Incubation: Store the solution at room temperature, protected from light, and collect samples at various time points (e.g., 2, 6, 24 hours).

  • Analysis: Analyze the samples directly by HPLC.

Thermal Degradation
  • Solid State: Place the solid compound in a controlled temperature and humidity chamber (e.g., 80°C/75% RH) for a defined period.

  • Solution State: Store the stock solution (1 mg/mL in water) at an elevated temperature (e.g., 80°C) in a sealed vial.

  • Sampling: Collect samples at appropriate time intervals. For the solid-state study, dissolve the sample in the mobile phase before analysis.

  • Analysis: Analyze the samples by HPLC.

Photostability
  • Sample Preparation: Expose the solid compound and its solution (1 mg/mL in water) to light conditions as specified in ICH guideline Q1B (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).

  • Control: Keep control samples protected from light under the same temperature conditions.

  • Analysis: Analyze the exposed and control samples by HPLC.

Stability-Indicating Analytical Method

A validated stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. A reverse-phase High-Performance Liquid Chromatography (RP-HPLC) method is generally suitable.

Proposed HPLC Method Parameters (Hypothetical)
ParameterSuggested Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B Acetonitrile
Gradient A suitable gradient to resolve all peaks
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength UV, e.g., 210 nm (as the compound lacks a strong chromophore)
Injection Volume 10 µL
Method Validation

The developed HPLC method should be validated according to ICH Q2(R1) guidelines. The validation parameters are summarized below.

ParameterObjective
Specificity Demonstrate that the method can unequivocally assess the analyte in the presence of impurities and degradants.
Linearity Establish a linear relationship between concentration and detector response over a defined range.
Range The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value.
Precision The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

While specific, quantitative stability data for this compound is not extensively available in the public domain, this guide provides a comprehensive framework for its stability assessment based on its chemical structure and established regulatory guidelines. The inherent reactivity of the azetidine ring suggests that the compound is likely susceptible to degradation under hydrolytic and potentially oxidative stress. A systematic approach, including well-designed forced degradation studies and the development of a validated stability-indicating analytical method, is imperative to ensure the quality and reliability of this important pharmaceutical intermediate. The experimental protocols and analytical method parameters proposed herein serve as a robust starting point for researchers and drug development professionals.

References

3-Hydroxyazetidine hydrochloride safety and handling precautions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Safe Handling of 3-Hydroxyazetidine Hydrochloride

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides a comprehensive overview of the safety and handling precautions for this compound (CAS No: 18621-18-6), a key building block in pharmaceutical synthesis.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is harmful if swallowed, causes skin irritation, can cause serious eye damage, and may cause respiratory irritation.[1][2][3][4] The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following classifications:

Hazard ClassCategory
Acute Toxicity, Oral4
Skin Corrosion/Irritation2
Serious Eye Damage/Eye Irritation1
Specific Target Organ Toxicity - Single Exposure3

Signal Word: Danger[1]

Hazard Statements (H-phrases):

  • H302: Harmful if swallowed.[1][2][5]

  • H315: Causes skin irritation.[1][2][5]

  • H318: Causes serious eye damage.[1][2][5]

  • H335: May cause respiratory irritation.[1][2][5]

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of a substance is crucial for its safe handling and storage.

PropertyValue
Appearance White solid
Molecular Formula C₃H₇NO · HCl
Molecular Weight 109.55 g/mol
CAS Number 18621-18-6
Melting Point 85-92 °C
Boiling Point 170.7°C at 760 mmHg
Flash Point 120.4°C
Water Solubility Soluble in water, DMSO, and methanol
Storage Conditions Room temperature, in a dry, cool, and well-ventilated place
Vapor Pressure 0.464mmHg at 25°C

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict protocols is essential to minimize risk of exposure and to respond effectively in case of an accident.

Personal Protective Equipment (PPE)

A risk assessment should always be conducted before handling this compound to determine the appropriate level of PPE. The following are general recommendations:

  • Eye Protection: Wear chemical safety goggles or a face shield that conforms to EU Standard EN166 or OSHA's 29 CFR 1910.133 regulations.[6]

  • Hand Protection: Handle with gloves. Nitrile rubber gloves are a suitable material. Gloves must be inspected prior to use and disposed of properly after.[7]

  • Skin and Body Protection: Wear appropriate protective clothing to prevent skin exposure.[8] A lab coat is mandatory.

  • Respiratory Protection: For operations that may generate dust, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] A dust mask of type N95 (US) is also recommended.

Safe Handling Protocol
  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Avoid Contact: Take all necessary precautions to avoid contact with skin, eyes, and clothing.[1][6]

  • Dust Formation: Avoid the formation of dust and aerosols.[1] Use dry clean-up procedures and do not use air hoses for cleaning.[2]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[2][6]

  • Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2] Keep away from incompatible materials such as strong oxidizing agents.[6]

Emergency First Aid Protocols

Immediate and appropriate first aid is critical in the event of exposure.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][6]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice/attention. Remove contaminated clothing and wash it before reuse.[1][2][6]

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If you feel unwell, call a POISON CENTER or doctor/physician.[1][2][6]

  • Ingestion: If swallowed, rinse the mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1][2][6]

Spill Cleanup Protocol
  • Evacuate: Clear the area of all personnel.

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent the spillage from entering drains or water courses.

  • Cleanup:

    • Wear appropriate PPE, including a dust respirator.

    • For minor spills, use dry clean-up procedures. Sweep or vacuum up the material and place it in a clean, dry, sealable, labeled container for disposal.[2] Do not use air hoses for cleaning.[2]

    • For major spills, alert the fire brigade and control personal contact with the substance.[2]

  • Disposal: Dispose of the waste in accordance with local, state, and federal regulations.[1][2]

Visualization of Safety Procedures

The following diagrams illustrate the logical workflows for handling this compound safely.

G Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling RiskAssessment Conduct Risk Assessment SelectPPE Select Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) RiskAssessment->SelectPPE CheckVentilation Ensure Proper Ventilation (Fume Hood) SelectPPE->CheckVentilation Handling Handle Substance CheckVentilation->Handling AvoidContact Avoid Skin/Eye Contact Handling->AvoidContact AvoidDust Minimize Dust Formation Handling->AvoidDust NoEatDrink No Eating, Drinking, or Smoking Handling->NoEatDrink WashHands Wash Hands Thoroughly NoEatDrink->WashHands StoreProperly Store in a Tightly Closed Container in a Cool, Dry, Well-Ventilated Area WashHands->StoreProperly G Emergency Response Protocol for Exposure cluster_routes Emergency Response Protocol for Exposure cluster_actions Emergency Response Protocol for Exposure Exposure Exposure Occurs EyeContact Eye Contact Exposure->EyeContact Route? SkinContact Skin Contact Exposure->SkinContact Route? Inhalation Inhalation Exposure->Inhalation Route? Ingestion Ingestion Exposure->Ingestion Route? RinseEyes Rinse with water for 15+ minutes. Remove contact lenses. Seek immediate medical attention. EyeContact->RinseEyes WashSkin Wash with soap and water for 15+ minutes. Remove contaminated clothing. Seek medical attention if irritation persists. SkinContact->WashSkin FreshAir Move to fresh air. Keep comfortable for breathing. Call a Poison Center or doctor if unwell. Inhalation->FreshAir RinseMouth Rinse mouth. Call a Poison Center or doctor if unwell. Ingestion->RinseMouth

References

The Hygroscopic Nature of 3-Azetidinol Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of Moisture Effects and Characterization Methodologies

Introduction

3-Azetidinol hydrochloride is a versatile building block in medicinal chemistry, recognized for its utility in the synthesis of a variety of bioactive molecules.[1] As with many hydrochloride salts, 3-Azetidinol hydrochloride is designated as hygroscopic, a property that presents significant challenges throughout the drug development lifecycle.[2][3] Hygroscopicity, the tendency of a substance to attract and hold water molecules from the surrounding environment, can profoundly impact the chemical and physical stability of active pharmaceutical ingredients (APIs) and formulated products.[4] Uncontrolled moisture sorption can lead to issues such as deliquescence, chemical degradation, and alterations in crystal structure, ultimately affecting drug product performance, shelf-life, and manufacturability.

This technical guide provides a comprehensive overview of the hygroscopic nature of 3-Azetidinol hydrochloride. While specific quantitative hygroscopicity data for this compound is not publicly available, this document will detail the critical experimental protocols used to characterize moisture sorption, present illustrative data from other pharmaceutical compounds to demonstrate data analysis and presentation, and discuss the implications of hygroscopicity in a drug development context.

The Impact of Hygroscopicity on Pharmaceutical Development

The interaction of a solid API with atmospheric water vapor is a critical consideration in preformulation and formulation development. The amount of water taken up by an API as a function of relative humidity (RH) is a key characteristic that can influence a wide range of properties.[4] For a hygroscopic compound like 3-Azetidinol hydrochloride, understanding its behavior in the presence of moisture is essential for:

  • Solid Form Selection: Evaluating the hygroscopicity of different salt forms or polymorphs is a crucial step in selecting the optimal solid form for development. A less hygroscopic form is often preferred to minimize potential stability and handling issues.

  • Stability Assessment: Moisture can accelerate chemical degradation pathways such as hydrolysis. It can also induce physical changes like crystallization of amorphous content or polymorphic transformations, which can alter the drug's solubility and bioavailability.

  • Manufacturing Process Design: The tendency of a powder to absorb moisture can affect its flowability, bulk density, and compressibility, posing challenges during manufacturing processes like blending, granulation, and tableting.

  • Packaging and Storage Conditions: A thorough understanding of a compound's hygroscopic properties is necessary to define appropriate packaging and storage conditions to protect the drug product from excessive moisture exposure and ensure its quality and shelf-life.

Experimental Characterization of Hygroscopicity

To quantitatively assess the hygroscopic nature of a compound like 3-Azetidinol hydrochloride, several analytical techniques are employed. The most common and powerful of these are Dynamic Vapor Sorption (DVS) and Karl Fischer (KF) titration.

Dynamic Vapor Sorption (DVS)

Dynamic Vapor Sorption is a gravimetric technique that measures the change in mass of a sample as it is exposed to a controlled environment of varying relative humidity at a constant temperature.[5][6] This method provides a detailed moisture sorption-desorption isotherm, which is a plot of the equilibrium moisture content of the sample as a function of relative humidity.

Experimental Protocol: Dynamic Vapor Sorption

  • Sample Preparation: A small amount of the sample (typically 5-20 mg) is placed into the DVS instrument's microbalance.

  • Drying: The sample is initially dried by exposing it to a stream of dry nitrogen (0% RH) at a specified temperature (e.g., 25 °C) until a stable mass is achieved. This initial mass is considered the dry mass of the sample.

  • Sorption Phase: The relative humidity of the gas stream is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH). At each step, the system holds the RH constant and monitors the sample mass until equilibrium is reached (i.e., the rate of mass change falls below a predefined threshold).

  • Desorption Phase: After reaching the maximum RH, the humidity is decreased in a similar stepwise manner back to 0% RH, again allowing the sample to reach equilibrium at each step.

  • Data Analysis: The change in mass at each RH step is recorded and expressed as a percentage of the initial dry mass. The resulting data is plotted as % weight change versus % RH to generate the sorption and desorption isotherms. The difference between the sorption and desorption curves is known as hysteresis, which can provide insights into the mechanism of water uptake and any structural changes in the material.

Data Presentation: Illustrative DVS Isotherm

As specific DVS data for 3-Azetidinol hydrochloride is not available, the following table and the corresponding isotherm plot illustrate how such data for a hypothetical hygroscopic pharmaceutical hydrochloride salt would be presented.

Relative Humidity (%)Water Uptake (Sorption) (% w/w)Water Uptake (Desorption) (% w/w)
00.000.25
100.150.40
200.300.55
300.500.75
400.801.05
501.201.50
601.802.10
702.602.90
804.504.80
908.208.20

Note: This data is for illustrative purposes only and does not represent actual data for 3-Azetidinol hydrochloride.

Karl Fischer (KF) Titration

Karl Fischer titration is a highly specific and accurate method for determining the water content of a substance. It can be used to measure the initial water content of a material or to determine the amount of water absorbed after storage under specific humidity conditions. A product specification for 3-Azetidinol hydrochloride from one supplier indicates a water content of ≤2.25% as determined by Karl Fischer titration, highlighting its use in quality control.[7]

Experimental Protocol: Volumetric Karl Fischer Titration

  • Apparatus Setup: The Karl Fischer titrator, consisting of a titration vessel, burette, and detector electrode, is prepared. The titration vessel is filled with a suitable solvent (e.g., methanol) and pre-titrated with the Karl Fischer reagent to a stable endpoint to eliminate any residual water.

  • Sample Introduction: A precisely weighed amount of the sample is introduced into the conditioned titration vessel. The sample dissolves in the solvent, releasing its moisture.

  • Titration: The sample is then titrated with a standardized Karl Fischer reagent, which contains iodine, sulfur dioxide, a base, and a solvent. The iodine reacts stoichiometrically with the water in the sample.

  • Endpoint Detection: The endpoint of the titration is determined potentiometrically by the detector electrode, which senses the presence of excess iodine once all the water has been consumed.

  • Calculation: The volume of Karl Fischer reagent consumed is used to calculate the amount of water in the sample, based on the predetermined water equivalence factor of the reagent. The result is typically expressed as a percentage of water by weight (% w/w).

Visualization of Workflows and Consequences

To better understand the process of hygroscopicity assessment and its implications, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the potential consequences of moisture uptake.

Hygroscopicity_Testing_Workflow cluster_0 Initial Characterization cluster_1 Hygroscopicity Profiling cluster_2 Data Analysis & Classification cluster_3 Stability & Formulation Assessment start Receive 3-Azetidinol HCl Sample kf1 Karl Fischer Titration (Initial Water Content) start->kf1 dvs Dynamic Vapor Sorption (DVS) (Sorption/Desorption Isotherm) kf1->dvs gravimetric Gravimetric Analysis (e.g., at 80% RH / 25°C for 24h) kf1->gravimetric analysis Analyze DVS Isotherm (Hysteresis, Critical RH) dvs->analysis classification Classify Hygroscopicity (e.g., Ph. Eur. categories) gravimetric->classification stability Assess Impact on Physical & Chemical Stability analysis->stability formulation Inform Formulation, Packaging & Storage Strategy classification->formulation stability->formulation

Workflow for Hygroscopicity Assessment.

Moisture_Uptake_Consequences cluster_consequences Potential Consequences of Moisture Uptake compound 3-Azetidinol HCl (Hygroscopic Powder) physical Physical Changes compound->physical chemical Chemical Degradation compound->chemical manufacturing Manufacturing Issues compound->manufacturing physical_details Deliquescence Polymorphic Conversion Amorphous to Crystalline Transition physical->physical_details chemical_details Hydrolysis Reaction with Excipients chemical->chemical_details manufacturing_details Poor Powder Flow Caking & Agglomeration Altered Compression Properties manufacturing->manufacturing_details

Potential Consequences of Moisture Uptake.

Conclusion and Recommendations

For researchers, scientists, and drug development professionals working with 3-Azetidinol hydrochloride, the following recommendations are crucial:

  • Early Characterization: Perform comprehensive hygroscopicity studies, such as DVS analysis, as early as possible in the development process to understand its moisture sorption characteristics.

  • Controlled Environment: Handle and process 3-Azetidinol hydrochloride in controlled humidity environments to prevent uncontrolled water uptake.

  • Informed Formulation: Select excipients that are compatible and do not exacerbate the hygroscopic tendencies of the API.

  • Appropriate Packaging: Design packaging systems that provide an adequate moisture barrier to ensure the stability and shelf-life of the final drug product.

By proactively addressing the challenges posed by its hygroscopic nature, the successful development of robust and stable drug products containing 3-Azetidinol hydrochloride can be more effectively achieved.

References

Commercial suppliers of 3-Hydroxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 3-Hydroxyazetidine Hydrochloride for Drug Development Professionals

Introduction

This compound (CAS: 18621-18-6) is a pivotal heterocyclic building block in modern medicinal chemistry and pharmaceutical development. As a constrained four-membered azacyclic alcohol, its rigid structure provides a unique scaffold that medicinal chemists leverage to optimize the pharmacological properties of drug candidates. This guide offers a comprehensive overview of its commercial availability, technical specifications, synthesis, quality control, and its strategic application in drug discovery. Its primary utility is as a key intermediate in the synthesis of complex active pharmaceutical ingredients (APIs), including Janus kinase (JAK) inhibitors like Baricitinib and novel antibiotics.[1][2]

Commercial Suppliers and Technical Specifications

A variety of chemical suppliers offer this compound, with typical purity specifications at or above 97%. Researchers should always consult the supplier's specific certificate of analysis for lot-specific data.

Table 1: Comparison of Technical Data from Commercial Suppliers

PropertyChem-Impex[3]Sigma-AldrichThermo Scientific[4]TCI[5][6]
CAS Number 18621-18-618621-18-618621-18-618621-18-6
Molecular Formula C₃H₇NO·HClC₃H₇NO·HClC₃H₈ClNOC₃H₈ClNO
Molecular Weight 109.55109.55109.55109.55
Purity ≥ 98%97%≥96.0 to ≤104.0% (Titration)>98.0% (N)
Appearance White to yellow to orange crystalline powderSolidWhite to cream to pale brown crystals/powderWhite to Yellow to Orange powder/crystal
Melting Point (°C) 87 - 9285 - 90Not Specified87.0 - 92.0
Solubility Soluble in water, DMSO, DMFNot SpecifiedNot SpecifiedNot Specified
Storage Room TemperatureRoom TemperatureNot SpecifiedNot Specified

Experimental Protocols

The following sections detail common methodologies for the synthesis and quality control of this compound, adapted from publicly available patents and chemical literature.

Synthesis Protocol: N-Benzylation Route

This common synthetic route involves the reaction of benzylamine (B48309) with epichlorohydrin (B41342), followed by cyclization and final debenzylation via catalytic hydrogenation.[7][8]

Step 1: Synthesis of 1-(benzylamino)-3-chloropropan-2-ol

  • Dissolve benzylamine (1.0 eq) in 15 volumes of water in a reaction vessel.

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add epichlorohydrin (1.3 eq) to the reaction mixture, ensuring the temperature is maintained below 5 °C.

  • Stir the reaction at 0-5 °C for 12 hours.

  • After the reaction is complete (monitored by HPLC), filter the resulting solid.

  • Wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate (B1210297)/petroleum ether 1:20 v/v) to yield the intermediate product.[7]

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Dissolve the intermediate from Step 1 in 15 volumes of acetonitrile (B52724).

  • Add sodium carbonate (1.5 eq) as a base.

  • Heat the mixture to reflux and maintain for 12 hours until the reaction is complete as per HPLC analysis.

  • Cool the reaction mixture and filter to remove inorganic salts.

  • Evaporate the filtrate under reduced pressure.

  • Add petroleum ether to the concentrated residue to precipitate a white solid, which is the desired 1-benzyl-3-hydroxyazetidine.[7]

Step 3: Synthesis of this compound

  • Dissolve the 1-benzyl-3-hydroxyazetidine from Step 2 in 5 volumes of methanol (B129727).

  • Add 1 equivalent of a 4M HCl solution.

  • Add 10% Palladium on carbon (Pd/C) catalyst.

  • Subject the mixture to hydrogenation (e.g., in a Parr shaker) for 8 hours.[7]

  • Upon reaction completion, filter the mixture to remove the Pd/C catalyst.

  • Wash the filter cake with a small amount of methanol.

  • Combine the filtrates and evaporate the methanol under reduced pressure to precipitate a large amount of white solid.

  • Add ethyl acetate to the concentrate, stir for 5 minutes, and filter to obtain the final product, this compound, with a purity typically exceeding 98%.[7]

Quality Control Protocol: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a standard method to assess the purity of this compound.

  • Standard Preparation: Prepare a standard solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable mobile phase diluent.

  • Sample Preparation: Prepare a sample solution of the synthesized batch at the same concentration.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water with an ion-pairing agent like trifluoroacetic acid (TFA).

    • Flow Rate: 1.0 mL/min.

    • Detector: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions. The purity is calculated by comparing the area of the main peak in the sample chromatogram to the total area of all peaks (Area % method). Purity should typically be ≥98% for use in pharmaceutical synthesis.[7]

Visualizations: Workflows and Applications

Diagrams created with Graphviz help visualize the logical flow of synthesis and the compound's role in drug development.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection & Salt Formation A Benzylamine + Epichlorohydrin B 1-(benzylamino)-3-chloropropan-2-ol A->B Water, 0-5°C C 1-Benzyl-3-hydroxyazetidine B->C Na2CO3, Acetonitrile, Reflux D This compound C->D H2, Pd/C, HCl, Methanol G cluster_0 Building Block Supply cluster_1 API Synthesis cluster_2 Drug Product Development A 3-Hydroxyazetidine HCl (Key Intermediate) B Multi-step Synthesis A->B C Active Pharmaceutical Ingredient (API) (e.g., Baricitinib) B->C D Formulation C->D E Final Drug Product (Tablet, Capsule) D->E G A 3-Hydroxyazetidine HCl (Building Block) B Synthesis of Baricitinib (JAK Inhibitor) A->B enables synthesis of C Inhibition of JAK1/JAK2 Kinases B->C targets D Blocks STAT Phosphorylation & Dimerization C->D prevents E Modulation of Gene Expression (Reduced Inflammation) D->E leads to F Therapeutic Effect (e.g., Rheumatoid Arthritis) E->F

References

Methodological & Application

Application Notes and Protocols: 3-Hydroxyazetidine Hydrochloride in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Hydroxyazetidine hydrochloride, a critical building block in the synthesis of advanced pharmaceutical agents. The unique strained four-membered ring of the azetidine (B1206935) moiety offers desirable physicochemical properties to drug candidates, including improved solubility and metabolic stability. This document details its application in the synthesis of two notable kinase inhibitors, Baricitinib (B560044) and Cobimetinib (B612205), providing detailed experimental protocols, quantitative data, and visual representations of synthetic workflows and relevant biological pathways.

Application in the Synthesis of Baricitinib

Baricitinib is a potent and selective Janus kinase (JAK) 1 and 2 inhibitor used in the treatment of rheumatoid arthritis.[1] The incorporation of an ethylsulfonyl-substituted azetidine moiety is crucial for its activity. The synthesis of a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021), highlights the utility of 3-hydroxyazetidine derivatives. The typical synthetic route starts with N-Boc-3-hydroxyazetidine, which is derived from this compound.

Experimental Workflow: Synthesis of Baricitinib Intermediate

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Horner-Wadsworth-Emmons Reaction cluster_2 Step 3: N-Boc Deprotection cluster_3 Step 4: Sulfonylation A N-Boc-3-hydroxyazetidine B tert-Butyl 3-oxoazetidine-1-carboxylate A->B TEMPO, KBr, NaClO, NaHCO₃ CH₂Cl₂, H₂O, 0-5 °C C tert-Butyl 3-oxoazetidine-1-carboxylate D tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate C->D Diethyl (cyanomethyl)phosphonate, Potassium tert-butoxide, THF, -5 °C to RT E tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylate F 2-(Azetidin-3-ylidene)acetonitrile (B12819565) hydrochloride E->F HCl, CH₃CN, RT G 2-(Azetidin-3-ylidene)acetonitrile hydrochloride H 2-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile (Key Baricitinib Intermediate) G->H Ethanesulfonyl chloride, N,N-Diisopropylethylamine, CH₃CN

Caption: Synthetic workflow for a key Baricitinib intermediate.
Quantitative Data for Baricitinib Intermediate Synthesis

StepProductStarting MaterialReagentsYield (%)Purity (%)Reference
1tert-Butyl 3-oxoazetidine-1-carboxylateN-Boc-3-hydroxyazetidineTEMPO, KBr, NaClO, NaHCO₃~90>99 (HPLC)[1]
2tert-Butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-Butyl 3-oxoazetidine-1-carboxylateDiethyl (cyanomethyl)phosphonate, Potassium tert-butoxide84-93>98 (HPLC)[1]
32-(Azetidin-3-ylidene)acetonitrile hydrochloridetert-Butyl 3-(cyanomethylene)azetidine-1-carboxylateHydrochloric acid~95Not specified[1]
42-(1-(Ethylsulfonyl)azetidin-3-ylidene)acetonitrile2-(Azetidin-3-ylidene)acetonitrile hydrochlorideEthanesulfonyl chloride, DIPEA~91Not specified[2]
Experimental Protocols for Baricitinib Intermediate Synthesis

Protocol 1: Oxidation of N-Boc-3-hydroxyazetidine [1]

  • Dissolve tert-butyl 3-hydroxyazetidine-1-carboxylate (50 g, 289 mmol) in ethyl acetate (B1210297) (400 mL) and cool to 0 °C.

  • Add TEMPO (0.5 g, 3.2 mmol) and a solution of potassium bromide (3.9 g, 33.2 mmol) in water (60 mL) while maintaining the temperature between 0-5 °C.

  • Concurrently add a saturated aqueous solution of sodium bicarbonate (450 mL) and an aqueous sodium hypochlorite (B82951) solution (10-13% available chlorine, 450 mL).

  • Stir the mixture vigorously at 0-5 °C and monitor the reaction by TLC.

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield tert-butyl 3-oxoazetidine-1-carboxylate.

Protocol 2: Horner-Wadsworth-Emmons Reaction [1]

  • To a solution of diethyl (cyanomethyl)phosphonate (24.8 g, 140 mmol) in anhydrous THF (300 mL) under a nitrogen atmosphere, slowly add a 1 M solution of potassium tert-butoxide in THF (128.5 mL, 128.5 mmol) at -5 °C.

  • Stir the mixture at -5 °C for 3 hours.

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate (20.0 g, 116.8 mmol) in THF (67 mL) and continue stirring at -5 °C for another 2 hours.

  • Warm the reaction mixture to room temperature and stir for 16 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to afford tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate.

Protocol 3: N-Boc Deprotection [1]

  • To a solution of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate (36.0 g, 185 mmol) in acetonitrile (B52724) (252 mL), add 3 M hydrochloric acid (252 mL).

  • Stir the mixture at room temperature for 16 hours.

  • Concentrate the reaction mixture under vacuum to obtain 2-(azetidin-3-ylidene)acetonitrile hydrochloride.

Protocol 4: Sulfonylation [2]

  • Dissolve 2-(azetidin-3-ylidene)acetonitrile hydrochloride in acetonitrile.

  • Add N,N-Diisopropylethylamine (DIPEA) to neutralize the hydrochloride salt.

  • Cool the mixture and add ethanesulfonyl chloride dropwise.

  • Stir the reaction at room temperature until completion, as monitored by TLC.

  • Work up the reaction by adding water and extracting with an organic solvent.

  • Dry the organic layer and concentrate to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Application in the Synthesis of Cobimetinib

Cobimetinib is a selective MEK1/2 inhibitor used in the treatment of melanoma. Its structure features a 3-hydroxy-3-(piperidin-2-yl)azetidine moiety, which is critical for its pharmacological activity. The synthesis of the key intermediate, (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine, demonstrates a strategic application of azetidine chemistry.

Experimental Workflow: Synthesis of Cobimetinib Intermediate

G cluster_0 Step 1: Grignard Reaction cluster_1 Step 2: Cbz Deprotection A (R)-N-Boc-2-bromopiperidine C 1-Cbz-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine A->C Mg, THF or MTBE, 0 °C to RT B 1-Cbz-azetidin-3-one B->C Mg, THF or MTBE, 0 °C to RT D 1-Cbz-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine E (2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine (Key Cobimetinib Intermediate) D->E H₂, Pd/C, Methanol (B129727), 35 °C

Caption: Synthetic workflow for a key Cobimetinib intermediate.
Quantitative Data for Cobimetinib Intermediate Synthesis

StepProductStarting MaterialsReagentsYield (%)Purity (%)Reference
11-Cbz-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine(R)-N-Boc-2-bromopiperidine, 1-Cbz-azetidin-3-oneMagnesium90-92Not specified[3]
2(2S)-1-tert-butoxycarbonyl-2-(3-hydroxyazetidin-3-yl)piperidine1-Cbz-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidineH₂, Pd/C95-96Not specified[3]
Experimental Protocols for Cobimetinib Intermediate Synthesis

Protocol 5: Grignard Reaction for Azetidine Ring Incorporation [3]

  • Activate magnesium turnings (1.9 g, 0.077 mol) in anhydrous methyl tert-butyl ether (MTBE) (70 mL).

  • Add a solution of (R)-N-Boc-2-bromopiperidine (17.0 g, 0.064 mol) in MTBE and stir at room temperature for 2 hours to form the Grignard reagent.

  • Cool the reaction mixture to 0 °C and slowly add a solution of 1-benzyloxycarbonyl-azetidin-3-one (17.2 g, 0.084 mol) in MTBE (70 mL).

  • Stir the reaction mixture at 5 °C for 5 hours.

  • Quench the reaction by the dropwise addition of water at a temperature below 10 °C.

  • Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and recrystallize the residue from a mixture of ethyl acetate and n-hexane to obtain 1-benzyloxycarbonyl-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine.

Protocol 6: Cbz Deprotection [3]

  • Dissolve 1-benzyloxycarbonyl-3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine (22.0 g, 0.056 mol) in methanol (70 mL).

  • Add 10% Palladium on carbon (1 g) to the solution.

  • Hydrogenate the mixture at 35 °C under normal pressure for 3 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield 3-hydroxy-3-((2S)-N-Boc-2-piperidyl)azetidine as a white solid.

Signaling Pathway Diagrams

JAK-STAT Signaling Pathway (Target of Baricitinib)

Baricitinib inhibits JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway. This pathway is crucial for signaling by various cytokines and growth factors involved in inflammation and immune responses.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK1 / JAK2 Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization Nucleus Nucleus STAT_dimer->Nucleus Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene Modulation Baricitinib Baricitinib Baricitinib->JAK Inhibition

Caption: Baricitinib inhibits the JAK-STAT signaling pathway.
MAPK/ERK Signaling Pathway (Target of Cobimetinib)

Cobimetinib is an allosteric inhibitor of MEK1 and MEK2, components of the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancer and regulates cell proliferation, survival, and differentiation.

G GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS Activation RAF RAF RAS->RAF Activation MEK MEK1 / MEK2 RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TF Transcription Factors ERK->TF Activation Nucleus Nucleus TF->Nucleus Gene Gene Expression (Proliferation, Survival) Nucleus->Gene Regulation Cobimetinib Cobimetinib Cobimetinib->MEK Inhibition

Caption: Cobimetinib inhibits the MAPK/ERK signaling pathway.

References

3-Hydroxyazetidine Hydrochloride: A Versatile Scaffold for Novel Active Pharmaceutical Ingredients (APIs)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Hydroxyazetidine hydrochloride has emerged as a critical building block in modern drug discovery, offering a unique four-membered heterocyclic scaffold that imparts desirable physicochemical properties to novel Active Pharmaceutical Ingredients (APIs). Its inherent structural rigidity, coupled with the reactive hydroxyl group and the secondary amine, provides a versatile platform for creating complex molecular architectures with enhanced solubility, metabolic stability, and target-binding affinity. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of innovative APIs targeting a range of therapeutic areas, including inflammatory diseases, lysosomal storage disorders, and central nervous system (CNS) disorders.

Application Note I: Synthesis of Janus Kinase (JAK) Inhibitors for Autoimmune Diseases

The Janus kinase (JAK) family of enzymes plays a pivotal role in the signaling of numerous cytokines and growth factors that are central to the pathogenesis of autoimmune diseases such as rheumatoid arthritis.[1][2][3] Inhibition of the JAK-STAT signaling pathway has proven to be an effective therapeutic strategy.[4][5] this compound is a key intermediate in the synthesis of potent JAK inhibitors, such as Brectinib and Baricitinib (B560044).[6][7]

Signaling Pathway: The JAK-STAT Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs.[8][9] Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[10] Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[4][8][11]

JAK_STAT_Pathway cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT Receptor->STAT Recruitment JAK->Receptor Phosphorylation JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene

Caption: The Janus Kinase (JAK)-STAT signaling pathway.

Experimental Protocol: Synthesis of a JAK Inhibitor Intermediate

This protocol outlines a general procedure for the synthesis of a key intermediate for JAK inhibitors like Baricitinib, starting from this compound. This involves N-protection followed by oxidation and subsequent functionalization.

Step 1: N-Boc Protection of 3-Hydroxyazetidine

  • Suspend this compound (1 eq.) in a mixture of dichloromethane (B109758) and a 10% aqueous solution of sodium carbonate.

  • Stir the mixture at room temperature until all solids dissolve.

  • Separate the organic layer and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-hydroxyazetidine.

  • Dissolve the crude 3-hydroxyazetidine in a suitable solvent such as tetrahydrofuran (B95107) (THF).

  • Add di-tert-butyl dicarbonate (B1257347) (Boc)₂O (1.1 eq.) and stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by flash column chromatography to yield N-Boc-3-hydroxyazetidine.[12]

Step 2: Oxidation to N-Boc-3-azetidinone

  • Dissolve N-Boc-3-hydroxyazetidine (1 eq.) in dichloromethane.

  • Add a catalytic amount of TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) and an aqueous solution of potassium bromide.

  • Cool the mixture to 0°C and add an aqueous solution of sodium hypochlorite (B82951) and potassium bicarbonate dropwise.

  • Stir the reaction vigorously at 0°C and monitor by TLC.

  • Upon completion, separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give N-Boc-3-azetidinone.[7]

Quantitative Data Summary

StepProductStarting MaterialReagentsYield (%)Purity (%)
1N-Boc-3-hydroxyazetidine3-Hydroxyazetidine HCl(Boc)₂O, Na₂CO₃85-95>97
2N-Boc-3-azetidinoneN-Boc-3-hydroxyazetidineTEMPO, NaOCl80-90>95

Application Note II: Development of β-Hexosaminidase Inhibitors for Lysosomal Storage Disorders

β-Hexosaminidase A is a critical lysosomal enzyme responsible for the degradation of GM2 gangliosides.[13][14] Deficiencies in this enzyme, caused by mutations in the HEXA gene, lead to the accumulation of GM2 gangliosides and result in severe neurodegenerative conditions like Tay-Sachs disease.[15][16] 3-Hydroxyazetidine derivatives can be designed as iminosugar isosteres to act as potent and selective inhibitors of β-hexosaminidase, offering a potential therapeutic avenue.[17]

Metabolic Pathway: GM2 Ganglioside Degradation

In a healthy individual, GM2 ganglioside is catabolized within the lysosome by β-hexosaminidase A, with the assistance of the GM2 activator protein.[13] In Tay-Sachs disease, this process is disrupted, leading to the pathological accumulation of GM2 gangliosides in neuronal cells.

GM2_Degradation cluster_lysosome Lysosome GM2 GM2 Ganglioside HexA β-Hexosaminidase A GM2->HexA Substrate GM3 GM3 Ganglioside HexA->GM3 Product Inhibitor 3-Hydroxyazetidine-based Inhibitor Inhibitor->HexA Inhibition

Caption: Inhibition of GM2 ganglioside degradation.

Experimental Protocol: Synthesis of a 3-Hydroxyazetidine-based Iminosugar Mimetic

This protocol describes a general approach to synthesize a potential β-hexosaminidase inhibitor by functionalizing the nitrogen of 3-hydroxyazetidine.

  • Start with N-Boc-3-hydroxyazetidine, prepared as described in the previous section.

  • Perform an O-alkylation or O-acylation of the hydroxyl group if further diversification is needed.

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in dichloromethane to yield the free azetidine (B1206935).

  • Perform reductive amination with a suitable aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to introduce a desired side chain on the nitrogen atom.

  • Alternatively, N-acylation can be achieved by reacting the deprotected azetidine with an acyl chloride or anhydride (B1165640) in the presence of a base like triethylamine.

  • Purify the final product by flash column chromatography or preparative HPLC.

Quantitative Data Summary

ReactionProduct ClassStarting MaterialKey ReagentsTypical Yield (%)
Reductive AminationN-Alkyl-3-hydroxyazetidine3-HydroxyazetidineAldehyde/Ketone, NaBH(OAc)₃60-85
N-AcylationN-Acyl-3-hydroxyazetidine3-HydroxyazetidineAcyl chloride, Et₃N70-90

Application Note III: Synthesis of Triple Reuptake Inhibitors for Depression

Triple reuptake inhibitors (TRIs) that simultaneously block the serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT) transporters offer a promising strategy for the treatment of major depressive disorder.[18][19][20] The incorporation of a 3-aminoazetidine scaffold, derived from 3-hydroxyazetidine, has been explored for the development of novel TRIs.[21][22]

Signaling Mechanism: Monoamine Reuptake Inhibition

In the neuronal synapse, neurotransmitters like serotonin, norepinephrine, and dopamine are released from the presynaptic neuron and bind to receptors on the postsynaptic neuron.[23][24] Their signaling is terminated by reuptake into the presynaptic neuron via their respective transporters (SERT, NET, DAT).[25][26] TRIs block these transporters, increasing the concentration of the neurotransmitters in the synaptic cleft and enhancing neurotransmission.[27]

TRI_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Transporter SERT / NET / DAT NT_in Neurotransmitter NT_out Neurotransmitter NT_in->NT_out Release NT_out->Transporter Reuptake Receptor Postsynaptic Receptor NT_out->Receptor Binding TRI Triple Reuptake Inhibitor TRI->Transporter Inhibition

Caption: Mechanism of a Triple Reuptake Inhibitor (TRI).

Experimental Protocol: Synthesis of a 3-Aminoazetidine Derivative

This protocol outlines the conversion of N-Boc-3-hydroxyazetidine to a 3-aminoazetidine derivative, a core scaffold for TRIs.

  • Convert the hydroxyl group of N-Boc-3-hydroxyazetidine to a good leaving group, for example, by mesylation or tosylation.

  • Displace the leaving group with an azide (B81097) source, such as sodium azide, in a polar aprotic solvent like DMF.

  • Reduce the azido (B1232118) group to an amine using a reducing agent like triphenylphosphine (B44618) (Staudinger reaction) followed by hydrolysis, or by catalytic hydrogenation.

  • The resulting N-Boc-3-aminoazetidine can then be deprotected and further functionalized on the exocyclic amine or the azetidine nitrogen to generate a library of TRI candidates.[21]

Quantitative Data Summary

StepProductStarting MaterialKey ReagentsYield (%)
MesylationN-Boc-3-mesyloxyazetidineN-Boc-3-hydroxyazetidineMsCl, Et₃N>90
Azide DisplacementN-Boc-3-azidoazetidineN-Boc-3-mesyloxyazetidineNaN₃75-85
Azide ReductionN-Boc-3-aminoazetidineN-Boc-3-azidoazetidineH₂, Pd/C85-95

This compound is a valuable and versatile building block for the synthesis of novel APIs with diverse therapeutic applications. Its unique structural features allow for the creation of compounds that can effectively modulate key biological pathways. The protocols and data presented here provide a foundation for researchers and drug development professionals to explore the potential of this scaffold in their own discovery programs.

References

Synthetic Routes to Chiral 3-Hydroxyazetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and a comparative overview of common synthetic strategies for obtaining enantiomerically enriched 3-hydroxyazetidine derivatives. This valuable chiral scaffold is a key building block in the development of novel therapeutics. The following sections detail methodologies employing chiral pool starting materials and enzymatic kinetic resolution, offering practical guidance for laboratory synthesis.

Overview of Synthetic Strategies

The asymmetric synthesis of 3-hydroxyazetidine derivatives can be broadly categorized into several key approaches. The choice of strategy often depends on the availability of starting materials, desired scale, and the required enantiopurity of the final product.

G main Synthetic Strategies for Chiral 3-Hydroxyazetidines chiral_pool Chiral Pool Synthesis main->chiral_pool kinetic_resolution Kinetic Resolution main->kinetic_resolution chiral_auxiliary Chiral Auxiliary main->chiral_auxiliary cycloaddition Asymmetric Cycloaddition main->cycloaddition cp_start From Chiral Epoxides (e.g., Glycidol) chiral_pool->cp_start cp_aa From Amino Acids (e.g., Serine, Aspartic Acid) chiral_pool->cp_aa kr_enzymatic Enzymatic Resolution kinetic_resolution->kr_enzymatic kr_dkr Dynamic Kinetic Resolution kinetic_resolution->kr_dkr ca_evans e.g., Evans Auxiliaries chiral_auxiliary->ca_evans cyclo_nitrone e.g., Nitrone-Alkene Cycloaddition cycloaddition->cyclo_nitrone

Caption: Major synthetic approaches to chiral 3-hydroxyazetidine derivatives.

Chiral Pool Synthesis from (R)-Glycidol

This approach utilizes a readily available chiral building block, (R)-glycidol, to construct the chiral 3-hydroxyazetidine core. The key steps involve the nucleophilic opening of the epoxide by a protected amine source, followed by intramolecular cyclization.

Experimental Protocol: Synthesis of (R)-N-Boc-3-hydroxyazetidine

This protocol outlines a two-step synthesis starting from (R)-glycidol.

G start (R)-Glycidol step1 Step 1: Epoxide Opening - Benzylamine (B48309) - Isopropanol, reflux start->step1 intermediate (R)-1-(benzylamino)-propane-2,3-diol step1->intermediate step2 Step 2: Mesylation and Cyclization - MsCl, Et3N, DCM - Then NaOH (aq) intermediate->step2 step3 Step 3: Debenzylation and Boc Protection - H2, Pd/C - (Boc)2O step2->step3 product (R)-N-Boc-3-hydroxyazetidine step3->product

Caption: Workflow for the synthesis of (R)-N-Boc-3-hydroxyazetidine from (R)-glycidol.

Step 1: Synthesis of (R)-1-(benzylamino)propane-2,3-diol

  • To a solution of (R)-glycidol (1.0 eq) in isopropanol, add benzylamine (1.1 eq).

  • Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude product.

  • Purify the residue by flash column chromatography (e.g., silica (B1680970) gel, ethyl acetate (B1210297)/hexanes gradient) to yield (R)-1-(benzylamino)propane-2,3-diol.

Step 2: Synthesis of (R)-1-benzyl-3-hydroxyazetidine

  • Dissolve the amino diol from Step 1 (1.0 eq) in dichloromethane (B109758) (DCM) and cool to 0 °C.

  • Add triethylamine (B128534) (2.2 eq) followed by the dropwise addition of methanesulfonyl chloride (MsCl, 1.1 eq).

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 2-3 hours.

  • Quench the reaction with water and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Dissolve the crude intermediate in a suitable solvent (e.g., methanol) and add an aqueous solution of sodium hydroxide.

  • Stir the mixture at room temperature overnight to facilitate cyclization.

  • Extract the product with an organic solvent, dry, and concentrate to yield crude (R)-1-benzyl-3-hydroxyazetidine, which can be purified by chromatography.

Step 3: Synthesis of (R)-N-Boc-3-hydroxyazetidine

  • Dissolve (R)-1-benzyl-3-hydroxyazetidine in methanol (B129727) and add a catalytic amount of 10% Palladium on carbon (Pd/C).

  • Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr shaker) until debenzylation is complete (monitored by TLC).

  • Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

  • Dissolve the resulting crude 3-hydroxyazetidine in a suitable solvent (e.g., DCM) and add di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1.1 eq) and triethylamine (1.2 eq).

  • Stir at room temperature for 2-4 hours.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography to afford (R)-N-Boc-3-hydroxyazetidine.[1][2]

StepProductTypical YieldEnantiomeric Excess (ee)
1(R)-1-(benzylamino)propane-2,3-diol85-95%>99%
2(R)-1-benzyl-3-hydroxyazetidine70-80%>99%
3(R)-N-Boc-3-hydroxyazetidine90-97%>99%

Enzymatic Kinetic Resolution of Racemic N-Benzyl-3-hydroxyazetidine

This method provides access to both enantiomers of N-benzyl-3-hydroxyazetidine through the selective acylation of one enantiomer from a racemic mixture, catalyzed by a lipase (B570770).

Experimental Protocol: Lipase-Catalyzed Resolution

G start Racemic N-Benzyl-3-hydroxyazetidine step1 Enzymatic Acylation - Candida antarctica Lipase B (CAL-B) - Acyl donor (e.g., vinyl acetate) - Organic solvent (e.g., MTBE) start->step1 mixture Mixture of: - (S)-N-Benzyl-3-hydroxyazetidine - (R)-N-Benzyl-3-acetoxyazetidine step1->mixture step2 Separation - Column Chromatography or - Acid-Base Extraction mixture->step2 product_S (S)-N-Benzyl-3-hydroxyazetidine step2->product_S product_R_ester (R)-N-Benzyl-3-acetoxyazetidine step2->product_R_ester step3 Hydrolysis - e.g., K2CO3, MeOH product_R_ester->step3 product_R_alcohol (R)-N-Benzyl-3-hydroxyazetidine step3->product_R_alcohol

Caption: Workflow for the enzymatic kinetic resolution of racemic N-benzyl-3-hydroxyazetidine.

Synthesis of Racemic N-Benzyl-3-hydroxyazetidine

  • Dissolve benzylamine (1.0 eq) in 15 volumes of water and cool the solution to 0-5 °C.

  • Slowly add epichlorohydrin (B41342) (1.3 eq) to the reaction mixture, maintaining the temperature between 0-5 °C.

  • Stir the reaction for 12 hours.

  • Filter the resulting solid and wash it with water.

  • The intermediate is then cyclized in the presence of a base like sodium carbonate to yield racemic N-benzyl-3-hydroxyazetidine.[1]

  • Purify by column chromatography or recrystallization. A typical yield for this process is over 86% with a purity of over 95%.[1]

Enzymatic Kinetic Resolution

  • In a flask, dissolve racemic N-benzyl-3-hydroxyazetidine (1.0 eq) in a suitable organic solvent (e.g., methyl tert-butyl ether (MTBE) or toluene).

  • Add an acyl donor, such as vinyl acetate (0.5-0.6 eq).

  • Add immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435) to the mixture (typically 10-20 mg per mmol of substrate).

  • Stir the suspension at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC until approximately 50% conversion is reached.

  • Once 50% conversion is achieved, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.

  • The filtrate contains the unreacted (S)-N-benzyl-3-hydroxyazetidine and the acylated (R)-N-benzyl-3-acetoxyazetidine.

  • Separate the two compounds by flash column chromatography on silica gel.

Hydrolysis of the Acetate

  • Dissolve the purified (R)-N-benzyl-3-acetoxyazetidine in methanol.

  • Add a base such as potassium carbonate (K₂CO₃) and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Neutralize the reaction, remove the solvent, and extract the product to obtain (R)-N-benzyl-3-hydroxyazetidine.

ProductTypical Yield (from racemate)Enantiomeric Excess (ee)
(S)-N-Benzyl-3-hydroxyazetidine40-48%>98%
(R)-N-Benzyl-3-hydroxyazetidine40-48% (after hydrolysis)>98%

Note on Quantitative Data: The yields and enantiomeric excess values presented in the tables are representative and can vary depending on the specific reaction conditions, scale, and purity of the starting materials. Optimization of reaction parameters is often necessary to achieve the reported results.

References

Application Notes and Protocols: Reaction of 3-Hydroxyazetidine Hydrochloride with Coupling Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and compiled data for the reaction of 3-hydroxyazetidine hydrochloride with various coupling agents, focusing on the formation of amide and sulfonamide linkages. This information is critical for the utilization of 3-hydroxyazetidine as a versatile building block in medicinal chemistry and drug development.[1][2][3][4]

Overview

3-Hydroxyazetidine is a valuable scaffold in medicinal chemistry due to its unique three-dimensional structure and its ability to serve as a proline analogue.[1] The secondary amine of this compound can be readily functionalized through various coupling reactions to introduce a wide range of substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The most common derivatizations involve N-acylation to form amides and N-sulfonylation to form sulfonamides.

Data Presentation: Reaction Conditions and Yields

The following tables summarize quantitative data for the N-acylation and N-sulfonylation of 3-hydroxyazetidine and its N-Boc protected precursor. These tables provide a comparative overview of different coupling agents, bases, solvents, and their impact on reaction outcomes.

Table 1: N-Acylation of 3-Hydroxyazetidine Derivatives
Carboxylic Acid/Acyl ChlorideCoupling AgentBaseSolventTime (h)Temp (°C)Yield (%)Reference
2-(6-chloro-5-methylpyridin-3-yl)acetic acidHATUDIEADMF2RT94[5]
Substituted Benzoic AcidEDC, HOBtDIPEACH2Cl2120 to RT-[6]
N-Boc-Amino AcidPyBOPDIPEADMF1-2RT-[7]
Acetic Anhydride--Water0.1-0.25RT>90
Benzoyl ChloridePyridine-DCM2-40 to RT-[6]

Note: Yields are highly substrate-dependent. The provided data represents examples found in the literature.

Table 2: N-Sulfonylation of 3-Hydroxyazetidine Derivatives
Sulfonyl ChlorideBaseSolventTime (h)Temp (°C)Yield (%)Reference
Pyridine-3-sulfonyl chloridePyridineDCM20 to RT-
Ethanesulfonyl chlorideEt3NCH3CN16RT-[8]
Various Arenesulfonyl ChloridesDIPEACH2Cl23RT-

Note: Specific yield data for the N-sulfonylation of 3-hydroxyazetidine is less commonly reported in general literature but the conditions are standard for amine sulfonylation.

Experimental Protocols

The following are detailed protocols for common coupling reactions involving this compound.

Protocol 1: Amide Coupling using HATU

This protocol describes a general procedure for the coupling of a carboxylic acid to this compound using HATU as the coupling agent.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Add the carboxylic acid (1.1 eq) and HATU (1.2 eq).

  • Dissolve the solids in anhydrous DMF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add DIPEA (3.0 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Upon completion, quench the reaction by adding water.

  • Extract the aqueous layer with DCM (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Sulfonamide Formation using Sulfonyl Chloride

This protocol outlines a general method for the N-sulfonylation of this compound.

Materials:

  • This compound

  • Sulfonyl chloride of interest

  • Triethylamine (Et3N) or Pyridine

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Add Triethylamine (2.5 eq) or Pyridine (as solvent and base).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (1.1 eq) dropwise to the stirred suspension.

  • Allow the reaction to stir at 0 °C for 30 minutes and then warm to room temperature.

  • Continue stirring for 2-16 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or recrystallization.

Visualizations

The following diagrams illustrate the general workflows for the N-acylation and N-sulfonylation of this compound.

N_Acylation_Workflow cluster_start Starting Materials cluster_reagents Reagents 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl Reaction Reaction 3-Hydroxyazetidine HCl->Reaction Carboxylic Acid Carboxylic Acid Carboxylic Acid->Reaction Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU) Coupling Agent (e.g., HATU)->Reaction Base (e.g., DIPEA) Base (e.g., DIPEA) Base (e.g., DIPEA)->Reaction Solvent (e.g., DMF) Solvent (e.g., DMF) Solvent (e.g., DMF)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification N-Acyl-3-hydroxyazetidine N-Acyl-3-hydroxyazetidine Workup & Purification->N-Acyl-3-hydroxyazetidine

Caption: General workflow for N-acylation of this compound.

N_Sulfonylation_Workflow cluster_start Starting Materials cluster_reagents Reagents 3-Hydroxyazetidine HCl 3-Hydroxyazetidine HCl Reaction Reaction 3-Hydroxyazetidine HCl->Reaction Sulfonyl Chloride Sulfonyl Chloride Sulfonyl Chloride->Reaction Base (e.g., Et3N, Pyridine) Base (e.g., Et3N, Pyridine) Base (e.g., Et3N, Pyridine)->Reaction Solvent (e.g., DCM) Solvent (e.g., DCM) Solvent (e.g., DCM)->Reaction Workup & Purification Workup & Purification Reaction->Workup & Purification N-Sulfonyl-3-hydroxyazetidine N-Sulfonyl-3-hydroxyazetidine Workup & Purification->N-Sulfonyl-3-hydroxyazetidine

Caption: General workflow for N-sulfonylation of this compound.

References

The Versatility of 3-Azetidinol Hydrochloride in Medicinal Chemistry: A Scaffolding Approach to Novel Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Azetidinol hydrochloride is a versatile four-membered heterocyclic building block that has garnered significant attention in medicinal chemistry. Its strained ring system and inherent functionality make it a valuable scaffold for the synthesis of a diverse array of biologically active molecules. The rigid azetidine (B1206935) core can impart favorable physicochemical properties to drug candidates, such as improved metabolic stability, enhanced solubility, and a defined three-dimensional architecture that can lead to higher binding affinity and selectivity for biological targets. These application notes provide an overview of the utility of 3-Azetidinol hydrochloride in the development of novel therapeutics, with a focus on its application in the synthesis of Janus kinase (JAK) inhibitors and triple reuptake inhibitors (TRIs). Detailed experimental protocols and quantitative data are presented to facilitate its use in drug discovery programs.

Application 1: Synthesis of Janus Kinase (JAK) Inhibitors - The Case of Baricitinib (B560044)

3-Azetidinol hydrochloride is a key starting material for the synthesis of the azetidine moiety found in Baricitinib, a potent and selective inhibitor of Janus kinases 1 and 2 (JAK1/JAK2). By blocking these enzymes, Baricitinib disrupts the JAK-STAT signaling pathway, which is crucial for the activity of numerous pro-inflammatory cytokines.[1][2] This mechanism of action underlies its efficacy in the treatment of autoimmune diseases such as rheumatoid arthritis.[1][2]

Experimental Workflow: Synthesis of a Key Baricitinib Intermediate

The following diagram outlines the synthetic workflow from 3-Azetidinol hydrochloride to a key intermediate used in the synthesis of Baricitinib.

G cluster_0 Step 1: N-Boc Protection cluster_1 Step 2: Oxidation cluster_2 Step 3: Horner-Wadsworth-Emmons Reaction cluster_3 Step 4: N-Deprotection cluster_4 Step 5: Sulfonylation A 3-Azetidinol hydrochloride B N-Boc-3-hydroxyazetidine A->B Boc2O, Base C N-Boc-3-azetidinone B->C Oxidizing Agent (e.g., TEMPO) D tert-butyl 3-(cyanomethylene) azetidine-1-carboxylate C->D Diethyl (cyanomethyl)phosphonate, Base E 2-(azetidin-3-ylidene)acetonitrile D->E Acid (e.g., HCl) F 2-(1-(ethylsulfonyl)azetidin-3-ylidene) acetonitrile (B52724) E->F Ethanesulfonyl chloride, Base

Caption: Synthetic workflow for a key Baricitinib intermediate.

Experimental Protocol: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021)

This protocol is a representative synthesis adapted from literature procedures.[3][4]

Step 1: Synthesis of N-Boc-3-hydroxyazetidine

To a solution of 3-Azetidinol hydrochloride in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine (B128534) or sodium carbonate) is added to neutralize the hydrochloride salt.[5] Di-tert-butyl dicarbonate (B1257347) (Boc₂O) is then added, and the reaction mixture is stirred at room temperature until the reaction is complete (monitored by TLC or LC-MS). The product, N-Boc-3-hydroxyazetidine, is then isolated and purified by standard procedures.[5]

Step 2: Synthesis of N-Boc-3-azetidinone

N-Boc-3-hydroxyazetidine is oxidized to the corresponding ketone, N-Boc-3-azetidinone. A common method for this transformation is the use of (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO) as a catalyst with an oxidant such as sodium hypochlorite (B82951) (NaOCl).[3] The reaction is typically carried out in a biphasic system (e.g., dichloromethane (B109758) and water) in the presence of a bromide salt.

Step 3: Synthesis of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate

The ketone from the previous step undergoes a Horner-Wadsworth-Emmons reaction with diethyl (cyanomethyl)phosphonate.[3] A strong base, such as potassium tert-butoxide, is used to deprotonate the phosphonate, generating a nucleophilic species that reacts with the ketone to form the desired alkene.[3]

Step 4: Synthesis of 2-(azetidin-3-ylidene)acetonitrile

The N-Boc protecting group is removed under acidic conditions.[3] For example, treatment with hydrochloric acid in an organic solvent like acetonitrile or dioxane will yield the hydrochloride salt of the deprotected azetidine.[3]

Step 5: Synthesis of 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile

The final step involves the sulfonylation of the azetidine nitrogen. The hydrochloride salt from the previous step is treated with ethanesulfonyl chloride in the presence of a base, such as diisopropylethylamine (DIPEA), in a solvent like acetonitrile to afford the target intermediate.[3]

Signaling Pathway: JAK-STAT Inhibition by Baricitinib

Baricitinib exerts its therapeutic effect by inhibiting the Janus kinase (JAK) family of enzymes, which are key components of the JAK-STAT signaling pathway. This pathway is activated by various cytokines and growth factors, leading to the transcription of genes involved in inflammation and immunity.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT->STAT Nucleus Nucleus STAT->Nucleus Translocation Baricitinib Baricitinib Baricitinib->JAK Inhibition Gene Gene Transcription Nucleus->Gene

Caption: Inhibition of the JAK-STAT signaling pathway by Baricitinib.

Application 2: Development of Triple Reuptake Inhibitors (TRIs)

3-Azetidinol hydrochloride serves as a versatile starting point for the synthesis of novel 3-substituted azetidine derivatives that act as triple reuptake inhibitors (TRIs). TRIs are a class of antidepressants that function by blocking the reuptake of three key neurotransmitters—serotonin (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT)—in the synaptic cleft. This leads to an increase in the extracellular concentrations of these neurotransmitters, which is believed to contribute to their antidepressant effects.

Quantitative Data: In Vitro Potency of 3-Substituted Azetidine Derivatives as TRIs

The following table summarizes the in vitro inhibitory activities (IC₅₀ in nM) of a selection of 3-substituted azetidine derivatives against human serotonin, norepinephrine, and dopamine transporters.

Compound IDhSERT IC₅₀ (nM)hNET IC₅₀ (nM)hDAT IC₅₀ (nM)
1a H3,4-dichlorophenyl15025100
1b H4-chlorophenyl20050150
1c CH₃3,4-dichlorophenyl1001580
1d CH₃4-chlorophenyl12030100
2a H2-naphthyl801050
2b CH₃2-naphthyl60840

Data is representative and compiled from various sources in medicinal chemistry literature for illustrative purposes.

Experimental Workflow: Synthesis of 3-Substituted Azetidine TRIs

The general synthetic approach to these TRI candidates involves the initial preparation of a 3-functionalized azetidine intermediate, followed by N-alkylation to introduce the desired side chain.

G A N-Boc-3-azetidinone B N-Boc-3-hydroxy-3-aryl-azetidine A->B Grignard Reaction (Arylmagnesium bromide) C N-Boc-3-aryloxy-azetidine B->C Mitsunobu Reaction or Williamson Ether Synthesis D 3-Aryloxy-azetidine C->D N-Deprotection (Acid) E Final TRI Compound D->E N-Alkylation or Reductive Amination G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Vesicle Vesicles with Neurotransmitters NT Neurotransmitters Vesicle->NT Release SERT SERT NET NET DAT DAT NT->SERT Reuptake NT->NET Reuptake NT->DAT Reuptake Receptor Postsynaptic Receptors NT->Receptor Binding TRI TRI TRI->SERT Inhibition TRI->NET Inhibition TRI->DAT Inhibition

References

Application Notes and Protocols: The Role of 3-Hydroxyazetidine Hydrochloride in the Synthesis of Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3-hydroxyazetidine hydrochloride as a key building block in the synthesis of kinase inhibitors, with a particular focus on the Janus kinase (JAK) inhibitor, Baricitinib (B560044). Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate research and development in this area.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial intermediate in the synthesis of various pharmaceuticals.[1][2] Its rigid, four-membered ring structure and hydroxyl functionality make it an attractive scaffold for the design of bioactive molecules, particularly kinase inhibitors.[1] Kinase inhibitors are a class of targeted therapeutics that modulate the activity of protein kinases, enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is implicated in numerous diseases, including cancer and autoimmune disorders.[3][4]

This document will focus on the application of this compound in the synthesis of Baricitinib, a selective inhibitor of JAK1 and JAK2, which are key enzymes in the JAK-STAT signaling pathway.[5][6]

This compound in Baricitinib Synthesis

Baricitinib's structure incorporates a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety, which is derived from this compound in a multi-step synthesis.[7] The azetidine (B1206935) ring is a critical component of the molecule, contributing to its binding affinity and selectivity for the target kinases.

Synthetic Overview

The general strategy for incorporating the 3-hydroxyazetidine core into Baricitinib involves the initial protection of the azetidine nitrogen, followed by oxidation of the hydroxyl group to a ketone. Subsequent reactions, such as a Horner-Wadsworth-Emmons olefination, introduce the acetonitrile (B52724) group. The protecting group is then removed, and the azetidine nitrogen is sulfonylated. Finally, the resulting azetidine intermediate is coupled with the pyrazolopyrimidine core to yield Baricitinib.[8]

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and activity of Baricitinib.

Table 1: Synthesis Yields of Key Intermediates and Final Product

StepProductStarting MaterialYield (%)Reference(s)
N-Boc Protection & Oxidationtert-butyl 3-oxoazetidine-1-carboxylate1-benzylazetidin-3-ol (B1275582)~91%[9]
Horner-Wadsworth-Emmons Reactiontert-butyl 3-(cyanomethylene)azetidine-1-carboxylatetert-butyl 3-oxoazetidine-1-carboxylate84%[8]
Deprotection & Sulfonamidation2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile (B1427021)tert-butyl 3-(cyanomethylene)azetidine-1-carboxylateHigh[8]
Suzuki CouplingBaricitinib2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile & 4-chloro-7H-pyrrolo[2,3-d]pyrimidine borate (B1201080) intermediate84%[10]
Overall Yield Baricitinib tert-butyl 3-oxoazetidine-1-carboxylate ~49% [8]

Table 2: In Vitro Inhibitory Activity of Baricitinib

Target KinaseIC₅₀ (nM)Reference(s)
JAK15.9[5][11]
JAK25.7[5][11]
JAK3>400[11]
Tyk253[11]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of Baricitinib, starting from a derivative of 3-hydroxyazetidine.

Protocol 1: Synthesis of tert-butyl 3-oxoazetidine-1-carboxylate

This protocol describes the synthesis of a key intermediate from 1-benzylazetidin-3-ol, which can be prepared from this compound.

Materials:

  • 1-benzylazetidin-3-ol (V-3)

  • Tetrahydrofuran (THF)

  • 5% Palladium on carbon (Pd/C)

  • Hydrogen (H₂) atmosphere

  • n-heptane

Procedure: [9]

  • To a solution of 1-benzylazetidin-3-ol (35.0 g, 214.4 mmol) in THF (350 mL), add 5% Pd/C (1.75 g).

  • Stir the reaction mixture at room temperature under a hydrogen atmosphere for 20 hours.

  • Monitor the reaction for completion.

  • Filter the reaction mixture through a suction filter and remove the solvent under vacuum to obtain crude tert-butyl 3-hydroxyazetidine-1-carboxylate (V-4).

  • Dissolve the crude product in n-heptane (105 mL) and stir at 0-5 °C for 2 hours under a nitrogen atmosphere.

  • Filter the mixture and dry the filter cake to afford pure white solid V-4 (33.8 g, 91% yield).

  • The resulting tert-butyl 3-hydroxyazetidine-1-carboxylate can then be oxidized to tert-butyl 3-oxoazetidine-1-carboxylate using standard oxidation methods (e.g., TEMPO/NaClO).[12]

Protocol 2: Synthesis of Baricitinib from tert-butyl 3-oxoazetidine-1-carboxylate

Step 1: Horner-Wadsworth-Emmons Reaction [8]

  • Prepare a solution of diethyl cyanomethylphosphonate in THF.

  • Cool the solution in an ice bath and add sodium hydride (NaH).

  • Add a solution of tert-butyl 3-oxoazetidine-1-carboxylate in THF dropwise to the reaction mixture.

  • Allow the reaction to proceed for 1 hour.

  • Extract the product, tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate, with ethyl acetate.

  • Purify the product by silica (B1680970) gel chromatography. (Yield: 84%)

Step 2: Deprotection and Sulfonamidation [8]

  • Deprotect the N-Boc group of tert-butyl 3-(cyanomethylene)azetidine-1-carboxylate using a suitable acid (e.g., trifluoroacetic acid or HCl).

  • Neutralize the resulting amine salt.

  • React the deprotected azetidine with ethanesulfonyl chloride in the presence of a base (e.g., triethylamine (B128534) or diisopropylethylamine) in a suitable solvent like dichloromethane (B109758) or acetonitrile to yield 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile.

Step 3: Nucleophilic Addition to form Borate Intermediate [8]

  • React 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile with bis(pinacolato)diboron (B136004) in the presence of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) under reflux conditions to form the corresponding borate intermediate.

Step 4: Suzuki Coupling to Synthesize Baricitinib [8][10]

  • Combine the borate intermediate from the previous step with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine in a suitable solvent system (e.g., toluene, t-BuOH, and water).

  • Add a palladium catalyst, such as Pd(PPh₃)₄, and a base, such as cesium fluoride (B91410) (CsF).

  • Reflux the reaction mixture until completion.

  • Purify the final product, Baricitinib, by flash chromatography. (Yield: 84%)

Signaling Pathway and Mechanism of Action

Baricitinib functions by inhibiting the Janus kinases (JAKs), specifically JAK1 and JAK2.[5] These intracellular enzymes are critical components of the JAK-STAT signaling pathway, which transduces signals from various cytokines and growth factors involved in inflammation and immunity.[3][13]

Upon cytokine binding to their receptors, JAKs become activated and phosphorylate the receptor.[2] This creates docking sites for Signal Transducer and Activator of Transcription (STAT) proteins.[13] The recruited STATs are then phosphorylated by the JAKs, leading to their dimerization and translocation to the nucleus, where they regulate the transcription of target genes involved in inflammatory responses.[2][14]

By inhibiting JAK1 and JAK2, Baricitinib effectively blocks this signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and modulation of the immune response.[5][15]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_nucleus Nucleus Cytokine Cytokine Cytokine_Receptor Cytokine Receptor Cytokine->Cytokine_Receptor Binds JAK JAK Cytokine_Receptor->JAK Activates STAT_inactive STAT (inactive) JAK->STAT_inactive Phosphorylates (P) STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerizes Gene_Transcription Gene Transcription (Inflammation) STAT_active->Gene_Transcription Translocates & Regulates Baricitinib Baricitinib (JAK1/JAK2 Inhibitor) Baricitinib->JAK Inhibits

Caption: JAK-STAT Signaling Pathway and Inhibition by Baricitinib.

Experimental Workflow

The synthesis of Baricitinib utilizing a 3-hydroxyazetidine derivative follows a structured workflow, as depicted in the diagram below.

Baricitinib_Synthesis_Workflow cluster_start Starting Material cluster_intermediate1 Key Intermediate Synthesis cluster_final_synthesis Final Product Synthesis Start 3-Hydroxyazetidine Hydrochloride Derivative (e.g., 1-benzylazetidin-3-ol) Step1 N-Protection & Oxidation Start->Step1 Intermediate1 tert-butyl 3-oxoazetidine-1-carboxylate Step1->Intermediate1 Step2 Horner-Wadsworth-Emmons Reaction Intermediate1->Step2 Intermediate2 tert-butyl 3-(cyanomethylene)azetidine- 1-carboxylate Step2->Intermediate2 Step3 Deprotection & Sulfonamidation Intermediate2->Step3 Intermediate3 2-(1-(ethylsulfonyl)azetidin- 3-ylidene)acetonitrile Step3->Intermediate3 Step4 Nucleophilic Addition (Borate Intermediate Formation) Intermediate3->Step4 Step5 Suzuki Coupling Step4->Step5 Final_Product Baricitinib Step5->Final_Product

Caption: Synthetic Workflow for Baricitinib from a 3-Hydroxyazetidine Derivative.

References

Protocol for the Acylation of 3-Hydroxyazetidine: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine is a valuable saturated heterocyclic building block in medicinal chemistry and drug discovery. Its strained four-membered ring imparts unique conformational rigidity, and the hydroxyl group serves as a key functional handle for introducing a variety of substituents through reactions such as acylation. The resulting ester derivatives of 3-hydroxyazetidine are integral components in the synthesis of a wide range of biologically active molecules. This document provides detailed protocols for the O-acylation of 3-hydroxyazetidine, focusing on the use of N-Boc protected 3-hydroxyazetidine to ensure chemoselectivity.

The acylation of the secondary alcohol in 3-hydroxyazetidine is a fundamental transformation that allows for the exploration of structure-activity relationships (SAR) by modifying the physicochemical properties of the parent molecule. The protocols outlined below describe common and effective methods for this transformation using acyl chlorides and carboxylic anhydrides.

General Considerations

The secondary amine of the azetidine (B1206935) ring is nucleophilic and can compete with the hydroxyl group in acylation reactions. Therefore, it is standard practice to protect the nitrogen atom prior to O-acylation. The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for this purpose due to its stability under various reaction conditions and its facile removal under acidic conditions.[1] The starting material for the following protocols is N-Boc-3-hydroxyazetidine, which is commercially available.

Data Presentation: Acylation of N-Boc-3-hydroxyazetidine

The following table summarizes various reported conditions and yields for the acylation of N-Boc-3-hydroxyazetidine with different acylating agents. This data provides a comparative overview to guide the selection of appropriate reaction conditions.

Acyl GroupAcylating AgentBaseCatalystSolventTime (h)Temp (°C)Yield (%)
AcetylAcetic Anhydride (B1165640)Pyridine-Pyridine-RT-
AcetylAcetic AnhydrideEt₃NDMAPCH₂Cl₂2-4RTHigh
BenzoylBenzoyl ChlorideEt₃N-CH₂Cl₂2-40 to RTHigh
PropanoylPropanoyl ChloridePyridine-CH₂Cl₂-RT-
IsobutyrylIsobutyryl ChlorideEt₃N-CH₂Cl₂-RT-

Note: "High" yield indicates yields generally reported to be above 80-90%. Specific yields can vary based on the scale and exact reaction conditions. "-" indicates that the specific value was not detailed in the referenced literature but can be inferred from similar protocols.

Experimental Protocols

The following are detailed protocols for the acylation of N-Boc-3-hydroxyazetidine.

Protocol 1: Acylation using an Acyl Chloride (e.g., Benzoyl Chloride)

This protocol describes a general procedure for the acylation of N-Boc-3-hydroxyazetidine using an acyl chloride in the presence of a tertiary amine base to neutralize the HCl byproduct.[2]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Acyl chloride (e.g., benzoyl chloride, 1.1 eq)

  • Triethylamine (B128534) (Et₃N) or Pyridine (1.5 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add the acyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica (B1680970) gel column chromatography if necessary.

Protocol 2: Acylation using a Carboxylic Anhydride (e.g., Acetic Anhydride)

This method is a common alternative to using acyl chlorides and is often catalyzed by 4-(dimethylamino)pyridine (DMAP).

Materials:

  • N-Boc-3-hydroxyazetidine

  • Carboxylic anhydride (e.g., acetic anhydride, 1.2 eq)

  • Triethylamine (Et₃N) or Pyridine (1.5 eq)

  • 4-(Dimethylamino)pyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane.

  • Add triethylamine (1.5 eq) and DMAP (0.1 eq).

  • Add the carboxylic anhydride (1.2 eq) to the stirred solution at room temperature.

  • Stir the reaction mixture for 2-12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Experimental Workflow for Acylation of 3-Hydroxyazetidine

Acylation_Workflow A Start: N-Boc-3-hydroxyazetidine B Dissolve in Anhydrous Solvent (e.g., CH2Cl2) A->B C Add Base (e.g., Et3N, Pyridine) B->C D Add Catalyst (optional) (e.g., DMAP) C->D E Add Acylating Agent (Acyl Chloride or Anhydride) D->E F Reaction Stirring (0°C to RT) E->F G Reaction Monitoring (TLC) F->G H Aqueous Workup (Wash with HCl, NaHCO3, Brine) G->H Reaction Complete I Drying and Concentration (Na2SO4, Rotary Evaporation) H->I J Purification (Column Chromatography) I->J K Final Product: N-Boc-3-acyloxyazetidine J->K

Caption: General workflow for the acylation of N-Boc-3-hydroxyazetidine.

Signaling Pathway: General Acylation Mechanism

Acylation_Mechanism cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products A N-Boc-3-hydroxyazetidine (Nucleophile) D Nucleophilic Attack of -OH on Carbonyl Carbon A->D B Acylating Agent (Electrophile) B->D C Base C->D Deprotonation of -OH (optional) H Byproduct (e.g., HCl, Carboxylic Acid) C->H Neutralization E Formation of Tetrahedral Intermediate D->E F Elimination of Leaving Group E->F G N-Boc-3-acyloxyazetidine (Ester) F->G F->H

Caption: Simplified mechanism of the base-mediated acylation of an alcohol.

References

Application Notes and Protocols for the Use of 3-Hydroxyazetidine in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the incorporation of 3-hydroxyazetidine into small molecules and peptidomimetics using solid-phase synthesis (SPS). The protocols are based on established methodologies for similar cyclic amino alcohols and peptidomimetic building blocks.

Introduction

3-Hydroxyazetidine is a valuable heterocyclic building block in medicinal chemistry, offering a rigid scaffold that can introduce conformational constraints and improve physicochemical properties of drug candidates.[1] For solid-phase synthesis applications, the commercially available N-Boc-3-hydroxyazetidine is the recommended starting material, providing orthogonal protection of the secondary amine.[2][3][4]

This document outlines the key steps for utilizing N-Boc-3-hydroxyazetidine in solid-phase synthesis, including immobilization onto a solid support, chain elongation, and final cleavage.

Data Presentation

The following table summarizes the expected quantitative data for the solid-phase synthesis protocols described below. These values are based on typical efficiencies for similar building blocks in solid-phase organic synthesis and may require optimization for specific target molecules.

ParameterTypical ValueNotes
Resin Loading
Initial Loading of N-Boc-3-hydroxyazetidine on Wang Resin0.4 - 0.8 mmol/gLoading can be quantified by gravimetric analysis after immobilization and drying.
Reaction Yields
N-Boc Deprotection>98%Monitored by Kaiser test or chloranil (B122849) test.
Coupling Yield (e.g., with Fmoc-amino acid)>95%Can be monitored by Kaiser test. Double coupling may be required for sterically hindered building blocks.
Final Product
Overall Yield (crude)40 - 70%Highly dependent on the number of synthetic steps and the nature of the target molecule.
Purity (crude)60 - 85%Dependent on the success of each coupling and deprotection step. Purification by HPLC is typically required.

Experimental Protocols

Protocol 1: Immobilization of N-Boc-3-hydroxyazetidine onto Wang Resin

This protocol describes the attachment of N-Boc-3-hydroxyazetidine to an acid-labile Wang resin via its hydroxyl group, forming an ester linkage.

Materials:

  • Wang Resin (100-200 mesh, ~1.0 mmol/g loading capacity)

  • N-Boc-3-hydroxyazetidine (3 equivalents)

  • N,N'-Diisopropylcarbodiimide (DIC) (3 equivalents)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 equivalents)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Methanol (MeOH)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the Wang resin (1 g) in anhydrous DCM (10 mL) for 30 minutes in a solid-phase synthesis vessel. Drain the solvent.

  • Activation and Coupling:

    • Dissolve N-Boc-3-hydroxyazetidine (3 mmol) and DMAP (0.1 mmol) in anhydrous DCM (10 mL).

    • Add this solution to the swollen resin.

    • Add DIC (3 mmol) to the resin slurry.

    • Agitate the mixture at room temperature for 12-16 hours.

  • Capping: To cap any unreacted hydroxyl groups on the resin, add acetic anhydride (B1165640) (5 equivalents) and pyridine (B92270) (5 equivalents) in DCM and agitate for 1 hour.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and MeOH (3 x 10 mL).

  • Drying: Dry the resin under high vacuum to a constant weight. The loading can be determined by the weight gain of the resin.

Protocol 2: Solid-Phase Elongation

This protocol details the removal of the N-Boc protecting group and the subsequent coupling of a new building block (e.g., an Fmoc-protected amino acid) to the azetidine (B1206935) nitrogen.

Materials:

  • N-Boc-3-hydroxyazetidine-functionalized Wang resin

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) (3 equivalents)

  • (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (PyBOP) (3 equivalents)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Resin Swelling: Swell the resin in DCM (10 mL) for 30 minutes and drain.

  • N-Boc Deprotection:

    • Treat the resin with a solution of 20-50% TFA in DCM (v/v) for 30 minutes.[1]

    • Drain the solution and wash the resin with DCM (3 x 10 mL).

  • Neutralization: Neutralize the resulting trifluoroacetate (B77799) salt by washing with a solution of 10% DIPEA in DMF (v/v) (2 x 10 mL), followed by washing with DMF (3 x 10 mL).

  • Coupling:

    • In a separate vial, pre-activate the Fmoc-amino acid (3 equivalents) with PyBOP (3 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 2-4 hours at room temperature.

    • Monitor the reaction completion using a Kaiser test. If the test is positive (blue beads), repeat the coupling step.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • The resin is now ready for the next cycle of Fmoc deprotection and coupling.

Protocol 3: Cleavage from the Solid Support

This protocol describes the cleavage of the synthesized molecule from the Wang resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

  • Peptide-bound resin

  • Cleavage Cocktail: 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% water (v/v/v)[5]

  • Cold diethyl ether

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Wash the dried peptide-resin with DCM (3 x 10 mL) and dry under vacuum for at least 1 hour.

  • Cleavage:

    • Add the cleavage cocktail (10 mL per gram of resin) to the resin in a reaction vessel.

    • Agitate the mixture at room temperature for 2-3 hours.

    • Note: The azetidine ring can be susceptible to ring-opening under prolonged exposure to strong acids. Cleavage time should be optimized for the specific target molecule.[5]

  • Peptide Precipitation:

    • Filter the resin and collect the filtrate into a cold centrifuge tube.

    • Add cold diethyl ether (10 times the volume of the filtrate) to precipitate the crude product.

  • Isolation:

    • Centrifuge the mixture at 3000-4000 rpm for 5 minutes.

    • Decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

  • Drying: Dry the crude product under a stream of nitrogen or in a vacuum desiccator.

  • The crude product can then be purified by reverse-phase HPLC.

Visualizations

G cluster_prep Preparation cluster_synthesis Solid-Phase Synthesis Cycle cluster_final Final Steps start Start with N-Boc-3-hydroxyazetidine immobilize Immobilization (Protocol 1) start->immobilize resin Wang Resin resin->immobilize deprotect_boc N-Boc Deprotection (Protocol 2) immobilize->deprotect_boc wash_neutralize Wash & Neutralize deprotect_boc->wash_neutralize couple Couple Next Building Block couple->wash_neutralize Repeat for next cycle cleavage Cleavage from Resin (Protocol 3) couple->cleavage wash_neutralize->couple purify Purification (HPLC) cleavage->purify end_product Final Product purify->end_product

Caption: Overall workflow for solid-phase synthesis using N-Boc-3-hydroxyazetidine.

G cluster_resin Solid Support cluster_linker Linker cluster_molecule Synthesized Molecule Resin Polymer (e.g., Polystyrene) Linker Acid-Labile Linker (e.g., Wang) Resin->Linker Attached to Azetidine 3-Hydroxyazetidine Core Linker->Azetidine Ester Bond (Cleaved by strong acid, e.g., TFA) Boc N-Boc Group (Temporary Protection) Azetidine->Boc Protects Amine (Removed by acid, e.g., TFA) BuildingBlock Coupled Building Block (e.g., Fmoc-AA) Azetidine->BuildingBlock Amide Bond (Formed during coupling)

Caption: Orthogonal protection strategy for 3-hydroxyazetidine in solid-phase synthesis.

References

3-Hydroxyazetidine Hydrochloride: A Versatile Scaffold for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxyazetidine hydrochloride is a valuable and versatile saturated heterocyclic building block in medicinal chemistry. Its rigid, three-dimensional structure provides a unique scaffold that can impart favorable physicochemical properties to drug candidates, including improved solubility, metabolic stability, and target engagement. The hydroxyl group offers a convenient handle for further functionalization, allowing for the exploration of chemical space and the optimization of pharmacological activity. This document provides an overview of the applications of the 3-hydroxyazetidine scaffold in drug discovery, focusing on key therapeutic areas, and offers detailed protocols for the synthesis and evaluation of compounds containing this moiety.

Key Applications and Pharmacological Data

The 3-hydroxyazetidine scaffold has been successfully incorporated into a range of drug candidates targeting diverse biological pathways. Below are examples of its application in different therapeutic areas, with a summary of relevant pharmacological data.

Janus Kinase (JAK) Inhibition for Inflammatory Diseases

The 3-hydroxyazetidine ring is a key structural feature of Baricitinib, a potent and selective inhibitor of Janus kinases JAK1 and JAK2.[1] These enzymes are critical components of the JAK-STAT signaling pathway, which mediates the effects of numerous cytokines and growth factors involved in inflammation and immunity.[2] By inhibiting JAK1 and JAK2, Baricitinib modulates this pathway, leading to its therapeutic effects in autoimmune diseases such as rheumatoid arthritis.[3]

Table 1: Pharmacological Data for Baricitinib

CompoundTarget(s)IC50 (nM)Therapeutic Indication
BaricitinibJAK15.9Rheumatoid Arthritis, Alopecia Areata, COVID-19[1][3]
JAK25.7
JAK3>400
Tyk253
DNA Repair Inhibition for Oncology

Derivatives of 3-hydroxyazetidine have been investigated as inhibitors of DNA Polymerase Theta (Polθ), a key enzyme in the microhomology-mediated end joining (MMEJ) pathway of DNA double-strand break repair.[4] Cancer cells deficient in other DNA repair pathways, such as those with BRCA1/2 mutations, are often highly dependent on Polθ for survival.[4] Inhibition of Polθ in these contexts can lead to synthetic lethality, providing a targeted therapeutic strategy for such cancers.

Table 2: Pharmacological Data for 3-Hydroxymethyl-azetidine Polθ Inhibitors [4]

Compound IDTargetPolθ IC50 (nM)Antiproliferative IC50 (µM) (BRCA2-/- DLD-1 cells)Antiproliferative IC50 (µM) (HEK293 cells)
60a Polθ103.9--
60c Polθ23.58.10.41
Monoamine Reuptake Inhibition for Neurological Disorders

The 3-aminoazetidine scaffold, a close derivative of 3-hydroxyazetidine, has been explored for the development of triple reuptake inhibitors (TRIs). These compounds block the reuptake of serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT), three key neurotransmitters implicated in the pathophysiology of depression and other mood disorders.[5] The azetidine (B1206935) core serves as a rigid scaffold to present the necessary pharmacophoric elements for interacting with these monoamine transporters.[6]

Table 3: Pharmacological Data for Selected 3-Aminoazetidine Triple Reuptake Inhibitors [5]

Compound IDhSERT IC50 (nM)hNET IC50 (nM)hDAT IC50 (nM)
8ab 1.815.1101.4
8af 1.912.0111.0
8cg 2.520.1150.3
10dl 3.225.5201.7

Experimental Protocols

Synthesis of this compound

Several synthetic routes to this compound have been reported. A common and efficient method involves the hydrogenation of a protected precursor.[7]

Protocol 1: Synthesis of this compound via Hydrogenation [7]

  • Reaction Setup: In a Parr shaker apparatus, dissolve 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (B145695) (700 mL).

  • Catalyst Addition: Add Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) to the solution.

  • Hydrogenation: Hydrogenate the mixture at room temperature under a pressure of 4 atm.

  • Reaction Monitoring: Monitor the reaction progress over 12 hours.

  • Work-up: Upon completion, filter off the catalyst.

  • Isolation: Evaporate the filtrate to dryness to yield this compound (yield: 4.20 g, 94%).

Synthesis of a 3-Hydroxyazetidine-Containing Intermediate for Baricitinib

The synthesis of Baricitinib involves the preparation of a key intermediate, 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile.[8]

Protocol 2: Synthesis of 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile [9]

  • Horner-Emmons Reaction: Convert tert-butyl 3-oxoazetidine-1-carboxylate to the corresponding ylideneacetonitrile derivative.

  • Deprotection: Remove the N-Boc protecting group under acidic conditions.

  • Sulfonamidation: React the deprotected azetidine with ethanesulfonyl chloride to afford 2-[1-(ethylsulfonyl)azetidin-3-ylidene]acetonitrile.

Biological Assays

Protocol 3: In Vitro JAK Kinase Inhibition Assay [5]

This assay determines the ability of a compound to inhibit the enzymatic activity of a specific JAK isoform.

  • Enzyme and Substrate Preparation: Use purified, recombinant JAK kinase (e.g., JAK1, JAK2). A suitable substrate is a peptide derived from a known JAK substrate, such as the STAT protein.

  • Reaction Mixture: In a microplate well, combine the JAK enzyme, the peptide substrate, and ATP in a suitable kinase buffer.

  • Compound Addition: Add the test compound at various concentrations. Include appropriate controls (e.g., no enzyme, no compound).

  • Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Measure the amount of phosphorylated substrate. This can be done using various methods, such as radiolabeling with [γ-³²P]ATP and measuring radioactivity, or using an antibody that specifically recognizes the phosphorylated peptide in an ELISA or fluorescence-based assay. A common method is to measure the amount of ADP produced using a commercially available kit like the Transcreener ADP² Assay.[10]

  • Data Analysis: Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 4: DNA Polymerase Theta (Polθ) Activity Assay

This assay measures the DNA polymerase activity of Polθ.

  • Reaction Components: The assay requires recombinant Polθ enzyme, a DNA substrate (e.g., a single-stranded DNA template with a primer), and a mixture of dNTPs.

  • Reaction Setup: In a microplate, combine Polθ, the DNA substrate, and dNTPs in an appropriate assay buffer.

  • Inhibitor Addition: Add the test inhibitor at various concentrations.

  • Incubation: Incubate the plate at 37°C for 1 hour to allow for DNA synthesis.

  • Detection: Quantify the amount of double-stranded DNA (dsDNA) produced. This can be achieved using a fluorescent dye that specifically binds to dsDNA, such as GroovyGreen™ Dye. The fluorescence intensity is proportional to the amount of dsDNA and thus to the Polθ activity.

  • Data Analysis: Determine the IC50 value of the inhibitor by plotting the percent inhibition of Polθ activity against the inhibitor concentration.

Protocol 5: Monoamine Transporter Uptake Assay [5]

This cell-based assay measures the inhibition of neurotransmitter reuptake by the monoamine transporters.

  • Cell Culture: Use human embryonic kidney 293 (HEK293) cells that are stably transfected to express the human serotonin transporter (hSERT), norepinephrine transporter (hNET), or dopamine transporter (hDAT).

  • Assay Preparation: Plate the cells in a multi-well plate and allow them to adhere.

  • Compound Incubation: Pre-incubate the cells with various concentrations of the test compound.

  • Neurotransmitter Addition: Add a radiolabeled neurotransmitter (e.g., [³H]serotonin, [³H]norepinephrine, or [³H]dopamine) to the wells.

  • Uptake Reaction: Incubate for a short period to allow for neurotransmitter uptake by the transporters.

  • Termination and Lysis: Stop the uptake by washing the cells with ice-cold buffer and then lyse the cells.

  • Measurement: Measure the amount of radioactivity in the cell lysate using a scintillation counter. The amount of radioactivity is proportional to the amount of neurotransmitter taken up by the cells.

  • Data Analysis: Calculate the percent inhibition of uptake at each compound concentration and determine the IC50 values.

Visualizations

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor 1. Binding JAK JAK Receptor->JAK 2. Activation STAT STAT JAK->STAT 3. Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer 4. Dimerization DNA DNA STAT_dimer->DNA 5. Translocation & Binding Baricitinib Baricitinib (3-Hydroxyazetidine Scaffold) Baricitinib->JAK Inhibition Gene_Transcription Gene Transcription DNA->Gene_Transcription 6. Activation

Caption: The JAK-STAT signaling pathway and the inhibitory action of Baricitinib.

DNA_Repair_Pathway DSB DNA Double-Strand Break PolQ Polymerase Theta (Polθ) DSB->PolQ PolQ_Inhibitor Polθ Inhibitor (3-Hydroxyazetidine Scaffold) PolQ_Inhibitor->PolQ Inhibition MMEJ Microhomology-Mediated End Joining (MMEJ) PolQ->MMEJ Repair DNA Repair MMEJ->Repair Cell_Death Cell Death (Synthetic Lethality in HR-deficient cells) MMEJ->Cell_Death inhibition leads to

Caption: Inhibition of the DNA Polymerase Theta MMEJ pathway.

Experimental_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_optimization Lead Optimization Start 3-Hydroxyazetidine Hydrochloride Derivatization Derivatization Start->Derivatization Compound_Library Compound Library Derivatization->Compound_Library Primary_Assay Primary Assay (e.g., Kinase Assay) Compound_Library->Primary_Assay Hit_ID Hit Identification Primary_Assay->Hit_ID Secondary_Assay Secondary Assay (e.g., Cell-based Assay) Hit_ID->Secondary_Assay SAR Structure-Activity Relationship (SAR) Secondary_Assay->SAR SAR->Derivatization Iterative Design ADME_Tox ADME/Tox Profiling SAR->ADME_Tox Candidate Drug Candidate ADME_Tox->Candidate

Caption: General workflow for drug discovery using the 3-hydroxyazetidine scaffold.

References

Application Notes and Protocols: Incorporation of 3-Hydroxyazetidine into Peptide Mimics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to enhance therapeutic properties. 3-Hydroxyazetidine, a conformationally constrained proline analog, has emerged as a valuable building block for designing peptide mimics with improved biological activity, metabolic stability, and defined secondary structures. This document provides detailed application notes and protocols for the successful incorporation of 3-hydroxyazetidine into peptide sequences using solid-phase peptide synthesis (SPPS), along with methods for comparative analysis of the resulting peptidomimetics.

The four-membered ring of azetidine (B1206935) derivatives introduces significant conformational constraints on the peptide backbone, influencing turn formation and overall topology.[1] Unlike the five-membered ring of proline which commonly induces β-turns, azetidine residues can favor the formation of γ-turns, offering an alternative approach to modulate peptide secondary structure.[1] This structural control can lead to enhanced binding affinity for biological targets. Furthermore, the substitution of proline with azetidine analogs has been shown to increase resistance to proteolytic degradation, a critical factor in improving the in vivo half-life of peptide-based therapeutics.[2][3]

Comparative Data of Proline vs. 3-Hydroxyazetidine Incorporation

The substitution of a proline residue with 3-hydroxyazetidine can significantly impact the biological and biophysical properties of a peptide. The following tables present representative data illustrating these effects. Note: The following data is illustrative and will vary depending on the specific peptide sequence.

Table 1: Biological Activity

Peptide AnalogTargetIC50 (nM)
Ac-Pro-NH2Enzyme X150
Ac-Azt(OH)-NH2Enzyme X85

Table 2: Proteolytic Stability

Peptide AnalogMatrixHalf-life (t½) (min)
Ac-Pro-NH2Human Serum60
Ac-Azt(OH)-NH2Human Serum>240

Table 3: Conformational Parameters (from NMR and Molecular Modeling)

ResiduePhi (φ) Angle (°)Psi (ψ) Angle (°)
Proline-60 ± 10+150 ± 15
3-Hydroxyazetidine-75 ± 15+160 ± 20

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a 3-Hydroxyazetidine-Containing Peptide

This protocol details the manual synthesis of a model peptide amide with the sequence H-Ala-Azt(OH)-Ala-NH₂ using Fmoc/tBu chemistry. The hydroxyl group of the 3-hydroxyazetidine is protected with a tert-butyl (tBu) group during synthesis.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH

  • Fmoc-Azt(tBu)-OH

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • Piperidine (B6355638), peptide synthesis grade

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure®

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water, deionized

  • Diethyl ether, cold

  • Peptide synthesis vessel

  • Shaker

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in the peptide synthesis vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add a solution of 20% piperidine in DMF to the resin.

    • Shake for 5 minutes.

    • Drain the solution.

    • Add a fresh solution of 20% piperidine in DMF.

    • Shake for 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).

  • Coupling of the First Amino Acid (Fmoc-Ala-OH):

    • In a separate vial, dissolve Fmoc-Ala-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of Fmoc-Azt(tBu)-OH:

    • In a separate vial, dissolve Fmoc-Azt(tBu)-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Pre-activate for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Shake for 2 hours at room temperature.

    • Wash the resin with DMF (3x), DCM (3x), and DMF (3x).

  • Fmoc Deprotection: Repeat step 2.

  • Coupling of the Final Amino Acid (Fmoc-Ala-OH): Repeat step 3.

  • Final Fmoc Deprotection: Repeat step 2.

  • Cleavage and Deprotection:

    • Wash the resin with DCM (5x) and dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5).

    • Add the cleavage cocktail to the resin and shake for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether (2x).

    • Dry the crude peptide under vacuum.

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical RP-HPLC.

Protocol 2: In Vitro Proteolytic Stability Assay

This protocol describes a method to compare the stability of a 3-hydroxyazetidine-containing peptide with its proline-containing counterpart in human serum.

Materials:

  • Peptide stock solutions (1 mg/mL in water or a suitable buffer)

  • Human serum

  • Tris-buffered saline (TBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% TFA

  • Incubator or water bath at 37°C

  • Centrifuge

  • RP-HPLC system

Procedure:

  • Assay Setup:

    • In microcentrifuge tubes, dilute the peptide stock solution with human serum to a final concentration of 100 µg/mL.

    • Prepare a control sample with the peptide in TBS instead of serum.

  • Incubation: Incubate the tubes at 37°C.

  • Time Points: At designated time points (e.g., 0, 30, 60, 120, 240 minutes), take an aliquot from each tube.

  • Quenching and Protein Precipitation:

    • To each aliquot, add an equal volume of ACN with 0.1% TFA to stop the enzymatic reaction and precipitate serum proteins.

    • Vortex briefly and incubate on ice for 10 minutes.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Analysis:

    • Carefully collect the supernatant.

    • Analyze the supernatant by RP-HPLC to quantify the amount of intact peptide remaining.

    • The percentage of remaining peptide at each time point is calculated relative to the amount at time 0.

    • The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a first-order decay model.

Protocol 3: NMR-Based Conformational Analysis

This protocol provides a general workflow for the conformational analysis of a 3-hydroxyazetidine-containing peptide in solution using nuclear magnetic resonance (NMR) spectroscopy.

Materials:

  • Purified peptide sample

  • NMR buffer (e.g., phosphate (B84403) buffer in H₂O/D₂O or a membrane-mimicking solvent like trifluoroethanol)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the purified peptide in the chosen NMR buffer to a final concentration of 1-5 mM.

  • NMR Data Acquisition:

    • Acquire a series of one-dimensional (1D) and two-dimensional (2D) NMR spectra, including:

      • 1D ¹H spectrum

      • 2D TOCSY (Total Correlation Spectroscopy) for spin system identification.

      • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) to identify through-space proton-proton proximities.

      • 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) for assigning carbon resonances.

      • 2D ¹H-¹⁵N HSQC (if isotopically labeled) for assigning backbone amide resonances.

  • Resonance Assignment: Assign the chemical shifts of all protons and, if applicable, ¹³C and ¹⁵N nuclei to their respective atoms in the peptide sequence.

  • Structural Restraint Generation:

    • Derive distance restraints from the NOESY/ROESY spectra. The intensity of a cross-peak is inversely proportional to the sixth power of the distance between the two protons.

    • Determine dihedral angle restraints (φ and ψ) from ³J-coupling constants measured from high-resolution 1D or 2D spectra using the Karplus equation.

  • Structure Calculation and Refinement:

    • Use the experimental restraints in a molecular dynamics or simulated annealing protocol to calculate an ensemble of 3D structures that are consistent with the NMR data.

    • Analyze the resulting ensemble of structures to determine the preferred conformation, including the φ and ψ angles of the 3-hydroxyazetidine residue and surrounding amino acids.

Diagrams

experimental_workflow cluster_synthesis Peptide Synthesis cluster_analysis Analysis Resin Resin Swelling Deprotection1 Fmoc Deprotection Resin->Deprotection1 Coupling1 Amino Acid Coupling Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 3-Hydroxyazetidine Coupling Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Amino Acid Coupling Deprotection3->Coupling3 Cleavage Cleavage & Deprotection Coupling3->Cleavage Purification RP-HPLC Purification Cleavage->Purification Stability Proteolytic Stability Assay Purification->Stability Conformation NMR Conformational Analysis Purification->Conformation Activity Biological Activity Assay Purification->Activity

Caption: General workflow for the synthesis and analysis of 3-hydroxyazetidine-containing peptides.

signaling_pathway Peptide_Pro Pro-Peptide Receptor Target Receptor Peptide_Pro->Receptor Binding Peptide_Azt Azt(OH)-Peptide Peptide_Azt->Receptor Enhanced Binding Signaling Downstream Signaling Receptor->Signaling Response Biological Response Signaling->Response

Caption: Hypothetical impact of 3-hydroxyazetidine incorporation on receptor binding and signaling.

logical_relationship Start Incorporate 3-Hydroxyazetidine Constraint Increased Conformational Constraint Start->Constraint Stability Enhanced Proteolytic Stability Start->Stability Affinity Improved Binding Affinity Constraint->Affinity Efficacy Increased Therapeutic Efficacy Stability->Efficacy Affinity->Efficacy

Caption: Rationale for incorporating 3-hydroxyazetidine into peptide mimics.

References

Asymmetric Synthesis of 3-Hydroxyazetidine Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the asymmetric synthesis of 3-hydroxyazetidine derivatives, a crucial structural motif in medicinal chemistry. The methodologies presented herein offer robust strategies for accessing enantioenriched 3-hydroxyazetidines and their precursors, which are valuable building blocks in the development of novel therapeutics.

Introduction

Chiral 3-hydroxyazetidine derivatives are privileged scaffolds found in a variety of biologically active compounds. Their rigid, three-dimensional structure and the presence of a hydroxyl group for further functionalization make them attractive components in drug design. The stereochemistry of the hydroxyl group and any substituents on the azetidine (B1206935) ring can significantly influence the pharmacological activity of the final compound. Therefore, the development of efficient and highly stereoselective synthetic methods is of paramount importance.

This document outlines three key strategies for the asymmetric synthesis of 3-hydroxyazetidine derivatives and their precursors:

  • Gold-Catalyzed Asymmetric Synthesis of Azetidin-3-ones: An efficient method for the synthesis of chiral azetidin-3-ones, which are immediate precursors to 3-hydroxyazetidines, via a gold-catalyzed intramolecular N-H insertion.

  • Chiral Auxiliary-Mediated Asymmetric Synthesis of 2-Substituted Azetidin-3-ones: A diastereoselective approach utilizing SAMP/RAMP hydrazones as chiral auxiliaries to introduce chirality at the C2 position of the azetidin-3-one (B1332698) ring.

  • Catalytic Asymmetric Reduction of Azetidin-3-ones: A highly enantioselective method for the reduction of prochiral azetidin-3-ones to the corresponding chiral 3-hydroxyazetidines using a Corey-Bakshi-Shibata (CBS) catalyst.

Data Presentation: Comparison of Asymmetric Synthesis Methodologies

The following tables summarize the quantitative data for the described asymmetric synthesis methods, allowing for a clear comparison of their efficiency and stereoselectivity across a range of substrates.

Table 1: Gold-Catalyzed Asymmetric Synthesis of 2-Substituted N-Bus-Azetidin-3-ones

EntryR GroupYield (%)e.e. (%)
1Cyclohexyl85>99
2n-Butyl81>99
3Benzyl78>99
44-Fluorobenzyl75>99
52-Thienylmethyl72>99

Table 2: Asymmetric Synthesis of 2-Substituted N-Boc-Azetidin-3-ones via SAMP Hydrazone [1][2][3]

EntryElectrophileYield (%)e.e. (%)
1Methyl iodide7585
2Ethyl iodide7284
3Benzyl bromide6882
4Allyl bromide7080
5Benzaldehyde5575 (d.r. 3:1)

Table 3: CBS-Catalyzed Asymmetric Reduction of N-Boc-azetidin-3-one

EntryCatalystReductantYield (%)e.e. (%)
1(R)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂95>99
2(S)-2-Methyl-CBS-oxazaborolidineBH₃·SMe₂94>99

Experimental Protocols

Protocol 1: Gold-Catalyzed Asymmetric Synthesis of (R)-N-(tert-Butylsulfonyl)-2-cyclohexylazetidin-3-one

This protocol is adapted from the work of Zhang and coworkers and describes the synthesis of a chiral azetidin-3-one.[4][5] Subsequent reduction of the ketone will yield the corresponding 3-hydroxyazetidine.

Materials:

  • (R)-N-(tert-Butylsulfinyl)-1-cyclohexylprop-2-yn-1-amine

  • m-Chloroperoxybenzoic acid (m-CPBA, 77%)

  • BrettPhosAuNTf₂

  • 1,2-Dichloroethane (DCE), anhydrous

  • Sodium bicarbonate (NaHCO₃), saturated aqueous solution

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Silica (B1680970) gel for column chromatography

  • Hexanes and Ethyl acetate (B1210297) for chromatography

Procedure:

  • Oxidation of Sulfinamide: To a solution of (R)-N-(tert-butylsulfinyl)-1-cyclohexylprop-2-yn-1-amine (0.2 mmol, 1.0 equiv) in CH₂Cl₂ (2 mL) at 0 °C, add m-CPBA (1.2 equiv) in one portion. Stir the mixture at 0 °C for 1 hour.

  • Quench the reaction with a saturated aqueous solution of NaHCO₃. Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (3 x 5 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude N-propargylsulfonamide. This is used in the next step without further purification.

  • Gold-Catalyzed Cyclization: To a solution of the crude N-propargylsulfonamide in anhydrous DCE (4 mL) at room temperature, add BrettPhosAuNTf₂ (0.01 mmol, 5 mol%).

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired (R)-N-(tert-butylsulfonyl)-2-cyclohexylazetidin-3-one.

Protocol 2: Asymmetric Synthesis of (S)-N-Boc-2-methylazetidin-3-one via SAMP Hydrazone

This protocol is based on the methodology developed by Shipman and coworkers.[1][2][3]

Materials:

  • N-Boc-azetidin-3-one

  • (S)-1-Amino-2-(methoxymethyl)pyrrolidine (SAMP)

  • Tetrahydrofuran (THF), anhydrous

  • n-Butyllithium (n-BuLi), 2.5 M in hexanes

  • Methyl iodide (MeI)

  • Saturated aqueous oxalic acid solution

  • Diethyl ether

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • Hydrazone Formation: A mixture of N-Boc-azetidin-3-one (1.0 g, 5.84 mmol) and SAMP (0.83 g, 6.42 mmol) is stirred at room temperature for 24 hours. The resulting crude hydrazone is used directly in the next step.

  • Metalation and Alkylation: To a solution of the crude hydrazone in anhydrous THF (20 mL) at -78 °C, add n-BuLi (2.5 M in hexanes, 2.57 mL, 6.42 mmol) dropwise.

  • Stir the resulting solution at -78 °C for 2 hours.

  • Add methyl iodide (0.44 mL, 7.01 mmol) dropwise and allow the reaction mixture to warm to room temperature overnight.

  • Hydrolysis: Quench the reaction by the addition of a saturated aqueous oxalic acid solution (10 mL) and stir vigorously for 4 hours at room temperature.

  • Dilute the mixture with diethyl ether (50 mL) and water (20 mL). Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-N-Boc-2-methylazetidin-3-one.

Protocol 3: CBS-Catalyzed Asymmetric Reduction of N-Boc-azetidin-3-one

This protocol describes the enantioselective reduction of a prochiral azetidin-3-one to the corresponding chiral 3-hydroxyazetidine using the well-established Corey-Bakshi-Shibata (CBS) reduction.[6][7]

Materials:

  • N-Boc-azetidin-3-one

  • (R)-2-Methyl-CBS-oxazaborolidine, 1 M in toluene

  • Borane (B79455) dimethyl sulfide (B99878) complex (BH₃·SMe₂), 10 M

  • Tetrahydrofuran (THF), anhydrous

  • Methanol (B129727)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Magnesium sulfate (MgSO₄), anhydrous

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate for chromatography

Procedure:

  • To a solution of (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 0.1 mmol, 10 mol%) in anhydrous THF (5 mL) at -78 °C, add borane dimethyl sulfide complex (10 M, 0.6 mmol, 0.6 equiv) dropwise.

  • Stir the mixture at -78 °C for 15 minutes.

  • Add a solution of N-Boc-azetidin-3-one (1.0 mmol) in anhydrous THF (5 mL) dropwise over 10 minutes.

  • Stir the reaction at -78 °C and monitor its progress by TLC.

  • Upon completion, quench the reaction by the slow addition of methanol (2 mL) at -78 °C.

  • Allow the reaction mixture to warm to room temperature and then add 1 M HCl (5 mL).

  • Stir for 30 minutes, then neutralize with saturated aqueous NaHCO₃ solution.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford (S)-N-Boc-3-hydroxyazetidine.

Visualizations

Signaling Pathways and Experimental Workflows

Asymmetric_Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_methods Asymmetric Methodologies cluster_product Chiral Products Azetidinone Azetidin-3-one Precursor Gold Gold-Catalyzed Asymmetric Cyclization Azetidinone->Gold Auxiliary Chiral Auxiliary (SAMP/RAMP) Azetidinone->Auxiliary Reduction Asymmetric Reduction (CBS Catalyst) Azetidinone->Reduction Prochiral Substrate ChiralAzetidinone Chiral Azetidin-3-one Gold->ChiralAzetidinone Auxiliary->ChiralAzetidinone ChiralHydroxyazetidine Chiral 3-Hydroxyazetidine Reduction->ChiralHydroxyazetidine ChiralAzetidinone->ChiralHydroxyazetidine Reduction

Caption: General workflow for the asymmetric synthesis of 3-hydroxyazetidine derivatives.

CBS_Reduction_Mechanism cluster_catalyst Catalytic Cycle cluster_outcome Stereoselective Outcome Catalyst Chiral CBS Catalyst (Oxazaborolidine) Complex Catalyst-Ketone-Borane Ternary Complex Catalyst->Complex Coordinates Ketone N-Boc-Azetidin-3-one Ketone->Complex Borane BH3 Source Borane->Complex TransitionState Stereodetermining Transition State Complex->TransitionState ProductComplex Product-Catalyst Complex TransitionState->ProductComplex ChiralAlcohol Chiral N-Boc-3-Hydroxyazetidine (High e.e.) ProductComplex->ChiralAlcohol Release RegenCatalyst Regenerated CBS Catalyst ProductComplex->RegenCatalyst RegenCatalyst->Catalyst Re-enters cycle

Caption: Catalytic cycle of the CBS reduction for asymmetric synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of 3-Hydroxyazetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-Hydroxyazetidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to produce this compound?

A1: The most prevalent synthetic strategies commence with readily available precursors like epichlorohydrin (B41342) and an amine, followed by cyclization and deprotection steps.[1] Two common variations of this approach involve the use of either benzylamine (B48309) or benzhydrylamine as the starting amine. An alternative route utilizes tert-butylamine (B42293) and epichlorohydrin, proceeding through cyclization, acetylation, and deacetylation.[2][3]

Q2: What are the typical yields for the synthesis of this compound?

A2: Yields can vary significantly depending on the chosen synthetic route and optimization of reaction conditions. A common method involving the deprotection of 1-benzyl-3-hydroxyazetidine reports a yield of over 90% for the final product.[4] Another well-documented procedure, the hydrogenation of l-(diphenylmethyl)-3-hydroxy azetidine (B1206935) hydrochloride, has been shown to produce a 94% yield.[2][5][6]

Q3: How can I purify the final this compound product?

A3: Purification is critical to remove by-products and achieve the desired purity, which is often greater than 98% for pharmaceutical applications.[4] Recrystallization is a commonly employed and effective method.[3] A typical procedure involves dissolving the crude product in a minimal amount of a hot solvent mixture, such as methanol (B129727) and ethyl acetate (B1210297), followed by cooling to induce crystallization of the purified product.[3]

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound.

Issue 1: Low Yield in the Final Deprotection Step (Hydrogenolysis)

Possible Cause: Incomplete reaction or catalyst poisoning. Free amines can act as mild catalyst poisons for Palladium on carbon (Pd/C).[7]

Troubleshooting Steps:

  • Optimize Reaction Conditions: Ensure the reaction is carried out under the appropriate hydrogen pressure (e.g., 55 psi or 4 atm) and for a sufficient duration (e.g., 12-48 hours).[2][6]

  • Acidification: The reaction should be run in an acidified solution, typically with hydrochloric acid in a solvent like methanol or ethanol (B145695).[4][7] This protonates the amine, preventing it from poisoning the catalyst.

  • Catalyst Selection and Handling: Use a high-quality catalyst such as Palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) or Palladium on carbon (Pd/C).[2][5][8] Ensure the catalyst is not old or deactivated. If necessary, "pre-reduce" the catalyst before adding the substrate.[7]

  • Vigorous Agitation: Ensure efficient mixing to maximize the contact between the catalyst, substrate, and hydrogen.[7]

Issue 2: Difficulty in Removing By-products, Especially Diphenylmethane

Possible Cause: Diphenylmethane is a common by-product when using benzhydryl protecting groups, and its removal can be challenging.[3]

Troubleshooting Steps:

  • Alternative Protecting Group: Consider using benzylamine instead of the more expensive benzhydrylamine as a starting material. The resulting by-product, toluene, is more volatile and easier to remove.[4]

  • Purification Strategy:

    • Recrystallization: As mentioned in the FAQs, recrystallization from a suitable solvent system is an effective purification method.[3]

    • Solvent Trituration: The crude product can be treated with a solvent in which the desired product is insoluble, but the impurity is soluble. For example, treating the residue with ether can help remove organic impurities.[6]

Issue 3: Long Reaction Times, Particularly in the Initial Ring Formation Step

Possible Cause: Some traditional methods, especially those involving benzhydrylamine, can have very long reaction times, sometimes up to 6 days.[4]

Troubleshooting Steps:

  • Optimized Protocol: A more efficient method using benzylamine and epichlorohydrin can significantly shorten the production cycle to about 2 days.[4] This involves a two-step process of ring-opening followed by ring-closing using sodium carbonate as a base.[4]

  • Temperature Control: For the initial reaction between benzylamine and epichlorohydrin, maintaining a low temperature (0-5 °C) is crucial for controlling the reaction rate and minimizing side reactions.[4]

Data Presentation

Table 1: Comparison of Yields for Different Synthesis Steps

StepStarting MaterialProductReagents/ConditionsYieldPurityReference
Intermediate FormationBenzylamine and EpichlorohydrinIntermediate for cyclizationWater, 0-5 °C, 12h>89%>96%[4]
CyclizationIntermediate from previous step1-benzyl-3-hydroxyazetidineSodium Carbonate>86%>95%[4]
Deprotection (Hydrogenation)1-benzyl-3-hydroxyazetidineThis compound10% Pd/C, HCl, Methanol, Hydrogenation for 8h>90%>98%[4]
Deprotection (Hydrogenation)l-(diphenylmethyl)-3-hydroxyazetidine HClThis compoundPd(OH)₂/C, Ethanol, 4 atm H₂, 12h94%N/A[2][5]
Cyclization & Deprotectiont-butylamine and EpichlorohydrinThis compoundMulti-step process with recrystallization51.5-55%N/A[3]

Experimental Protocols

Protocol 1: Synthesis of this compound from Benzylamine and Epichlorohydrin [4]

Step 1: Intermediate Formation

  • Dissolve benzylamine in 15 times its mass of water.

  • Cool the solution to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction solution while maintaining the temperature at 0-5 °C.

  • Allow the reaction to proceed for 12 hours.

  • Filter the reaction mixture and wash the filter cake twice with water and once with a 1:20 mixture of ethyl acetate and petroleum ether.

  • Air-dry the solid to obtain the intermediate product.

Step 2: Cyclization to form 1-benzyl-3-hydroxyazetidine

  • Use the intermediate from the previous step and sodium carbonate as an acid-binding agent to perform the ring-closing reaction. (Detailed conditions for this step are proprietary to the patent but generally involve heating in a suitable solvent).

Step 3: Deprotection to form this compound

  • Dissolve 1163 g of 1-benzyl-3-hydroxyazetidine in 5.8 kg of methanol.

  • Add 1.8 L of 4mol/L aqueous HCl solution.

  • Add 35 g of 10% palladium on carbon (Pd/C).

  • Hydrogenate the mixture for 8 hours.

  • Monitor the reaction for the complete consumption of the starting material.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Wash the filter cake twice with a small amount of methanol and combine the filtrates.

  • Evaporate the methanol under reduced pressure to precipitate a large amount of white solid.

  • Add twice the volume of ethyl acetate to the concentrate and stir for 5 minutes.

  • Filter to obtain the white solid product, this compound.

Protocol 2: Synthesis of this compound via Hydrogenation of l-(diphenylmethyl)-3-hydroxyazetidine hydrochloride [2][5]

  • Prepare a solution of l-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (700 mL).

  • Add Pd(OH)₂/C catalyst to the solution.

  • Hydrogenate the mixture at room temperature in a Parr shaker at 4 atm for 12 hours.

  • After 12 hours, filter off the catalyst.

  • Evaporate the filtrate to dryness to yield this compound (4.20 g, 94%).

Visualizations

SynthesisWorkflow cluster_route1 Route 1: From Benzylamine cluster_route2 Route 2: From Benzhydrylamine start1 Epichlorohydrin + Benzylamine intermediate1 Ring Opening Intermediate start1->intermediate1 Water, 0-5°C product1 1-Benzyl-3-hydroxyazetidine intermediate1->product1 Cyclization (Na2CO3) final_product 3-Hydroxyazetidine Hydrochloride product1->final_product Hydrogenolysis (Pd/C, HCl) start2 Epichlorohydrin + Benzhydrylamine intermediate2 1-(Diphenylmethyl)-3- hydroxyazetidine HCl start2->intermediate2 Multi-step (Ring Formation) intermediate2->final_product Hydrogenolysis (Pd(OH)2/C)

Caption: Comparative workflow of two common synthesis routes for this compound.

Troubleshooting issue Low Final Yield cause1 Incomplete Reaction issue->cause1 cause2 Catalyst Poisoning issue->cause2 solution1 Increase Reaction Time/ Hydrogen Pressure cause1->solution1 solution2 Ensure Acidic Conditions (HCl) cause2->solution2 solution3 Use High-Quality/ Fresh Catalyst cause2->solution3

Caption: Troubleshooting logic for addressing low yield in the final hydrogenation step.

References

Technical Support Center: 3-Hydroxyazetidine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 3-hydroxyazetidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important building block.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3-hydroxyazetidine?

A1: The most prevalent methods for synthesizing 3-hydroxyazetidine typically start from epichlorohydrin (B41342) and an amine, often with a protecting group.[1] Common strategies involve a multi-step process including cyclization to form the azetidine (B1206935) ring, followed by functionalization and deprotection.[1] Two widely used amine precursors are benzylamine (B48309) and tert-butylamine.[2][3]

Q2: My 3-hydroxyazetidine sample appears to be degrading in acidic solution. What is happening?

A2: The azetidine ring is susceptible to ring-opening under acidic conditions.[4] Protonation of the nitrogen atom activates the strained four-membered ring, making it vulnerable to nucleophilic attack, which can lead to degradation and the formation of undesired side products.[4][5]

Q3: I am observing unexpected side products and low yields in my reaction. What could be the cause?

A3: Several factors could contribute to this issue. Common problems include the formation of isomeric impurities, dimerization or polymerization of the azetidine ring, and ring-opening reactions.[6][7] The specific side products will depend on the synthetic route and reaction conditions.

Q4: How can I monitor the progress of my reaction and the purity of my product?

A4: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring the progress of your reaction. For a more detailed and quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the preferred methods.[8] Nuclear Magnetic Resonance (NMR) spectroscopy is also crucial for structural confirmation and identifying impurities.[5][9][10]

Troubleshooting Guides

Issue 1: Low Yield of N-Protected 3-Hydroxyazetidine Intermediate

Symptoms:

  • Low conversion of starting materials (epichlorohydrin and amine).

  • Presence of multiple spots on TLC, indicating a complex mixture of products.

Potential Causes & Solutions:

Potential CauseRecommended Action
Incomplete Reaction Optimize reaction conditions such as temperature, reaction time, and solvent. For the reaction of epichlorohydrin with benzylamine, ensure the reaction goes to completion, which can take up to 12 hours at 0-5°C.[2]
Side Product Formation (e.g., 2:1 Adduct) The reaction between a primary amine and epichlorohydrin can sometimes lead to the formation of a 2:1 amine:epichlorohydrin adduct.[11] Using an excess of the amine can sometimes suppress this. Careful control of stoichiometry is crucial.
Inefficient Cyclization The cyclization of the intermediate (e.g., N-benzyl-3-amino-1-chloropropan-2-ol) to form the azetidine ring is a critical step. Ensure the base used for cyclization (e.g., sodium carbonate) is of good quality and used in the correct stoichiometry.[2]
Issue 2: Formation of Dimeric or Polymeric Byproducts

Symptoms:

  • Presence of higher molecular weight species detected by MS.

  • Broad or unresolved peaks in HPLC or NMR spectra.

Potential Causes & Solutions:

Potential CauseRecommended Action
Acid-Catalyzed Polymerization The azetidine ring can undergo polymerization, especially under acidic conditions.[7] Maintain a neutral or slightly basic pH throughout the synthesis and purification steps.
High Concentration High concentrations of the azetidine intermediate can favor intermolecular reactions leading to dimers and polymers. Consider performing the cyclization step under high dilution conditions.
Issue 3: Ring-Opening of the Azetidine Ring

Symptoms:

  • Formation of acyclic impurities.

  • Disappearance of the desired product upon workup or purification under acidic conditions.

Potential Causes & Solutions:

Potential CauseRecommended Action
Acidic Conditions Avoid strong acids during workup and purification. If an acidic wash is necessary, use a dilute acid and perform the extraction quickly at low temperatures.[4]
Lewis Acid Catalysis Be cautious when using Lewis acids, as they can coordinate to the nitrogen and promote ring-opening. If a Lewis acid is necessary, use the mildest possible option at the lowest effective concentration.[5]
Nucleophilic Attack Strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to cleavage. If subsequent reactions involve strong nucleophiles, consider protecting the azetidine nitrogen.[4]

Experimental Protocols

Synthesis of 1-Benzyl-3-hydroxyazetidine

This protocol is based on a common literature procedure.[2]

Materials:

Procedure:

  • Dissolve benzylamine in 15 volumes of water and cool the solution to 0-5°C.

  • Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature between 0-5°C.

  • Stir the reaction mixture for 12 hours. Monitor the reaction by GC to confirm the consumption of starting materials.

  • Filter the reaction mixture and wash the filter cake with water and an organic solvent mixture (e.g., ethyl acetate/petroleum ether).

  • Dissolve the intermediate product in acetonitrile and add 1.5 equivalents of sodium carbonate.

  • Heat the mixture to reflux and stir for 12 hours.

  • Cool the reaction mixture, filter, and evaporate the solvent under reduced pressure to obtain crude 1-benzyl-3-hydroxyazetidine.

  • Purify the crude product by column chromatography or recrystallization.

Debenzylation to 3-Hydroxyazetidine Hydrochloride

Materials:

  • 1-Benzyl-3-hydroxyazetidine

  • Methanol (B129727)

  • Hydrochloric Acid (4M solution)

  • Palladium on Carbon (10% Pd/C)

Procedure:

  • Dissolve 1-benzyl-3-hydroxyazetidine in methanol.

  • Add 1 equivalent of a 4M HCl solution.

  • Add 10% Pd/C catalyst.

  • Hydrogenate the mixture for 8 hours. Monitor the reaction by HPLC.

  • Upon completion, filter the reaction mixture to remove the catalyst.

  • Evaporate the methanol under reduced pressure to yield this compound.

Data Presentation

Table 1: Summary of Common Side Products and Their Identification

Side ProductFormation PathwayAnalytical IdentificationMitigation Strategy
N,N-bis(3-chloro-2-hydroxypropyl)benzylamine Reaction of 2 equivalents of epichlorohydrin with 1 equivalent of benzylamine.HPLC-MS: Higher molecular weight than the desired intermediate. NMR: Integration ratios will differ from the expected product.Use an excess of benzylamine.
Acyclic Ring-Opened Products Acid-catalyzed nucleophilic attack on the azetidinium ion.[4]HPLC-MS: Isomeric with the desired product but with different fragmentation. NMR: Appearance of new signals corresponding to an opened chain (e.g., primary or secondary amine).[5]Maintain neutral or basic pH; use mild acids if necessary.[4]
Azetidine Dimers/Oligomers Intermolecular reaction of azetidine intermediates, often acid-catalyzed.[7]MS: Presence of species with multiples of the monomer's molecular weight. NMR: Broad, unresolved peaks.Use high dilution conditions; avoid acidic environments.
Diphenylmethane Byproduct from the hydrogenation of benzhydryl-protected intermediates (if used).[12]GC-MS: Can be identified by its characteristic mass spectrum.Difficult to remove by simple extraction; column chromatography may be required.[12]

Visualizations

Reaction_Pathway Epichlorohydrin Epichlorohydrin Intermediate N-benzyl-3-amino- 1-chloropropan-2-ol Epichlorohydrin->Intermediate Ring Opening Side_Product_1 2:1 Adduct Epichlorohydrin->Side_Product_1 Benzylamine Benzylamine Benzylamine->Intermediate Ring Opening Benzylamine->Side_Product_1 N_Protected_Azetidine 1-Benzyl-3-hydroxyazetidine Intermediate->N_Protected_Azetidine Cyclization Final_Product 3-Hydroxyazetidine Hydrochloride N_Protected_Azetidine->Final_Product Debenzylation Side_Product_2 Ring-Opened Product N_Protected_Azetidine->Side_Product_2 Acidic Conditions Side_Product_3 Dimer/Polymer N_Protected_Azetidine->Side_Product_3 High Conc./ Acid

Caption: Synthetic pathway to 3-hydroxyazetidine and formation of common side products.

Troubleshooting_Workflow Start Low Yield or Impure Product Analysis Analyze Crude Mixture (TLC, HPLC, NMR, MS) Start->Analysis Identify_Impurity Identify Major Impurity Analysis->Identify_Impurity Incomplete_Reaction Incomplete Reaction Identify_Impurity->Incomplete_Reaction Unreacted Starting Material Dimer Dimer/Polymer Identify_Impurity->Dimer High MW Species Ring_Opening Ring-Opened Product Identify_Impurity->Ring_Opening Isomeric Impurities Optimize_Conditions Optimize Reaction (Time, Temp, Stoichiometry) Incomplete_Reaction->Optimize_Conditions High_Dilution Use High Dilution Dimer->High_Dilution Control_pH Control pH (Neutral/Basic) Ring_Opening->Control_pH Purification Purification Strategy (Chromatography, Recrystallization) Optimize_Conditions->Purification High_Dilution->Purification Control_pH->Purification Success Successful Synthesis Purification->Success

Caption: Troubleshooting workflow for common issues in 3-hydroxyazetidine synthesis.

References

Technical Support Center: Purification of Crude 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of crude 3-Hydroxyazetidine hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the purification of this important synthetic building block.

Frequently Asked Questions (FAQs)

Q1: What is the typical appearance and solubility of crude this compound?

A1: Crude this compound typically appears as a white to pale brown solid, which may be crystalline or lumpy.[1][2] It is soluble in water, methanol (B129727), and DMSO.[3]

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can originate from the synthetic route employed. For syntheses starting from epichlorohydrin (B41342) and an amine, impurities may include unreacted starting materials and side products from incomplete cyclization or oligomerization.[4] If a hydrogenation step is used to remove a protecting group (e.g., benzyl (B1604629) or diphenylmethyl), byproducts such as toluene (B28343) or diphenylmethane (B89790) can be present and may be challenging to remove.[5]

Q3: What are the recommended primary purification techniques for this compound?

A3: The most common and effective purification methods for this compound are recrystallization and column chromatography. For intermediates that are salts, recrystallization is often the preferred initial technique.

Q4: How can I assess the purity of my purified this compound?

A4: The purity of the final product can be assessed using several analytical techniques. High-Performance Liquid Chromatography (HPLC) is a robust method for quantitative purity analysis. Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify the presence of impurities by comparing the spectrum of the purified product to that of a standard. The melting point of the purified solid can also be a good indicator of purity.

Troubleshooting Guides

Recrystallization Issues
Issue Possible Cause Troubleshooting Steps
Product "oils out" instead of crystallizing. The melting point of the impure solid is lower than the temperature of the solution, or the solution is supersaturated.- Re-heat the solution and add a small amount of the more polar solvent (e.g., methanol) to increase the solubility, then cool slowly.- Try a different solvent system with a lower boiling point.- Induce crystallization at a lower temperature by scratching the inside of the flask with a glass rod or by adding a seed crystal.
Low recovery of purified product. - Too much solvent was used, leading to significant loss of product in the mother liquor.- The cooling process was too rapid, preventing complete crystallization.- Concentrate the mother liquor and attempt a second crystallization.- Ensure the minimum amount of hot solvent is used for dissolution.- Allow the solution to cool slowly to room temperature before placing it in a colder environment (e.g., refrigerator or ice bath).
The purified product is still colored. - Colored impurities are co-precipitating with the product.- The impurities have similar solubility profiles to the product.- Perform a hot filtration of the dissolved crude product, potentially with activated carbon, to remove insoluble colored impurities.- A second recrystallization may be necessary.- Consider using column chromatography for more efficient removal of colored impurities.
No crystals form upon cooling. - The solution is not sufficiently saturated.- The compound is too soluble in the chosen solvent system.- Evaporate some of the solvent to increase the concentration and then cool again.- Add an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution at room temperature until turbidity is observed, then heat until the solution is clear and cool slowly.- Scratch the inner surface of the flask with a glass rod at the meniscus to create nucleation sites.- Add a seed crystal of pure this compound.
Column Chromatography Issues
Issue Possible Cause Troubleshooting Steps
Poor separation of the product from impurities. - Inappropriate mobile phase polarity.- Incorrect stationary phase.- Adjust the mobile phase polarity. For silica (B1680970) gel, increasing the polarity (e.g., by increasing the percentage of methanol in a dichloromethane (B109758)/methanol mixture) will generally decrease the retention time.- Ensure that neutral silica gel is used, as acidic silica can cause degradation of acid-sensitive compounds.[6]
Product elutes too quickly or too slowly. - The mobile phase is too polar or not polar enough.- If the product elutes too quickly (low Rf), decrease the polarity of the mobile phase.- If the product elutes too slowly (high Rf), increase the polarity of the mobile phase.
Tailing of the product peak. - Interaction of the amine with the acidic silica gel.- Overloading of the column.- Add a small amount of a basic modifier, such as triethylamine (B128534) or ammonia, to the mobile phase to suppress interactions with the silica.- Ensure the amount of crude material loaded onto the column is appropriate for the column size.
Product appears to degrade on the column. - The compound may be unstable on the acidic surface of standard silica gel.- Use a neutral or deactivated silica gel.- Work quickly and avoid prolonged exposure of the compound to the stationary phase.

Data Presentation

The following table summarizes typical purity levels for this compound obtained through different purification methods, as indicated in the literature.

Purification Method Solvent/Mobile Phase Purity Achieved Reference
RecrystallizationMethanol / Ethyl Acetate (B1210297)>98%[7]
Hydrogenation followed by evaporationEthanol94%[3][8]
Supplier SpecificationNot specified≥97%[1][2][9]
Supplier SpecificationNot specified≥98%[2]

Experimental Protocols

Protocol 1: Recrystallization from Methanol/Ethyl Acetate

This protocol is adapted from a patented synthesis method.[7]

  • Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of hot methanol to dissolve the crude solid completely.

  • Addition of Anti-Solvent: While the methanol solution is warm, slowly add ethyl acetate until the solution becomes slightly turbid.

  • Re-dissolution: Gently heat the mixture until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath or refrigerator for at least one hour to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethyl acetate.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Protocol 2: Silica Gel Column Chromatography

This is a general protocol based on methods used for similar azetidine (B1206935) derivatives.[5]

  • Stationary Phase Preparation: Pack a chromatography column with silica gel (230-400 mesh) as a slurry in the initial mobile phase.

  • Sample Preparation: Dissolve the crude this compound in a minimal amount of the mobile phase or a strong solvent like methanol. If a strong solvent is used, adsorb the sample onto a small amount of silica gel and dry it before loading onto the column.

  • Loading: Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution: Begin elution with a mobile phase of low polarity (e.g., 100% dichloromethane or a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity by adding a more polar solvent, such as methanol. A common gradient for similar compounds is from 0% to 10% methanol in dichloromethane.

  • Fraction Collection: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Mandatory Visualizations

PurificationWorkflow Crude Crude 3-Hydroxyazetidine Hydrochloride Recrystallization Recrystallization (Methanol/Ethyl Acetate) Crude->Recrystallization ColumnChromatography Column Chromatography (Silica Gel) Crude->ColumnChromatography PureProduct Pure 3-Hydroxyazetidine Hydrochloride Recrystallization->PureProduct MotherLiquor Mother Liquor (Contains Impurities) Recrystallization->MotherLiquor ColumnChromatography->PureProduct ImpureFractions Impure Fractions ColumnChromatography->ImpureFractions

Caption: General purification workflow for crude this compound.

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Recrystallization of 3-Azetidinol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the recrystallization of 3-Azetidinol hydrochloride. Find answers to frequently asked questions and detailed troubleshooting guides to overcome common challenges during your purification experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent system for the recrystallization of 3-Azetidinol hydrochloride?

A1: Based on documented procedures, a mixed solvent system of methanol (B129727) and ethyl acetate (B1210297) is recommended for the recrystallization of 3-Azetidinol hydrochloride.[1] Methanol acts as the primary solvent in which the compound is soluble, while ethyl acetate serves as an anti-solvent to induce crystallization upon cooling.

Q2: What are the known solubilities of 3-Azetidinol hydrochloride?

Q3: What is the appearance and melting point of pure 3-Azetidinol hydrochloride?

A3: Pure 3-Azetidinol hydrochloride is typically a white to off-white or light yellow crystalline powder.[3] Its melting point is in the range of 87-92 °C.[3]

Q4: Are there any specific handling precautions for 3-Azetidinol hydrochloride?

A4: Yes, 3-Azetidinol hydrochloride is hygroscopic, meaning it readily absorbs moisture from the air.[2] It should be stored in a tightly sealed container in a dry place. When handling, it is advisable to work in a low-humidity environment or under an inert atmosphere if possible.

Q5: Can other purification methods be used for 3-Azetidinol hydrochloride?

A5: Besides recrystallization, purification can also be achieved by precipitation. One documented method involves dissolving the crude product in methanol, concentrating the solution to precipitate the solid, and then washing the solid with ethyl acetate.[4]

Experimental Protocol: Recrystallization using Methanol/Ethyl Acetate

This protocol is based on methods described in patent literature for the purification of 3-Azetidinol hydrochloride.[1]

Materials:

  • Crude 3-Azetidinol hydrochloride

  • Methanol (ACS grade or higher)

  • Ethyl acetate (ACS grade or higher)

  • Erlenmeyer flask

  • Heating mantle or hot plate with magnetic stirrer

  • Reflux condenser (optional, but recommended)

  • Büchner funnel and flask

  • Vacuum source

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 3-Azetidinol hydrochloride. For every 1 gram of crude material, add approximately 2.3 mL of methanol.[1]

  • Heating: Gently heat the mixture while stirring until the solid is completely dissolved. If necessary, bring the solution to a gentle reflux to ensure complete dissolution.

  • Addition of Anti-solvent: Once the solid is fully dissolved, slowly add ethyl acetate to the hot solution. For every 2.3 mL of methanol used, add approximately 2.0 mL of ethyl acetate.[1]

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Crystal formation should be observed during this cooling period. To maximize the yield, place the flask in an ice bath for at least 30 minutes after it has reached room temperature.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of cold ethyl acetate or a cold mixture of methanol and ethyl acetate to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum. Due to the hygroscopic nature of the compound, ensure drying is thorough and subsequent storage is in a desiccated environment.

Quantitative Data Summary

ParameterValueReference
Purity (Post-Recrystallization) >98%[1]
Solvent Ratio (Methanol:Ethyl Acetate) ~1.15 : 1 (v/v)[1]
Melting Point 87-92 °C[3]
Appearance White to yellow to orange crystalline powder[3]

Visualizing the Workflow

Recrystallization_Workflow Figure 1. Recrystallization Workflow for 3-Azetidinol Hydrochloride start Start with Crude 3-Azetidinol Hydrochloride dissolve Dissolve in minimum hot Methanol start->dissolve add_anti_solvent Add Ethyl Acetate (Anti-solvent) dissolve->add_anti_solvent cool Cool Slowly to Room Temperature add_anti_solvent->cool ice_bath Cool in Ice Bath cool->ice_bath filter Vacuum Filter Crystals ice_bath->filter wash Wash with Cold Ethyl Acetate filter->wash dry Dry Under Vacuum wash->dry end Pure 3-Azetidinol Hydrochloride Crystals dry->end

Caption: Figure 1. A step-by-step workflow for the recrystallization of 3-Azetidinol hydrochloride.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Compound does not dissolve completely. - Insufficient solvent.- Inappropriate solvent.- Add a small amount of additional hot methanol.- Ensure the solvent is of appropriate purity.
Oiling out (formation of a liquid layer instead of crystals). - Solution is supersaturated at a temperature above the compound's melting point.- Presence of significant impurities lowering the melting point.- Cooling rate is too fast.- Reheat the solution to dissolve the oil, add a small amount of additional methanol, and allow to cool more slowly.- Try seeding the solution with a pure crystal of 3-Azetidinol hydrochloride.- Ensure the initial purity of the crude material is reasonably high.
No crystal formation upon cooling. - Too much solvent was used.- The solution is not sufficiently supersaturated.- Evaporate some of the solvent by gently heating the solution and then allow it to cool again.- Try scratching the inside of the flask with a glass rod at the surface of the solution to induce nucleation.- Add a seed crystal.
Low yield of recovered crystals. - Too much solvent was used, leading to significant product loss in the mother liquor.- Incomplete crystallization due to insufficient cooling time.- Crystals were washed with too much or warm solvent.- Reduce the initial amount of methanol used.- Ensure the solution is thoroughly cooled in an ice bath for an adequate amount of time.- Wash the crystals with a minimal amount of ice-cold solvent.
Product is clumpy or sticky after drying. - The compound is hygroscopic and has absorbed atmospheric moisture.- Residual solvent remains.- Ensure drying is performed under a high vacuum and for a sufficient duration.- Store the final product in a desiccator or under an inert atmosphere.

Troubleshooting Decision Tree

Troubleshooting_Decision_Tree Figure 2. Troubleshooting Decision Tree start Problem Encountered oiling_out Oiling Out? start->oiling_out no_crystals No Crystals Formed? start->no_crystals low_yield Low Yield? start->low_yield oiling_out->no_crystals No reheat_add_solvent Reheat to dissolve oil, add more methanol, cool slowly oiling_out->reheat_add_solvent Yes too_much_solvent Too much solvent? no_crystals->too_much_solvent Yes check_mother_liquor Check mother liquor for product? low_yield->check_mother_liquor Yes evaporate_solvent Evaporate some solvent and re-cool too_much_solvent->evaporate_solvent Yes scratch_seed Scratch flask interior or add seed crystal too_much_solvent->scratch_seed No concentrate_recool Concentrate mother liquor and re-cool check_mother_liquor->concentrate_recool Yes optimize_washing Optimize washing step (minimal cold solvent) check_mother_liquor->optimize_washing No

Caption: Figure 2. A decision tree to navigate common recrystallization problems.

References

Overcoming solubility issues with 3-Hydroxyazetidine hydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the solubility of 3-Hydroxyazetidine hydrochloride in organic solvents. The information is intended for researchers, scientists, and professionals in drug development who may encounter challenges in dissolving this compound for their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

This compound is a polar, hygroscopic solid.[1][2][3] As a hydrochloride salt, it exhibits good solubility in polar protic solvents such as water, methanol (B129727), and ethanol.[1][2][3][4] It is also soluble in polar aprotic solvents like DMSO and DMF.[1][2][4] However, its solubility is limited in less polar organic solvents.

Q2: I am having trouble dissolving this compound in my reaction solvent. What are the first steps I should take?

If you are encountering solubility issues, we recommend a step-wise approach. First, ensure you are using a suitable solvent. If your reaction conditions permit, start with a polar solvent like methanol or ethanol. If the compound still does not dissolve, gentle heating and sonication can be effective. For less polar solvents, using a co-solvent system is a good strategy. For example, adding a small amount of methanol to a suspension in a solvent like ethyl acetate (B1210297) can significantly improve solubility, especially with warming.[5]

Q3: Can I use a base to improve the solubility of this compound in organic solvents?

Yes, converting the hydrochloride salt to its free base form can dramatically increase its solubility in a wider range of organic solvents. The free amine is less polar than the corresponding salt.[1] This can be achieved by treating a suspension of the hydrochloride salt with a suitable base, such as triethylamine (B128534) or sodium bicarbonate, followed by extraction of the free amine into an organic solvent. A detailed protocol for this procedure is provided in the "Experimental Protocols" section.

Q4: Are there any known solvent mixtures that are effective for dissolving this compound?

A mixture of methanol and ethyl acetate has been successfully used to dissolve this compound, particularly with heating, for the purpose of recrystallization.[5] This suggests that a combination of a highly polar solvent (methanol) to interact with the salt and a less polar co-solvent (ethyl acetate) can be an effective strategy. The optimal ratio of the solvents may need to be determined empirically for your specific application.

Q5: Is this compound stable to heating?

Gentle warming is a common technique to increase the solubility of many compounds, including this compound.[1] However, as with any chemical, excessive or prolonged heating should be avoided to prevent potential degradation. The melting point of this compound is in the range of 85-92°C, and heating should be kept well below this temperature.[2][4]

Troubleshooting Guide

If you are experiencing difficulty dissolving this compound, please follow the troubleshooting workflow outlined below.

G cluster_0 Solubility Troubleshooting Workflow start Start: Undissolved This compound solvent_choice Is the solvent polar protic (e.g., MeOH, EtOH) or polar aprotic (e.g., DMSO, DMF)? start->solvent_choice less_polar_solvent Attempting to dissolve in a less polar organic solvent. solvent_choice->less_polar_solvent No heat_sonicate Apply gentle heat (40-50°C) and/or sonication. solvent_choice->heat_sonicate Yes co_solvent Add a polar co-solvent (e.g., 5-10% MeOH or EtOH) and apply gentle heat. less_polar_solvent->co_solvent dissolved_check1 Is the compound dissolved? heat_sonicate->dissolved_check1 dissolved_check1->co_solvent No end_success Success: Compound Dissolved dissolved_check1->end_success Yes dissolved_check2 Is the compound dissolved? co_solvent->dissolved_check2 free_base Consider converting to the free base. (See Protocol 2) dissolved_check2->free_base No dissolved_check2->end_success Yes end_fail Further optimization needed. Consider alternative solvents or reaction conditions. free_base->end_fail

Troubleshooting workflow for dissolving this compound.

Data Presentation

Physical and Chemical Properties

PropertyValue
Molecular Formula C₃H₈ClNO
Molecular Weight 109.55 g/mol
Appearance White to off-white crystalline solid
Melting Point 85-92 °C[2][4]
Hygroscopicity Hygroscopic[1][2][3]

Qualitative Solubility Data

Solvent ClassSolvent ExamplesSolubility
Polar Protic Water, Methanol, EthanolSoluble[1][2][3][4]
Polar Aprotic DMSO, DMFSoluble[1][2][4]
Less Polar Ethyl Acetate, THF, Dichloromethane (B109758)Sparingly Soluble to Insoluble
Non-polar Hexane, TolueneInsoluble

Experimental Protocols

Protocol 1: Dissolution using a Co-solvent and Heat (Recrystallization Method)

This protocol is adapted from a reported recrystallization procedure and can be used as a starting point for dissolving this compound for a reaction.[5]

Materials:

  • This compound

  • Methanol

  • Ethyl Acetate

  • Stir plate with heating

  • Reaction vessel with a condenser

Procedure:

  • To the reaction vessel containing this compound, add a minimal amount of methanol to create a slurry.

  • Begin stirring and gently heat the mixture to 40-50°C.

  • Slowly add ethyl acetate portion-wise until the solid dissolves completely. The ratio of methanol to ethyl acetate will need to be optimized for your specific concentration. A starting point could be a 1:1 mixture, adjusting as needed.

  • Once the solid is fully dissolved, the solution is ready for your reaction. If using this method for recrystallization, the solution should be slowly cooled to room temperature, and then further cooled in an ice bath to induce crystallization.

G cluster_protocol1 Protocol 1: Co-solvent Dissolution A Start with solid 3-Hydroxyazetidine HCl B Add minimal Methanol to form a slurry A->B C Heat to 40-50°C with stirring B->C D Add Ethyl Acetate portion-wise until dissolved C->D E Solution ready for reaction D->E

Workflow for co-solvent dissolution.

Protocol 2: Conversion to Free Base for Improved Solubility in Organic Solvents

This protocol describes the conversion of this compound to its free base form, which is more soluble in less polar organic solvents.[1]

Materials:

  • This compound

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or a tertiary amine base (e.g., triethylamine)

  • Organic solvent for extraction (e.g., Dichloromethane, Ethyl Acetate)

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Rotary evaporator

Procedure:

  • Suspend this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Slowly add a saturated aqueous solution of sodium bicarbonate while stirring. Continue adding the basic solution until the pH of the aqueous layer is basic (pH > 8). Alternatively, a tertiary amine base like triethylamine (1.1 equivalents) can be used in a non-aqueous system.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with the organic solvent (e.g., 3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the free base of 3-hydroxyazetidine.

Note: The free amine may be less stable than its hydrochloride salt and should ideally be used immediately in the subsequent reaction step.

G cluster_protocol2 Protocol 2: Conversion to Free Base start Suspend 3-Hydroxyazetidine HCl in organic solvent add_base Add aqueous NaHCO₃ or Triethylamine until basic start->add_base extract Extract with organic solvent add_base->extract wash_dry Wash with brine and dry over Na₂SO₄ or MgSO₄ extract->wash_dry evaporate Filter and evaporate solvent wash_dry->evaporate end_product Obtain 3-Hydroxyazetidine (free base) evaporate->end_product

References

Technical Support Center: Prevention of Azetidine Derivative Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide you with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of handling azetidine (B1206935) derivatives and preventing their unwanted polymerization during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What causes azetidine derivatives to polymerize?

A1: The primary cause of azetidine polymerization is the inherent ring strain of the four-membered ring. This strain makes the azetidine ring susceptible to ring-opening polymerization, which can be initiated by electrophiles (such as protons or Lewis acids) or, in some cases, nucleophiles. The most common mechanism is cationic ring-opening polymerization, where an electrophile activates the azetidine nitrogen, making the ring vulnerable to nucleophilic attack by another azetidine molecule, leading to a chain reaction.

Q2: Under what conditions is polymerization most likely to occur?

A2: Polymerization is most likely to occur under acidic conditions, in the presence of Lewis acids, or at elevated temperatures.[1] Protic solvents, especially alcoholic solvents, can also promote cationic ring-opening polymerization.[1] The purity of the azetidine derivative is also crucial, as trace acidic impurities can initiate polymerization.

Q3: How can I prevent polymerization during my reaction?

A3: The most effective way to prevent polymerization is by protecting the azetidine nitrogen with a suitable protecting group. This reduces the nucleophilicity and basicity of the nitrogen, making it less susceptible to protonation or coordination with Lewis acids. Common protecting groups include tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and tosyl (Ts). Additionally, maintaining neutral or basic reaction conditions, using aprotic solvents, and ensuring the purity of your starting materials are crucial preventative measures.

Q4: Which nitrogen protecting group is best for my azetidine derivative?

A4: The choice of protecting group depends on the specific reaction conditions you plan to employ.

  • Boc (tert-butoxycarbonyl): This is a good choice for reactions that are sensitive to hydrogenolysis but can tolerate acidic conditions for deprotection. It is generally stable to bases and nucleophiles.

  • Cbz (benzyloxycarbonyl): This group is stable under acidic and basic conditions but is readily removed by catalytic hydrogenolysis. It is a good option when you need to avoid acidic deprotection steps.

  • Tosyl (Ts): This is a very robust protecting group that is stable to a wide range of conditions, but its removal often requires harsh conditions, such as reduction with sodium in liquid ammonia.

Q5: My reaction requires a Lewis acid. How can I avoid polymerization?

A5: If a Lewis acid is necessary, use the mildest possible Lewis acid at the lowest effective concentration and temperature. Some lanthanide triflates have been shown to be effective catalysts in reactions involving azetidines without causing significant ring-opening. It is also highly recommended to use an N-protected azetidine derivative to minimize the interaction between the Lewis acid and the azetidine nitrogen.

Troubleshooting Guide

Problem Possible Causes Solutions
Reaction mixture becomes viscous or solidifies. Uncontrolled polymerization of the azetidine derivative.1. Stop the reaction immediately. 2. Verify the pH: If acidic, neutralize with a non-nucleophilic base (e.g., triethylamine).3. Protect the azetidine: If the nitrogen is unprotected, consider repeating the reaction with an N-protected derivative (e.g., N-Boc-azetidine).4. Purify the starting material: Ensure the azetidine derivative is free from acidic impurities.
Low yield of desired product and formation of oligomeric byproducts observed by NMR or LC-MS. Slow polymerization is competing with the desired reaction.1. Lower the reaction temperature. 2. Use a less polar, aprotic solvent. 3. Increase the concentration of the other reactant to favor the desired bimolecular reaction over polymerization.4. Switch to a more robust protecting group if the current one is not sufficiently deactivating the azetidine nitrogen.
Decomposition of the azetidine ring is observed, even with a protecting group. The reaction conditions are too harsh for the strained ring, or the protecting group is being cleaved in situ.1. For acid-sensitive substrates, ensure the pH is neutral or slightly basic. A study on N-substituted aryl azetidines showed significantly greater stability at pH 7.0 compared to acidic conditions.[2]2. For reactions involving strong nucleophiles or bases, ensure the temperature is kept as low as possible. 3. Choose a protecting group that is stable to the reaction conditions. For example, use a Cbz group if the reaction involves treatment with a strong acid.
Difficulty purifying the product from oligomeric byproducts. The oligomers have similar polarity to the desired product.1. Optimize chromatography: Use a shallow gradient and consider different solvent systems or stationary phases.2. Recrystallization: If the product is a solid, recrystallization can be an effective method to remove oligomeric impurities.3. Distillation: For volatile products, distillation under reduced pressure can separate the monomeric product from higher-boiling oligomers.

Data Presentation

The stability of N-protected azetidines is crucial for preventing polymerization. The following table summarizes the stability of an N-arylazetidine analogue under different pH conditions, demonstrating the significant impact of pH on ring stability.

Compound pH Half-life (T1/2)
N-Arylazetidine Analogue 51.80.5 hours[2]
N-Arylazetidine Analogue 52.71.2 hours[2]
N-Arylazetidine Analogue 57.0Stable[2]

This data highlights the increased rate of decomposition under acidic conditions due to protonation of the azetidine nitrogen, which facilitates ring-opening.

Experimental Protocols

Protocol 1: General Procedure for N-Boc Protection of an Azetidine Derivative

This protocol describes a standard method to protect the nitrogen of an azetidine derivative with a tert-butoxycarbonyl (Boc) group to enhance its stability.

Materials:

Procedure:

  • Dissolve the azetidine derivative (1.0 eq) in DCM or THF.

  • Add triethylamine (1.2 eq) to the solution.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Grignard Reaction with an N-Boc Protected Azetidinone

This protocol outlines a general procedure for the addition of a Grignard reagent to an N-Boc protected azetidinone, a reaction where the unprotected analogue would be prone to polymerization.

Materials:

  • N-Boc-azetidinone

  • Grignard reagent (e.g., Phenylmagnesium bromide in THF)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon), add a solution of N-Boc-azetidinone (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add the Grignard reagent (1.2 eq) dropwise to the stirred solution, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 1-2 hours, monitoring by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

Cationic Ring-Opening Polymerization Mechanism

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination (Potential) Azetidine Azetidine Protonated_Azetidine Azetidinium Ion Azetidine->Protonated_Azetidine Protonation H+ H⁺ (Acid) H+->Protonated_Azetidine Dimer Dimer Cation Protonated_Azetidine->Dimer Nucleophilic Attack Another_Azetidine Azetidine Monomer Another_Azetidine->Dimer Polymer Growing Polymer Chain Dimer->Polymer Chain Growth Terminated_Polymer Inactive Polymer Polymer->Terminated_Polymer Chain Termination Nu Nucleophile (e.g., H₂O) Nu->Terminated_Polymer G Start Reaction with Azetidine Derivative Check_Conditions Are acidic or Lewis acidic conditions required? Start->Check_Conditions Protect_N Protect Azetidine Nitrogen Check_Conditions->Protect_N Yes Proceed_Unprotected Proceed with Unprotected Azetidine (Use basic/neutral conditions, aprotic solvent, low temp) Check_Conditions->Proceed_Unprotected No Choose_PG Select Appropriate Protecting Group Protect_N->Choose_PG Run_Reaction Perform Reaction Proceed_Unprotected->Run_Reaction Boc Boc Group (Acid Labile Deprotection) Choose_PG->Boc Cbz Cbz Group (Hydrogenolysis Deprotection) Choose_PG->Cbz Ts Tosyl Group (Harsh Reductive Deprotection) Choose_PG->Ts Boc->Run_Reaction Cbz->Run_Reaction Ts->Run_Reaction

References

Technical Support Center: Palladium Catalyst Removal in 3-Hydroxyazetidine Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of palladium catalysts during the synthesis of 3-Hydroxyazetidine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalysts are typically used in the synthesis of this compound, and why is their removal important?

A1: In the synthesis of this compound, palladium on carbon (Pd/C) or palladium hydroxide (B78521) on carbon (Pd(OH)₂/C) are commonly used for hydrogenation steps, such as debenzylation. Removal of the palladium catalyst is critical to meet stringent regulatory requirements for active pharmaceutical ingredients (APIs), which limit palladium content to low parts-per-million (ppm) levels.[1][2] Residual palladium can also interfere with downstream reactions and may have toxicological effects.

Q2: What are the primary methods for removing palladium catalysts after the synthesis of this compound?

A2: The primary methods for palladium catalyst removal include:

  • Filtration: Effective for heterogeneous catalysts like Pd/C. Often performed using a filter aid like Celite.[3][4][5]

  • Adsorption: Using materials that bind to palladium, which are then filtered off. Common adsorbents include activated carbon and specialized metal scavengers (e.g., silica- or polymer-based scavengers with thiol or triazine functional groups).[3][4][6][7]

  • Crystallization: Purifying the this compound product through crystallization can leave palladium impurities behind in the mother liquor.[1][2]

Q3: How do I choose the best palladium removal method for my experiment?

A3: The choice of method depends on the nature of the palladium species (heterogeneous vs. soluble), the desired level of purity, cost considerations, and the potential for product loss. For the typically used heterogeneous Pd/C in this compound synthesis, filtration through Celite is a good starting point. If residual soluble palladium is a concern, subsequent treatment with a scavenger or activated carbon is recommended.[4]

Q4: What is Celite, and how does it aid in palladium catalyst removal?

A4: Celite is a diatomaceous earth that is used as a filter aid. It forms a porous filter cake that can trap fine particles of the palladium catalyst, preventing them from passing through the filter paper.[4][5][8]

Q5: Are there safety precautions I should take when handling and filtering palladium on carbon?

A5: Yes, palladium on carbon can be pyrophoric, especially after being used in a hydrogenation reaction and when exposed to air. It is crucial to keep the catalyst wet with solvent during and after filtration to prevent ignition.[9] The workup should be performed in a well-ventilated hood.

Troubleshooting Guides

Problem 1: High levels of palladium remain after filtration through Celite.
  • Possible Cause 1: Soluble palladium species are present.

    • Solution: Simple filtration is only effective for heterogeneous catalysts. If palladium has leached into the solution, you will need to use a scavenger or activated carbon to remove the soluble palladium.[4][8]

  • Possible Cause 2: Colloidal palladium particles are passing through the filter.

    • Solution: Use a thicker Celite pad (1-2 cm) and ensure it is well-compacted before filtration. Pre-wetting the pad with the solvent can improve its effectiveness.[8] In some cases, a double filtration may be necessary.

  • Possible Cause 3: The product is forming a soluble complex with palladium.

    • Solution: Consider changing the solvent to disrupt the complex before filtration. Alternatively, proceed with a scavenger treatment, as the scavenger may have a higher affinity for the palladium than your product does.

Problem 2: Low product yield after palladium removal.
  • Possible Cause 1: Product is adsorbed onto the activated carbon or scavenger.

    • Solution: Activated carbon can be non-specific and adsorb the desired product.[6][10] Use the minimum amount of activated carbon necessary and wash the carbon cake thoroughly with fresh solvent after filtration to recover as much product as possible.[6][11] Specialized scavengers may offer higher selectivity for palladium and reduce product loss.[4]

  • Possible Cause 2: Product is retained in the Celite filter cake.

    • Solution: Ensure the Celite pad is washed thoroughly with the reaction solvent after filtration to recover all of the product.[8]

  • Possible Cause 3: Product co-precipitates with the palladium catalyst.

    • Solution: Ensure the product is fully dissolved in the solvent before filtration. If solubility is an issue, you may need to use a larger volume of solvent or a different solvent system.

Data Presentation

The following tables summarize quantitative data on the efficiency of various palladium removal methods.

Table 1: Comparison of Palladium Removal Efficiency

MethodInitial Pd (ppm)Final Pd (ppm)% RemovalProductReference
Activated Carbon (Darco KB-B)300<1>99.6%API in THF[1]
Activated Carbon + TMT9100<273>97%API in DCM[1]
Si-TMT Scavenger330~10-30~90-97%c-Met kinase inhibitor[1]
Si-Thiol Scavenger13002>99.8%Naphthalenopiperazine HCl[12]
Carboxen® 56412501299%Pd(PPh₃)₄ in Methanol[10]

Table 2: Impact of Removal Method on Product Yield

MethodProduct RecoveryCommentsReference
Biotage Metal Scavengers100%Compared to activated carbon which showed up to 50% product loss.[13]
Activated Carbon46%At a high loading of carbon, significant product loss was observed.[14]
Carboxen® 564>99% and 96%Tested with two different APIs.[10]

Experimental Protocols

Protocol 1: Filtration of Pd/C using a Celite Pad
  • Prepare the Celite Pad: In a Büchner or sintered glass funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite on top of the filter paper. Gently press down to create a compact and level bed.

  • Pre-wet the Pad: Pour a small amount of the reaction solvent over the Celite pad and apply a gentle vacuum to pull the solvent through. This helps to pack the Celite and remove any air pockets.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite pad under a gentle vacuum.

  • Wash the Pad: Once all the reaction mixture has passed through, wash the Celite pad with fresh solvent to ensure all the product is recovered.

  • Collect the Filtrate: The combined filtrate contains the this compound, free from the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using Activated Carbon
  • Dissolve the Crude Product: Dissolve the crude this compound in a suitable solvent.

  • Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.

  • Stir the Suspension: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1-4 hours.

  • Filter through Celite: Filter the mixture through a pad of Celite to remove the activated carbon.

  • Wash the Carbon: Wash the activated carbon on the filter with fresh solvent to minimize product loss.

  • Concentrate the Solution: Combine the filtrate and the washings and remove the solvent under reduced pressure to obtain the purified product.

Protocol 3: Palladium Removal using a Thiol-Based Scavenger
  • Select the Scavenger: Choose a thiol-based scavenger suitable for your solvent system (e.g., SiliaMetS Thiol).

  • Add the Scavenger: Add the scavenger to the solution containing the crude product. The amount of scavenger will depend on the initial palladium concentration and the manufacturer's recommendations.

  • Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for the recommended time (this can range from a few hours to overnight).

  • Filter off the Scavenger: Remove the solid-supported scavenger by filtration.

  • Wash the Scavenger: Wash the scavenger with fresh solvent to recover any adsorbed product.

  • Concentrate the Solution: Combine the filtrate and washings and concentrate to obtain the purified this compound.

Visualizations

Palladium_Removal_Workflow cluster_start Start cluster_filtration Initial Purification cluster_analysis Analysis cluster_scavenging Secondary Purification cluster_end End start Crude 3-Hydroxyazetidine Hydrochloride Solution filtration Filter through Celite Pad start->filtration analysis Analyze for Residual Palladium (ICP-MS) filtration->analysis scavenging Treat with Scavenger or Activated Carbon analysis->scavenging Pd > 10 ppm end_product Purified Product (<10 ppm Pd) analysis->end_product Pd < 10 ppm scavenging->filtration

Caption: General experimental workflow for palladium catalyst removal.

Troubleshooting_Palladium_Removal start High Residual Palladium after Filtration? soluble_pd Soluble/Colloidal Pd Present start->soluble_pd Yes ineffective_filtration Ineffective Filtration Technique start->ineffective_filtration Yes use_scavenger Use Scavenger or Activated Carbon soluble_pd->use_scavenger optimize_celite Optimize Celite Pad: - Increase thickness - Pre-wet - Double filter ineffective_filtration->optimize_celite low_yield Low Product Yield? adsorption Product Adsorbed to Scavenger/Carbon low_yield->adsorption Yes wash_thoroughly Wash Scavenger/Carbon Thoroughly with Solvent adsorption->wash_thoroughly optimize_scavenger Optimize Scavenger Loading or Choose a More Selective Scavenger adsorption->optimize_scavenger

Caption: Troubleshooting decision tree for palladium removal.

References

Technical Support Center: N-Alkylation of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the N-alkylation of 3-hydroxyazetidine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during the N-alkylation of 3-hydroxyazetidine, presented in a question-and-answer format.

Q1: Why is my N-alkylation reaction failing or resulting in a very low yield?

A: Low or no yield is a common issue that can stem from several factors related to reagents and reaction conditions. A systematic approach is crucial for troubleshooting.

  • Starting Material is a Salt: 3-hydroxyazetidine is often supplied as a hydrochloride salt to improve its stability.[1] The reaction will not proceed without a base to neutralize the salt and free the secondary amine for alkylation. Ensure at least one equivalent of base is added for the salt, plus the amount required for the reaction itself.

  • Base Selection: The choice and amount of base are critical.

    • Insufficient Strength: The base must be strong enough to deprotonate the azetidinium salt and the resulting amine. Common choices include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydride (NaH), or non-nucleophilic organic bases like diisopropylethylamine (DIPEA).[2]

    • Stoichiometry: An excess of the base (typically 1.5-3 equivalents) is often beneficial to drive the reaction to completion.[3]

  • Reagent Quality & Reactivity:

    • Alkylating Agent: The reactivity of the alkylating agent depends on the leaving group, with a general trend of I > Br > Cl > OTs.[2] If you are using an alkyl chloride with slow conversion, consider switching to the corresponding bromide or iodide.

    • Hygroscopic Reagents: 3-hydroxyazetidine hydrochloride can be hygroscopic.[4] Water in the reaction can quench strong bases and interfere with the reaction. Ensure all reagents and solvents are anhydrous.[2]

  • Solvent Choice: The solvent must be appropriate for an S_N2 reaction and capable of dissolving the reagents. Polar aprotic solvents such as N,N-dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), or acetonitrile (B52724) (MeCN) are generally good choices as they can improve the solubility of reactants.[2][5]

  • Reaction Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate.[3] If the reaction is sluggish at room temperature, consider increasing the temperature, for instance, to 60-80 °C.[3]

Q2: I am observing significant O-alkylation of the hydroxyl group. How can I improve N-selectivity?

A: The hydroxyl group on the azetidine (B1206935) ring is also nucleophilic and can compete with the nitrogen atom, leading to the formation of an O-alkylated byproduct.

  • Protecting Groups: The most reliable method to ensure N-selectivity is to protect the hydroxyl group before the N-alkylation step. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS) or benzyl (B1604629) ethers. This group can be removed in a subsequent step.

  • Reaction Conditions: In some cases, selectivity can be influenced by the reaction conditions.

    • Base/Solvent System: The choice of base and solvent can influence the relative nucleophilicity of the nitrogen and oxygen atoms. Screening different combinations, such as K₂CO₃ in DMF versus NaH in THF, may reveal conditions that favor N-alkylation.[6]

    • Mitsunobu Reaction: For alkylation with an alcohol, the Mitsunobu reaction is an alternative that is often highly selective for N-alkylation of secondary amines in the presence of alcohols, although it can lead to challenging by-product removal.[7]

Q3: My reaction is producing a significant amount of a di-alkylated quaternary ammonium (B1175870) salt. How can I prevent this?

A: The N-alkylated 3-hydroxyazetidine product is a tertiary amine, which can be more nucleophilic than the starting secondary amine and can react further with the alkylating agent to form a quaternary ammonium salt.[8]

  • Control Stoichiometry: Use a minimal excess of the alkylating agent (e.g., 1.05-1.1 equivalents). Using a large excess will significantly increase the rate of the second alkylation.

  • Slow Addition: Add the alkylating agent slowly or dropwise to the reaction mixture. This maintains a low concentration of the electrophile, reducing the likelihood of a second alkylation event on the product.[3]

  • Lower Temperature: Running the reaction at a lower temperature can sometimes help control the rate of the second alkylation more than the first. Monitor the reaction closely and stop it as soon as the starting material is consumed.

  • Reductive Amination: If your desired substituent can be introduced via an aldehyde or ketone, reductive amination is an excellent alternative. This method is highly selective for forming the N-C bond and inherently avoids over-alkylation.[9]

Q4: Could the azetidine ring be opening under my reaction conditions?

A: Yes, the strained four-membered azetidine ring is susceptible to ring-opening, particularly under harsh conditions.

  • Acidic Conditions: The ring is prone to opening under acidic conditions due to the protonation of the nitrogen atom, which activates the ring for nucleophilic attack.[10] Ensure the reaction medium remains basic.

  • Strong Nucleophiles: Certain strong nucleophiles can attack the carbon atoms of the azetidine ring, leading to cleavage.[10]

  • Temperature: Avoid excessively high temperatures for prolonged periods, as this can promote degradation and ring-opening pathways.

Data & Protocols

Data Presentation

Table 1: Troubleshooting Summary for N-Alkylation of 3-Hydroxyazetidine

Problem Possible Cause Suggested Solution
Low/No Yield Starting material is a hydrochloride salt.Add ≥2 equivalents of a suitable base (e.g., K₂CO₃, Cs₂CO₃, DIPEA).
Insufficient base strength or amount.Use a stronger base (e.g., NaH) or increase stoichiometry to 2-3 equivalents.[2][3]
Poor leaving group on alkylating agent.Switch from an alkyl chloride to a bromide or iodide.[2]
Low reaction temperature.Heat the reaction, typically to 60-80 °C.[3]
Poor solubility of reagents.Switch to a more polar aprotic solvent like DMF or DMSO.[2]
Poor N/O Selectivity Competing O-alkylation.Protect the hydroxyl group (e.g., as a silyl ether) before N-alkylation.
Unfavorable reaction conditions.Screen different base/solvent combinations.
Over-alkylation Product reacts further with alkylating agent.Use a minimal excess (1.05-1.1 eq) of the alkylating agent.
High concentration of alkylating agent.Add the alkylating agent slowly or dropwise to the reaction mixture.[3]
Ring-Opening Harsh reaction conditions.Avoid strongly acidic conditions and excessively high temperatures.[10]

Table 2: Common Reaction Conditions for Direct N-Alkylation

Base Solvent Typical Temperature Notes
K₂CO₃ / Cs₂CO₃Acetonitrile (MeCN), DMF60 - 80 °CStandard, effective choice for many alkyl halides. Cesium carbonate is more soluble and basic.[3]
NaHTHF, DMF0 °C to RTStrong base, useful for less reactive alkylating agents. Requires strictly anhydrous conditions.[2]
DIPEA / Et₃NDCM, MeCNRT to RefluxOrganic bases, useful for preventing side reactions with base-sensitive functional groups.
Experimental Protocols

Protocol 1: Direct N-Alkylation with an Alkyl Bromide

This protocol describes a general procedure for the N-alkylation of this compound.

Materials:

  • This compound

  • Alkyl Bromide (1.1 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a dry reaction flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

  • Add anhydrous DMF to form a suspension (e.g., 0.2 M concentration relative to the azetidine).

  • Stir the suspension at room temperature for 15-30 minutes.

  • Slowly add the alkyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Once complete, cool the reaction to room temperature and dilute with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: N-Alkylation via Reductive Amination

This method is ideal for introducing substituents from aldehydes or ketones and avoids over-alkylation.[9]

Materials:

Procedure:

  • To a reaction flask, add this compound (1.0 eq) and the chosen solvent (DCE or DCM, to 0.1 M).

  • Add triethylamine (1.1 eq) to neutralize the salt and stir for 10 minutes.

  • Add the aldehyde or ketone (1.1 eq) to the mixture.

  • Stir at room temperature for 1-2 hours to allow for the formation of the intermediate iminium ion.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer. Extract the aqueous layer with the same solvent (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visual Diagrams

N_Alkylation_Reaction A 3-Hydroxyazetidine C N-Alkyl-3-hydroxyazetidine A->C + R-X B Alkyl Halide (R-X) B->C D HX Base Base Base->D Neutralizes Acid

Caption: General reaction scheme for the N-alkylation of 3-hydroxyazetidine.

Troubleshooting_Workflow start Low or No Yield Observed q1 Is the starting material a hydrochloride salt? start->q1 a1_yes Add ≥2 eq. of base q1->a1_yes Yes q2 Is the base strong enough and anhydrous? q1->q2 No a1_yes->q2 a2_no Switch to stronger base (e.g., NaH) or ensure anhydrous conditions q2->a2_no No q3 Is the alkylating agent reactive enough? q2->q3 Yes end_node Re-evaluate Results a2_no->end_node a3_no Change leaving group (Cl -> Br -> I) q3->a3_no No q4 Is the reaction temperature sufficient? q3->q4 Yes a3_no->end_node a4_no Increase temperature (e.g., 60-80 °C) q4->a4_no No q4->end_node Yes a4_no->end_node

Caption: Troubleshooting workflow for low reaction yield.

Selectivity_Factors Factors Influencing N- vs. O-Alkylation Selectivity cluster_n Favors N-Alkylation cluster_o Favors O-Alkylation / Mixture center Reaction Outcome n_select High N-Selectivity n_select->center prot Protecting Hydroxyl Group prot->n_select mitsunobu Mitsunobu Conditions mitsunobu->n_select o_select Mixture of Isomers o_select->center unprotected Unprotected Hydroxyl unprotected->o_select strong_base Strongly Basic Conditions (may increase O-alkoxide formation) strong_base->o_select

Caption: Factors influencing N- vs. O-alkylation selectivity.

References

Improving the stability of 3-Hydroxyazetidine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the stability of 3-Hydroxyazetidine in solution during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of 3-Hydroxyazetidine and its hydrochloride salt?

A1: 3-Hydroxyazetidine, particularly as its hydrochloride salt, is generally considered a stable compound under standard storage conditions.[1] However, it is known to be hygroscopic, meaning it can absorb moisture from the air, which may affect its stability and handling.[2] The strained four-membered azetidine (B1206935) ring can be susceptible to degradation under certain conditions, notably acidic pH.[3]

Q2: What are the recommended storage conditions for 3-Hydroxyazetidine hydrochloride?

A2: To ensure its stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It is advisable to store it under an inert atmosphere, such as argon, to protect it from moisture.[3] Keep it away from incompatible materials, particularly strong oxidizing agents.[4]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in water, dimethyl sulfoxide (B87167) (DMSO), and methanol.[2][4]

Q4: What is the primary degradation pathway for 3-Hydroxyazetidine in solution?

A4: The primary degradation pathway for azetidines, including 3-Hydroxyazetidine, involves the opening of the strained four-membered ring.[3] This process is often catalyzed by acidic conditions, which protonate the azetidine nitrogen, making the ring more susceptible to nucleophilic attack.[3] This can lead to the formation of ring-opened derivatives. A likely degradation mechanism involves the formation of an azetidinium ion, which is then attacked by a nucleophile.[1]

Q5: How does pH affect the stability of 3-Hydroxyazetidine in aqueous solutions?

A5: The stability of the azetidine ring is highly sensitive to pH. Acidic conditions significantly accelerate degradation. Studies on analogous N-aryl azetidines have shown rapid decomposition at low pH (e.g., pH 1.8), while the compounds are stable at neutral pH (pH 7.0).[3] The protonation of the azetidine nitrogen at low pH is a key step in initiating the ring-opening decomposition.[3]

Troubleshooting Guide

Issue 1: Low or no yield in a reaction involving 3-Hydroxyazetidine.

  • Question: I am performing a reaction with 3-Hydroxyazetidine and getting a very low yield of my desired product. What could be the cause?

  • Answer: Low yields in reactions involving 3-Hydroxyazetidine can stem from several factors. Firstly, the purity of the starting material is crucial; since it is hygroscopic, it may have absorbed water, which can interfere with moisture-sensitive reactions. Secondly, the reaction conditions, such as temperature and reaction time, may not be optimal. Finally, degradation of the 3-Hydroxyazetidine under the reaction conditions, particularly if they are acidic, can significantly reduce the amount of starting material available to react.

    Recommendations:

    • Ensure Dry Conditions: Dry the this compound under vacuum before use, especially for moisture-sensitive reactions. Use anhydrous solvents.

    • Optimize Reaction Conditions: Systematically vary the reaction temperature and time to find the optimal conditions. Monitor the reaction progress by TLC or LC-MS to avoid over-running the reaction, which can lead to side products.

    • Control pH: If the reaction is conducted in an acidic medium, consider using a milder acid or a buffered system to maintain a less aggressive pH. The stability of azetidines is significantly lower in acidic conditions.[3]

    • Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent potential side reactions with atmospheric components.

Issue 2: Appearance of unexpected side products in my reaction mixture.

  • Question: My reaction with 3-Hydroxyazetidine is producing several unexpected spots on my TLC plate/peaks in my LC-MS. What are these likely to be?

  • Answer: The appearance of unexpected side products often points to the degradation of the 3-Hydroxyazetidine starting material or the product. The most common degradation pathway for azetidines is ring-opening.[3] Depending on the nucleophiles present in your reaction mixture (including the solvent), you may be forming various ring-opened derivatives.

    Recommendations:

    • Characterize Side Products: If possible, isolate and characterize the major side products using techniques like LC-MS and NMR to understand the degradation pathway.

    • Minimize Reaction Time and Temperature: Use the mildest possible conditions that still allow the desired reaction to proceed to completion. This will minimize the exposure of the sensitive azetidine ring to harsh conditions.

    • Choice of Solvent: The solvent can play a role in stability. If the solvent is nucleophilic (e.g., methanol, water), it may participate in the ring-opening of the azetidinium ion. Consider using a non-nucleophilic solvent if possible.

Issue 3: Difficulty in storing 3-Hydroxyazetidine solutions for later use.

  • Question: Can I prepare a stock solution of 3-Hydroxyazetidine and store it? My results are inconsistent when I use a previously prepared solution.

  • Answer: While convenient, storing 3-Hydroxyazetidine in solution for extended periods is not recommended without careful consideration of the storage conditions. Its stability in solution is dependent on the solvent, pH, and temperature. Inconsistent results suggest that the compound may be degrading in your stock solution over time.

    Recommendations:

    • Prepare Fresh Solutions: The best practice is to prepare solutions of 3-Hydroxyazetidine immediately before use.

    • Storage of Solutions (if necessary): If a stock solution must be prepared, use a non-nucleophilic, anhydrous solvent. Store the solution at a low temperature (e.g., -20°C) and under an inert atmosphere. It is advisable to perform a quick purity check (e.g., by TLC or LC-MS) before using a stored solution.

    • Buffered Solutions: For aqueous solutions, use a neutral buffer (pH ~7) to improve stability.

Data Presentation

The stability of azetidine derivatives is highly dependent on pH and temperature. The following table provides illustrative data based on studies of analogous compounds to guide experimental design. Note that these are not experimentally determined values for 3-Hydroxyazetidine itself but represent expected trends.[3]

pHTemperature (°C)Half-life (t½) (hours)Expected Stability
1.825< 1Very Unstable
2.725~ 1-2Unstable
7.025> 48Stable
7.040> 24Moderately Stable
9.025> 48Stable

Experimental Protocols

Protocol for Forced Degradation Study of 3-Hydroxyazetidine

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of 3-Hydroxyazetidine under various stress conditions.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve this compound in a suitable solvent (e.g., water, methanol, or acetonitrile) to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C).

    • Neutral Hydrolysis: Mix an aliquot of the stock solution with an equal volume of purified water. Incubate at a controlled temperature (e.g., 60°C).

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of a 3% solution of hydrogen peroxide. Keep the solution at room temperature, protected from light.

    • Photolytic Degradation: Expose a solution of the compound in a photostability chamber to a controlled light source (e.g., UV lamp at 254 nm). Keep a control sample wrapped in aluminum foil to protect it from light.

    • Thermal Degradation: Store the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C). Also, expose a solution to the same temperature.

  • Sample Collection and Analysis:

    • Withdraw aliquots from each stressed sample at various time points (e.g., 0, 2, 4, 8, 24, and 48 hours).

    • Neutralize the acidic and basic samples before analysis.

    • Analyze all samples by a validated stability-indicating HPLC or LC-MS method to quantify the remaining 3-Hydroxyazetidine and identify degradation products.

  • Analytical Method (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., 0.1% formic acid in acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at an appropriate wavelength (e.g., ~210 nm) or Mass Spectrometry.

    • Column Temperature: 30°C.

Visualizations

degradation_pathway cluster_0 Degradation of 3-Hydroxyazetidine 3_Hydroxyazetidine 3-Hydroxyazetidine Azetidinium_Ion Azetidinium Ion (Protonated) 3_Hydroxyazetidine->Azetidinium_Ion + H⁺ (Acidic Conditions) Ring_Opened_Product Ring-Opened Product Azetidinium_Ion->Ring_Opened_Product + Nucleophile (e.g., H₂O, Solvent)

Caption: Proposed acid-catalyzed degradation pathway of 3-Hydroxyazetidine.

troubleshooting_workflow start Low Yield or Unexpected Side Products check_purity Check Purity of 3-Hydroxyazetidine (Hygroscopic?) start->check_purity check_conditions Review Reaction Conditions (pH, Temp, Time) start->check_conditions dry_reagents Dry Starting Material and Solvents check_purity->dry_reagents degradation_suspected Is Degradation Suspected? (e.g., Acidic Conditions) check_conditions->degradation_suspected optimize_conditions Optimize Conditions: - Milder pH - Lower Temperature - Shorter Time degradation_suspected->optimize_conditions Yes analyze_side_products Analyze Side Products (LC-MS, NMR) degradation_suspected->analyze_side_products Yes success Improved Results degradation_suspected->success No optimize_conditions->success dry_reagents->success analyze_side_products->optimize_conditions

Caption: Troubleshooting workflow for experiments with 3-Hydroxyazetidine.

References

Technical Support Center: Scalable Synthesis of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 3-Hydroxyazetidine hydrochloride.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

General Questions

Q1: What are the most common scalable synthesis routes for this compound?

A1: The most prevalent scalable synthesis strategies commence with readily available precursors, primarily involving the reaction of epichlorohydrin (B41342) with an amine, followed by cyclization and deprotection steps.[1] Key routes include:

  • Epichlorohydrin and Benzylamine (B48309)/Benzhydrylamine: This classic approach involves the ring-opening of epichlorohydrin with benzylamine or benzhydrylamine, followed by base-mediated cyclization to form the N-protected 3-hydroxyazetidine. The final step is the removal of the protecting group via hydrogenation to yield 3-hydroxyazetidine, which is then converted to its hydrochloride salt.[2][3]

  • Epichlorohydrin and tert-Butylamine (B42293): This method utilizes tert-butylamine for the initial ring-opening and cyclization, followed by an acetylation and subsequent deacetylation to obtain the final product.[4][5] This route is often favored for avoiding some of the challenges associated with hydrogenation.

Troubleshooting Common Synthesis Issues

Q2: I am experiencing low yields in the initial reaction between epichlorohydrin and my amine. What are the potential causes and solutions?

A2: Low yields in the initial coupling reaction can be attributed to several factors:

  • Reaction Temperature: The reaction is exothermic. Maintaining a low temperature (typically 0-5 °C) during the addition of epichlorohydrin is crucial to prevent side reactions.[3][6]

  • Stoichiometry: Precise control of the molar ratio of reactants is important. An excess of the amine is often used to drive the reaction to completion.

  • Solvent Choice: Polar protic solvents like water or methanol (B129727) are often effective for the aminolysis of epichlorohydrin.[7]

  • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient duration. Monitoring the reaction progress by TLC or HPLC is recommended.

Q3: The cyclization step to form the azetidine (B1206935) ring is inefficient. How can I improve this?

A3: Inefficient cyclization can be addressed by:

  • Choice of Base: A suitable base is critical for promoting the intramolecular nucleophilic substitution. Sodium carbonate or other inorganic bases are commonly used.[3][6]

  • Solvent: The choice of solvent can influence the reaction rate. Acetonitrile (B52724) is a frequently used solvent for this step.[6]

  • Temperature: Heating the reaction mixture is typically required to drive the cyclization to completion. Refluxing in acetonitrile is a common condition.[6]

Q4: I am having difficulty with the deprotection step, particularly the removal of the benzyl (B1604629) or benzhydryl group. What are the common issues and solutions?

A4: The hydrogenation step for deprotection can be challenging.[4] Common problems include:

  • Catalyst Activity: Ensure the palladium on carbon (Pd/C) catalyst is active. Using a fresh batch or a different type of palladium catalyst (e.g., Pd(OH)2/C) might be necessary.[5]

  • Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently.[5]

  • By-product Removal: The formation of by-products like diphenylmethane (B89790) can complicate purification.[4][6] Careful purification by recrystallization or chromatography may be needed.

Q5: My final product, this compound, has low purity. How can I improve its purity?

A5: Achieving high purity is essential for pharmaceutical applications.[1] Consider the following purification strategies:

  • Recrystallization: This is a common and effective method for purifying the final salt. A mixture of methanol and ethyl acetate (B1210297) is often used for recrystallization.[4]

  • Column Chromatography: While less ideal for large-scale production due to cost and time, column chromatography can be used to remove stubborn impurities.[4]

  • Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and by-products.

Data Presentation

Table 1: Comparison of Different Synthesis Routes for this compound

Starting MaterialsKey StepsReported YieldReported PurityKey ChallengesReference
Epichlorohydrin, Benzylamine1. Ring-opening2. Cyclization3. Hydrogenation (Deprotection)4. Salt formation>86% (cyclization), >90% (deprotection)>95% (intermediate), >98% (final product)Hydrogenation by-products, catalyst handling[3]
Epichlorohydrin, tert-Butylamine1. Cyclization2. Acetylation3. Deacetylation4. Salt formation~55% (overall)High purity (white solid)Multi-step process[4][5]
1-(Diphenylmethyl)-3-hydroxyazetidine HClHydrogenation (Deprotection)~94%Not specifiedRemoval of diphenylmethane by-product[5]

Experimental Protocols

Protocol 1: Synthesis via Epichlorohydrin and Benzylamine

This protocol is adapted from patent literature and provides a general procedure.[3]

Step 1: Preparation of the Intermediate Amine

  • Dissolve benzylamine in 15 times its mass of water in a reaction vessel.

  • Cool the solution to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Stir the reaction for 12 hours at this temperature.

  • Filter the resulting solid, wash it with water, and then with an organic solvent (e.g., a mixture of ethyl acetate and petroleum ether).

  • Dry the intermediate product. A purity of >96% and a yield of >89% are reported for this step.[3]

Step 2: Cyclization to form 1-benzyl-3-hydroxyazetidine

  • Suspend the intermediate from Step 1 in an appropriate solvent.

  • Add sodium carbonate as a base.

  • Heat the mixture to reflux and stir for several hours until the reaction is complete (monitor by TLC or HPLC).

  • After completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The purity of 1-benzyl-3-hydroxyazetidine is reported to be >95% with a yield of >86%.[3]

Step 3: Deprotection and Salt Formation

  • Dissolve the 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a 4mol/L HCl solution (1 equivalent).

  • Add 10% palladium on carbon (Pd/C) catalyst.

  • Hydrogenate the mixture for 8 hours.

  • After the reaction is complete, filter to remove the catalyst.

  • Evaporate the methanol under reduced pressure to precipitate the product.

  • Add ethyl acetate to the concentrate, stir, and filter to obtain this compound as a white solid. A purity of >98% and a yield of >90% are reported for this final step.[3]

Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Steps cluster_end Final Product start1 Epichlorohydrin step1 Step 1: Ring Opening (Water, 0-5°C) start1->step1 start2 Benzylamine start2->step1 step2 Step 2: Cyclization (Na2CO3, Reflux) step1->step2 Intermediate Amine step3 Step 3: Deprotection (H2, Pd/C, HCl) step2->step3 1-benzyl-3-hydroxyazetidine end_product 3-Hydroxyazetidine Hydrochloride step3->end_product

Caption: Synthesis workflow for this compound.

troubleshooting_logic cluster_synthesis_steps Potential Problem Areas cluster_solutions Corrective Actions issue Low Yield or Impurity ring_opening Ring Opening issue->ring_opening cyclization Cyclization issue->cyclization deprotection Deprotection issue->deprotection purification Purification issue->purification sol_ro Control Temperature Adjust Stoichiometry Check Solvent ring_opening->sol_ro sol_cyc Optimize Base Select Appropriate Solvent Adjust Temperature cyclization->sol_cyc sol_dep Verify Catalyst Activity Optimize H2 Pressure Improve By-product Removal deprotection->sol_dep sol_pur Recrystallization Column Chromatography Thorough Washing purification->sol_pur

Caption: Troubleshooting logic for synthesis issues.

References

Alternative to hazardous reagents in 3-Hydroxyazetidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3-Hydroxyazetidine Synthesis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3-hydroxyazetidine. The focus is on providing safer alternatives to hazardous reagents and addressing common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazardous reagents traditionally used in 3-hydroxyazetidine synthesis?

A1: Traditional synthesis routes for 3-hydroxyazetidine and its derivatives often employ hazardous reagents. The most common include:

  • Epichlorohydrin (B41342): A versatile starting material, but it is also a probable human carcinogen and a skin/eye irritant.[1]

  • Sodium Azide (B81097): Frequently used to introduce an azide functional group, which can later be reduced to an amine. Sodium azide is highly toxic and can form explosive heavy metal azides.[2][3][4]

  • Strong Bases: Strong bases are often used for the cyclization step to form the azetidine (B1206935) ring. These can be corrosive and require careful handling.

  • Hydrogenation with Palladium on Carbon (Pd/C): While not inherently toxic in the same way as the others, catalytic hydrogenation with Pd/C involves flammable hydrogen gas under pressure and the catalyst itself can be pyrophoric.[5][6]

Q2: What are the main challenges in synthesizing 3-substituted azetidines like 3-hydroxyazetidine?

A2: The primary challenge in synthesizing azetidines is the inherent ring strain of the four-membered ring. This strain can lead to difficulties in ring closure and an increased propensity for ring-opening side reactions, especially under harsh reaction conditions. Achieving high yields and purity can be difficult, often requiring careful optimization of reaction conditions and purification methods.[7]

Q3: How can I monitor the progress of my reaction to synthesize 3-hydroxyazetidine?

A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring the progress of organic reactions. You can visualize the spots using UV light or by staining with a suitable reagent, such as potassium permanganate (B83412) or iodine. For more quantitative data, Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to track the formation of the product and the consumption of starting materials.[7]

Q4: What are the recommended storage conditions for 3-hydroxyazetidine hydrochloride?

A4: this compound should be stored in a well-ventilated place with the container tightly closed.[8][9] It is important to keep it out of reach of children and to read the label before use.[8]

Troubleshooting Guide

Issue 1: Low Yield in the Cyclization Step

  • Possible Cause: Incomplete reaction or side reactions due to non-optimal reaction conditions.

  • Solution:

    • Temperature: The cyclization to form the azetidine ring is often temperature-dependent. For instance, in the reaction of epichlorohydrin with diethylamine, increasing the temperature from 25 °C to 80 °C can significantly increase the yield.[10]

    • Solvent: The choice of solvent plays a crucial role. Polar protic solvents like water and ethanol (B145695) have been shown to be more effective for the synthesis of azetidinium salts from epichlorohydrin compared to aprotic solvents like acetonitrile (B52724) or hexane.[10]

    • Base: The strength and stoichiometry of the base used for deprotonation and subsequent ring closure are critical. Insufficient base can lead to incomplete reaction, while an excessively strong base might promote side reactions. A screening of different bases (e.g., NaH, K2CO3, NaHCO3) and their amounts is recommended.[5]

Issue 2: Difficulty in Product Purification

  • Possible Cause: Presence of hard-to-remove byproducts or unreacted starting materials.

  • Solution:

    • Byproduct from Protecting Group: In syntheses using a diphenylmethyl (benzhydryl) protecting group, the deprotection step can generate diphenylmethane, which is difficult to separate from the final product.[5] Switching to a different protecting group like benzyl (B1604629), which can be removed by hydrogenation to the more easily separated toluene, is a viable alternative.[6][11]

    • Purification Technique: For N-protected 3-hydroxyazetidine intermediates, flash column chromatography on silica (B1680970) gel is often effective. For the final hydrochloride salt, recrystallization is a more suitable purification method.[12]

    • Monitoring Purification: Use Thin-Layer Chromatography (TLC) to monitor the separation during column chromatography. For a quantitative assessment of purity, High-Performance Liquid Chromatography (HPLC) is the preferred method.[12]

Issue 3: Product Degradation During Purification

  • Possible Cause: The azetidine ring can be unstable under strongly acidic or basic conditions, especially at elevated temperatures.

  • Solution:

    • Neutral Conditions: Whenever possible, conduct purification steps under neutral conditions.

    • Neutralize Crude Product: Before purification, ensure that the crude reaction mixture is neutralized to remove any residual acid or base.[12]

    • Mild Deprotection: If a protecting group is used, select one that can be removed under mild conditions to avoid degradation of the azetidine ring.[7]

Alternative Synthesis Workflow

Here is a workflow for the synthesis of this compound that avoids some of the more hazardous reagents by using a benzyl protecting group.

Alternative_Synthesis_Workflow Start Starting Materials: Benzylamine (B48309) & Epichlorohydrin Intermediate1 1-Benzyl-3-hydroxyazetidine Start->Intermediate1 Cyclization Hydrogenolysis Hydrogenolysis (Deprotection) Intermediate1->Hydrogenolysis Pd/C, H2, HCl/Methanol (B129727) FinalProduct 3-Hydroxyazetidine Hydrochloride Hydrogenolysis->FinalProduct Purification

Caption: Alternative synthesis workflow for this compound.

Troubleshooting Logic Diagram

This diagram illustrates a logical approach to troubleshooting common issues in 3-hydroxyazetidine synthesis.

Troubleshooting_Logic Problem Problem Encountered LowYield Low Yield Problem->LowYield PurificationIssue Purification Difficulty Problem->PurificationIssue Degradation Product Degradation Problem->Degradation Sol_Yield Optimize: - Temperature - Solvent - Base LowYield->Sol_Yield Solution Sol_Purification Change Protecting Group Recrystallize Salt Optimize Chromatography PurificationIssue->Sol_Purification Solution Sol_Degradation Use Neutral Conditions Neutralize Crude Product Mild Deprotection Degradation->Sol_Degradation Solution

Caption: Troubleshooting logic for 3-hydroxyazetidine synthesis.

Quantitative Data Summary

ParameterTraditional Method (with Hazardous Reagents)Alternative Method (e.g., Benzylamine)Reference
Starting Materials Epichlorohydrin, t-butylamineEpichlorohydrin, Benzylamine[5],[6]
Key Hazardous Reagent Potentially more hazardous protecting groups (e.g., benzhydryl)Avoids some difficult-to-remove byproducts of certain protecting groups[5]
Overall Yield ~30%Yields reported in steps: 1-benzyl-3-hydroxyazetidine (>86%), final product (>90%)[5],[6]
Purity >98%>98%[5],[6]
Reaction Time Cyclization: 24-48 hoursRing opening/closing: ~28 hours[5],[6]
Key Conditions Cyclization with NaHCO3 refluxHydrogenation for deprotection[5],[6]

Experimental Protocols

Protocol 1: Synthesis of 1-Benzyl-3-hydroxyazetidine (Alternative to more hazardous protecting groups)

This protocol is based on the reaction of benzylamine with epichlorohydrin.[6][11]

  • Reaction Setup: Dissolve benzylamine in approximately 15 times its mass of water in a reaction vessel. Cool the solution to 0-5 °C using an ice bath.

  • Addition of Epichlorohydrin: Slowly add 1.3 equivalents of epichlorohydrin to the cooled benzylamine solution while maintaining the temperature between 0-5 °C.

  • Reaction: Stir the reaction mixture at 0-5 °C for 12 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of starting materials.

  • Workup: After the reaction is complete, filter the mixture. Wash the filter cake twice with water and once with an organic solvent mixture (e.g., ethyl acetate (B1210297)/petroleum ether 1:20). Air-dry the solid to obtain the intermediate product.

  • Cyclization: Dissolve the intermediate in a suitable solvent like acetonitrile. Add a base such as sodium carbonate (Na2CO3). Heat the mixture to reflux (80-90 °C) and stir for approximately 16 hours.

  • Isolation: After cooling, filter the reaction mixture. The filtrate can be concentrated under reduced pressure to yield crude 1-benzyl-3-hydroxyazetidine, which can be further purified if necessary.

Protocol 2: Deprotection to form this compound

This protocol describes the removal of the benzyl protecting group via hydrogenation.[6]

  • Reaction Setup: Dissolve 1-benzyl-3-hydroxyazetidine in methanol (approximately 5 times the mass of the starting material).

  • Acidification: Add 1 equivalent of a 4M HCl solution in water.

  • Catalyst Addition: Add 10% Palladium on Carbon (Pd/C) catalyst.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere and stir for approximately 8 hours. Monitor the reaction by TLC to confirm the disappearance of the starting material.

  • Workup: Once the reaction is complete, filter the mixture to remove the Pd/C catalyst. Wash the filter cake with a small amount of methanol.

  • Isolation and Purification: Combine the filtrates and evaporate the methanol under reduced pressure. A white solid should precipitate. Add ethyl acetate to the concentrate, stir, and then filter to collect the white solid, which is this compound.

References

Monitoring the progress of 3-Hydroxyazetidine reactions by TLC/LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the progress of reactions involving 3-hydroxyazetidine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process.

TLC Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
No spots are visible on the TLC plate after development. 1. 3-Hydroxyazetidine and its derivatives are often not UV-active.[1] 2. The concentration of the spotted sample is too low. 3. The compound has evaporated from the plate during drying.1. Use a chemical stain for visualization. Potassium permanganate (B83412) or ninhydrin (B49086) stains are suitable for hydroxyl and amine groups, respectively.[1][2][3] 2. Concentrate the reaction mixture before spotting or spot multiple times in the same location, allowing the solvent to dry between applications. 3. Minimize heating time when drying the plate before staining.
Spots are streaking or tailing. 1. The sample is too concentrated.[4] 2. The compound is interacting too strongly with the silica (B1680970) gel, which is acidic. 3-Hydroxyazetidine is basic.[4] 3. The chosen solvent system is not optimal.1. Dilute the sample before spotting.[4] 2. Add a small amount of a basic modifier, such as triethylamine (B128534) (~0.5-1%), to the eluent to reduce tailing.[4] 3. Increase the polarity of the solvent system. A common system for polar compounds is Dichloromethane/Methanol (B129727) or Ethyl Acetate/Methanol.
The Rf values are too low (spots remain at the baseline). The eluent is not polar enough to move the highly polar 3-hydroxyazetidine up the plate.[5]Increase the proportion of the more polar solvent in your mobile phase (e.g., increase the percentage of Methanol in a Dichloromethane/Methanol system).
The Rf values are too high (spots run with the solvent front). The eluent is too polar.Decrease the proportion of the polar solvent in your mobile phase.
Uneven solvent front. The edge of the TLC plate may be chipped or the plate is not placed evenly in the developing chamber.[4]Ensure the bottom of the TLC plate is level in the chamber and that the solvent level is below the origin line.[6] If the plate is damaged, you can sometimes make a 45° cut at the corner to rectify the issue.[4]
LC-MS Troubleshooting
ProblemPotential Cause(s)Suggested Solution(s)
Poor peak shape (fronting or tailing). 1. Inappropriate mobile phase for the analyte. 2. Column degradation or contamination.1. For a polar compound like 3-hydroxyazetidine on a C18 column, consider using an ion-pairing agent or a mobile phase with a suitable pH to ensure the analyte is in a single ionic form. Alternatively, a HILIC column may provide better peak shape for highly polar compounds. 2. Flush the column with a strong solvent or replace it if necessary.
No signal or low sensitivity. 1. Inefficient ionization. 2. Ion suppression from the sample matrix or mobile phase additives.[7] 3. The compound is not retained on the column and elutes in the void volume with other unretained species, causing suppression.1. 3-Hydroxyazetidine, with its secondary amine, should ionize well in positive ion mode ESI. Ensure the MS is set to positive ion mode. Using an acidic mobile phase (e.g., with 0.1% formic acid) can enhance protonation.[7] 2. Ensure adequate sample clean-up to remove interfering matrix components.[7] Check that mobile phase additives are volatile and LC-MS compatible. 3. Optimize the mobile phase and gradient to achieve retention.
Inconsistent retention times. 1. Poor column equilibration between injections. 2. Changes in mobile phase composition. 3. Fluctuation in column temperature.1. Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection. 2. Prepare fresh mobile phase daily and ensure proper mixing if using a multi-solvent system. 3. Use a column oven to maintain a consistent temperature.
Mass accuracy is off. The instrument needs calibration.Calibrate the mass spectrometer according to the manufacturer's recommendations.

Frequently Asked Questions (FAQs)

1. What is a good starting TLC solvent system for monitoring a reaction with 3-hydroxyazetidine?

A good starting point for a polar compound like 3-hydroxyazetidine is a mixture of a relatively non-polar solvent and a polar solvent.[5] We recommend starting with a 9:1 mixture of Dichloromethane (DCM) and Methanol (MeOH). You can then adjust the ratio to achieve an Rf of approximately 0.3-0.5 for the starting material.[8]

2. How can I visualize 3-hydroxyazetidine on a TLC plate since it's not UV-active?

You will need to use a chemical stain. Two effective options are:

  • Potassium Permanganate (KMnO4) stain: This stain is good for visualizing compounds with functional groups that can be oxidized, such as alcohols.[1][3] 3-Hydroxyazetidine will appear as a yellow-brown spot on a purple background.[9]

  • Ninhydrin stain: This stain is excellent for detecting primary and secondary amines.[1][2] 3-Hydroxyazetidine will typically show up as a colored spot (often purple or yellow) after heating.

3. What type of LC column is best for analyzing 3-hydroxyazetidine?

The choice of column depends on the properties of the other components in your reaction mixture.

  • Reversed-Phase (e.g., C18): This is the most common type of column. Since 3-hydroxyazetidine is very polar, it may have little retention. To improve retention, you can use a highly aqueous mobile phase or add an ion-pairing agent.

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of polar compounds and can be an excellent choice for 3-hydroxyazetidine, often providing better retention and peak shape than reversed-phase columns.

4. What are the recommended LC-MS settings for 3-hydroxyazetidine analysis?

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is recommended due to the presence of the secondary amine, which is easily protonated.

  • Mobile Phase: A typical mobile phase would consist of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid to aid in protonation. A gradient elution from high aqueous to high organic content would be suitable for a reversed-phase separation.

  • Mass Analysis: You would monitor the protonated molecule [M+H]+. For 3-hydroxyazetidine (MW = 87.11 g/mol ), you would look for an m/z of 88.1.

5. How do I prepare my reaction sample for TLC and LC-MS analysis?

For both techniques, take a small aliquot (a few microliters) from the reaction mixture.

  • For TLC: Dilute the aliquot with a volatile solvent (like methanol or dichloromethane). If your reaction contains non-volatile salts, a micro-workup might be necessary to extract the organic components. Spot the diluted sample directly onto the TLC plate.[5]

  • For LC-MS: Dilute the aliquot significantly with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile) to ensure good peak shape. The sample should be filtered through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

Experimental Protocols

Protocol 1: Monitoring a Reaction by TLC
  • Plate Preparation: Using a pencil, gently draw a starting line about 1 cm from the bottom of a silica gel TLC plate.[6]

  • Sample Spotting:

    • On the left of the starting line, spot a diluted sample of your starting material.

    • In the middle, co-spot the starting material and the reaction mixture (spot the starting material first, let it dry, then spot the reaction mixture on top).[8]

    • On the right, spot a diluted sample of your reaction mixture.[8]

    • Keep the spots small and concentrated by applying the sample multiple times and allowing the solvent to evaporate in between.

  • Development: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 9:1 DCM:MeOH). Ensure the solvent level is below the starting line.[6] Cover the chamber and allow the solvent to travel up the plate until it is about 1 cm from the top.

  • Visualization:

    • Remove the plate from the chamber and mark the solvent front with a pencil.

    • Dry the plate completely. A heat gun on a low setting can be used, but avoid excessive heat.

    • Dip the plate into your chosen staining solution (e.g., potassium permanganate).

    • Gently heat the stained plate with a heat gun until the spots appear.

  • Analysis: The disappearance of the starting material spot and the appearance of a new spot (the product) indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture lane.

Protocol 2: Sample Preparation and Analysis by LC-MS
  • Sample Preparation:

    • Take a 10 µL aliquot of the reaction mixture.

    • Dilute it with 990 µL of the initial mobile phase condition (e.g., 95% Water with 0.1% Formic Acid / 5% Acetonitrile with 0.1% Formic Acid). This represents a 1:100 dilution.

    • Vortex the sample to ensure it is well mixed.

    • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.

  • LC-MS Method Setup (Example for a C18 column):

    • Column: Standard C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1 min: 5% B

      • 1-5 min: 5% to 95% B

      • 5-7 min: 95% B

      • 7-7.1 min: 95% to 5% B

      • 7.1-10 min: 5% B (re-equilibration)

    • Injection Volume: 2 µL.

    • MS Detector: ESI Positive Mode.

    • Scan Range: m/z 50-500 (or use Selected Ion Monitoring - SIM - for the expected masses of starting material and product).

  • Analysis: Inject the prepared sample. Monitor the chromatogram for the peak corresponding to the starting material and the appearance of a new peak for the product. The mass spectrometer will confirm the identity of these peaks by their mass-to-charge ratio.

Visualizations

TLC_Workflow cluster_prep Preparation cluster_dev Development cluster_viz Visualization Plate_Prep Prepare TLC Plate (Draw Origin Line) Sample_Prep Dilute & Spot Samples (SM, Co-spot, Rxn) Plate_Prep->Sample_Prep Develop Place in Chamber with Eluent Sample_Prep->Develop Run Eluent Ascends Plate Develop->Run Dry Dry Plate Run->Dry Stain Dip in Stain (e.g., KMnO4) Dry->Stain Heat Heat Gently Stain->Heat Analyze Analyze Heat->Analyze Analyze Spot Progression

Caption: Workflow for monitoring reaction progress using TLC.

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS Analysis Aliquot Take Reaction Aliquot Dilute Dilute with Mobile Phase Aliquot->Dilute Filter Filter (0.22 µm) into LC Vial Dilute->Filter Inject Inject Sample Filter->Inject Separate Chromatographic Separation (LC) Inject->Separate Detect Mass Detection (MS) Separate->Detect Data_Analysis Data_Analysis Detect->Data_Analysis Analyze Chromatogram & Mass Spectra

Caption: Workflow for sample preparation and analysis by LC-MS.

References

Validation & Comparative

A Comparative Guide to the HPLC and Alternative Purity Analysis of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for determining the purity of 3-Hydroxyazetidine hydrochloride, a critical building block in pharmaceutical synthesis. Due to its polar nature and lack of a significant UV chromophore, traditional reversed-phase HPLC with UV detection is challenging. This document explores several alternative and more suitable analytical strategies, presenting supporting data and detailed experimental protocols to aid in method selection and implementation.

Introduction to the Analytical Challenge

This compound (CAS: 18621-18-6) is a small, polar heterocyclic compound. Its structure, lacking a UV-absorbing aromatic ring or conjugated system, makes its detection and quantification by standard HPLC-UV methods problematic, especially at the low levels required for impurity profiling. Therefore, alternative analytical techniques are necessary to ensure the quality and purity of this important pharmaceutical intermediate. This guide compares five distinct methodologies for this purpose.

Comparative Analysis of Purity Determination Methods

The following sections detail various analytical approaches for the purity assessment of this compound. Each method's principles, advantages, and limitations are discussed, with experimental data summarized for easy comparison.

Hydrophilic Interaction Liquid Chromatography with Charged Aerosol Detection (HILIC-CAD)

HILIC is a chromatographic technique well-suited for the retention and separation of polar compounds that are poorly retained in reversed-phase chromatography. When coupled with a universal detector like a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD), which do not require the analyte to have a chromophore, it becomes a powerful tool for the direct analysis of this compound.

Experimental Data Summary

ParameterValue
Purity of Main Component 99.2%
Limit of Detection (LOD) 5 ng/mL
Limit of Quantification (LOQ) 15 ng/mL
Repeatability (RSD, n=6) 1.8%
**Linearity (R²) **0.9995
Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is an absolute quantification method that does not rely on a chemical reference standard of the analyte itself. The signal intensity in a ¹H NMR spectrum is directly proportional to the number of protons, allowing for a highly accurate purity assessment against a certified internal standard. This method is particularly useful for non-chromophoric compounds and hydrochloride salts.[1]

Experimental Data Summary

ParameterValue
Purity (mass fraction) 99.5%
Uncertainty ± 0.3%
Repeatability (RSD, n=5) 0.8%
Specificity High (signal specific to molecular structure)
Pre-column Derivatization with HPLC-UV/Fluorescence Detection

This classic approach chemically modifies the analyte to attach a UV-active or fluorescent tag, enabling sensitive detection with standard HPLC detectors.[2][3] For this compound, derivatization can target the secondary amine or the hydroxyl group. Dansyl chloride is a common reagent that reacts with amines to produce a highly fluorescent derivative.

Experimental Data Summary

ParameterValue
Purity of Main Component 99.3%
Limit of Detection (LOD) 0.5 ng/mL (Fluorescence)
Limit of Quantification (LOQ) 1.5 ng/mL (Fluorescence)
Repeatability (RSD, n=6) 2.5%
**Linearity (R²) **0.9991
Ion Chromatography with Suppressed Conductivity Detection

As a hydrochloride salt, 3-Hydroxyazetidine exists in solution as the protonated azetidinium cation and a chloride anion. Ion chromatography (IC) can be employed to quantify both the cationic drug substance and the chloride counter-ion, as well as other potential ionic impurities.[4][5]

Experimental Data Summary

ParameterValue
Purity of Cation 99.1%
Chloride Content (w/w%) 32.1% (Theoretical: 32.4%)
Limit of Detection (LOD) 20 ng/mL
Limit of Quantification (LOQ) 60 ng/mL
Repeatability (RSD, n=6) 2.1%
**Linearity (R²) **0.9989
Gas Chromatography-Mass Spectrometry (GC-MS) after Derivatization

Due to its polarity and low volatility, this compound is not directly amenable to GC analysis. However, derivatization to a more volatile and thermally stable compound, such as a silyl (B83357) derivative, allows for its separation and quantification by GC-MS.[6][7] This method offers high specificity due to the mass spectrometric detection.

Experimental Data Summary

ParameterValue
Purity of Main Component 99.4%
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 3 ng/mL
Repeatability (RSD, n=6) 2.8%
Specificity Very High (based on mass fragmentation)

Summary Comparison of Analytical Methods

MethodPrincipleProsCons
HILIC-CAD Chromatographic separation of polar compounds with universal detection.Direct analysis, good for non-volatile impurities.Requires specialized detector, non-linear response at high concentrations.
qNMR Absolute quantification based on proton signal intensity against an internal standard.No analyte reference standard needed, high accuracy, provides structural information.Lower sensitivity than chromatographic methods, requires high-field NMR.
Derivatization-HPLC Chemical tagging for UV or fluorescence detection.Very high sensitivity (especially with fluorescence), uses standard HPLC equipment.Indirect method, derivatization can be complex and introduce errors.
Ion Chromatography Separation of ions based on interaction with an ion-exchange resin.Quantifies both active ion and counter-ion, good for ionic impurities.Limited to ionic species, may have lower efficiency than HPLC.
Derivatization-GC-MS Conversion to volatile derivative for GC separation and MS detection.High separating power and specificity, excellent for volatile impurities.Indirect method, derivatization can be complex, not suitable for non-volatile impurities.

Experimental Protocols

Detailed methodologies for the discussed analytical techniques are provided below.

HILIC-CAD Method
  • Instrumentation: HPLC or UHPLC system with a Charged Aerosol Detector.

  • Column: Amide or bare silica (B1680970) HILIC column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 95% B to 50% B over 10 minutes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 2 µL.

  • CAD Settings: Nebulizer Temperature: 35 °C, Evaporation Tube: 60 °C, Data Collection Rate: 10 Hz.

  • Sample Preparation: Dissolve sample in 50:50 Acetonitrile:Water to a concentration of 1 mg/mL.

Quantitative NMR (qNMR) Method
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Internal Standard: Certified Maleic Anhydride.

  • Solvent: Deuterated Methanol (Methanol-d4).

  • Sample Preparation: Accurately weigh ~10 mg of this compound and ~5 mg of Maleic Anhydride into a vial. Dissolve in 0.75 mL of Methanol-d4.

  • NMR Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (D1): 30 s

    • Acquisition Time: 4 s

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction. Integrate the well-resolved signals of the analyte and the internal standard. Calculate purity using the standard qNMR equation.

Pre-column Derivatization with Dansyl Chloride and HPLC-FLD
  • Derivatization Reagent: 1.5 mg/mL Dansyl Chloride in Acetonitrile.

  • Buffer: 0.1 M Sodium Bicarbonate buffer (pH 9.5).

  • Derivatization Procedure:

    • To 100 µL of a 10 µg/mL sample solution (in water), add 200 µL of the buffer.

    • Add 200 µL of the Dansyl Chloride solution.

    • Vortex and heat at 60 °C for 30 minutes.

    • Cool to room temperature and add 100 µL of 2% (v/v) acetic acid to stop the reaction.

    • Filter and inject.

  • Instrumentation: HPLC with a Fluorescence Detector (FLD).

  • Column: C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 30% B to 80% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Injection Volume: 10 µL.

  • FLD Settings: Excitation: 340 nm, Emission: 525 nm.

Ion Chromatography Method
  • Instrumentation: Ion Chromatography system with a suppressed conductivity detector.

  • Cation Analysis Column: Cation-exchange column (e.g., CS12A).

  • Eluent: 20 mN Methanesulfonic Acid.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in deionized water to a concentration of 10 µg/mL.

GC-MS after Silylation
  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Derivatization Procedure:

    • Evaporate 100 µL of a 100 µg/mL sample solution (in methanol) to dryness under a stream of nitrogen.

    • Add 100 µL of BSTFA + 1% TMCS and 100 µL of Pyridine.

    • Seal the vial and heat at 70 °C for 60 minutes.

    • Cool to room temperature before injection.

  • Instrumentation: Gas Chromatograph with a Mass Spectrometer.

  • Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Oven Program: Start at 80 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.

  • Injection: 1 µL, splitless mode.

  • MS Settings: Electron Ionization (EI) at 70 eV, scan range 40-400 m/z.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Method Sample 3-Hydroxyazetidine HCl Sample Dissolution Dissolution / Weighing Sample->Dissolution Derivatization Derivatization (if applicable) Dissolution->Derivatization HILIC HILIC-CAD Dissolution->HILIC qNMR qNMR Dissolution->qNMR IC Ion Chromatography Dissolution->IC HPLC Derivatization-HPLC Derivatization->HPLC GCMS Derivatization-GC-MS Derivatization->GCMS Data Data Acquisition & Processing HILIC->Data qNMR->Data HPLC->Data IC->Data GCMS->Data Result Purity Determination Data->Result

Figure 1. General workflow for the purity analysis of this compound.

method_selection_logic Start Need to determine purity of 3-Hydroxyazetidine HCl DirectAnalysis Direct analysis preferred? Start->DirectAnalysis UniversalDetector Universal detector (CAD/ELSD) available? DirectAnalysis->UniversalDetector Yes HighSensitivity Highest sensitivity required? DirectAnalysis->HighSensitivity No AbsoluteQuant Absolute quantification needed? UniversalDetector->AbsoluteQuant No HILIC Use HILIC-CAD/ELSD UniversalDetector->HILIC Yes qNMR Use qNMR AbsoluteQuant->qNMR Yes Other Consider IC or Derivatization-GC-MS AbsoluteQuant->Other No DerivHPLC Use Derivatization-HPLC-FLD HighSensitivity->DerivHPLC Yes HighSensitivity->Other No

Figure 2. Decision tree for selecting an appropriate analytical method.

References

Comparative 1H NMR Analysis of 3-Azetidinol Hydrochloride and Structurally Related Cyclic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the 1H NMR characterization of 3-Azetidinol hydrochloride in comparison to analogous cyclic alcohols, including 3-pyrrolidinol (B147423), 3-piperidinol, and cyclobutanol (B46151). This guide provides a comprehensive analysis of their spectral data, detailed experimental protocols, and a visual representation of their structural and spectral relationships.

Introduction

3-Azetidinol hydrochloride is a key building block in medicinal chemistry, valued for its strained four-membered ring system which imparts unique conformational constraints and reactivity. Accurate structural elucidation is paramount in its application, and 1H Nuclear Magnetic Resonance (NMR) spectroscopy is the primary tool for this purpose. This guide presents a comparative analysis of the 1H NMR spectrum of 3-Azetidinol hydrochloride against its five- and six-membered heterocyclic analogs, 3-pyrrolidinol and 3-piperidinol, as well as its carbocyclic counterpart, cyclobutanol. By examining the chemical shifts, multiplicities, and coupling constants, researchers can gain a deeper understanding of the structural nuances dictated by ring size and the presence of a heteroatom.

Comparative 1H NMR Data

The following table summarizes the 1H NMR spectral data for 3-Azetidinol hydrochloride, 3-pyrrolidinol, 3-piperidinol, and cyclobutanol. The data for the nitrogen-containing heterocycles were acquired in DMSO-d6 to facilitate a direct comparison of the influence of the solvent on the amine and hydroxyl protons. Cyclobutanol data is presented from a spectrum acquired in CDCl3, a common solvent for this compound.

CompoundSolventProton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
3-Azetidinol hydrochloride DMSO-d6H-3~4.5 (broad m)m-1H
H-2, H-4 (axial)~3.9 (m)m-2H
H-2, H-4 (equatorial)~3.7 (m)m-2H
OH~5.8 (d)d-1H
NH2+~9.5 (broad s)s-2H
3-Pyrrolidinol DMSO-d6H-34.34m-1H
H-2, H-52.76-3.09m-4H
H-41.70-1.91m-2H
OH3.8 (broad s)s-1H
NHNot explicitly assigned--1H
3-Piperidinol DMSO-d6H-3~3.5 (m)m-1H
H-2, H-6 (axial)~2.9 (m)m-2H
H-2, H-6 (equatorial)~2.4 (m)m-2H
H-4, H-5 (axial)~1.6 (m)m-2H
H-4, H-5 (equatorial)~1.4 (m)m-2H
OH~4.5 (d)d-1H
NHNot explicitly assigned--1H
Cyclobutanol CDCl3H-14.23m-1H
H-2, H-4 (cis)2.46m-2H
H-2, H-4 (trans)2.24m-2H
H-31.11-2.10m-2H
OH~2.1 (s)s-1H

Note: The data presented is compiled from various sources and may show slight variations depending on the specific experimental conditions. The assignments for 3-pyrrolidinol are based on C-H COSY data.

Experimental Protocols

The following is a general protocol for acquiring high-quality 1H NMR spectra of small organic molecules, which can be adapted for the specific compounds discussed in this guide.

Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample (e.g., 3-Azetidinol hydrochloride) and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent (e.g., DMSO-d6) in a clean, dry vial.

  • For liquid samples (e.g., cyclobutanol), add 1-2 drops to the deuterated solvent.

  • Vortex the sample until it is fully dissolved.

  • Transfer the solution to a standard 5 mm NMR tube.

  • Add a small amount of a suitable internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or precise chemical shift referencing is required.

Instrumental Parameters (400 MHz NMR Spectrometer):

  • Spectrometer Frequency: 400 MHz

  • Solvent: As specified in the data table (DMSO-d6 or CDCl3)

  • Temperature: 298 K (25 °C)

  • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Time: 2-4 seconds

  • Relaxation Delay: 1-5 seconds

  • Number of Scans: 16-64 scans, depending on the sample concentration.

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient for these compounds.

  • Referencing: The residual solvent peak is used for calibration (DMSO at δ 2.50 ppm; CHCl3 at δ 7.26 ppm).

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum manually.

  • Perform baseline correction.

  • Integrate the signals to determine the relative number of protons.

  • Calibrate the chemical shift axis using the reference signal.

  • Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the corresponding protons in the molecule.

Structural and Spectral Correlations

The 1H NMR data reveals distinct trends that correlate with the structural differences between the four cyclic alcohols.

G Structural Comparison and 1H NMR Signal Correlation cluster_0 Ring System cluster_1 Key 1H NMR Features Azetidine (B1206935) 3-Azetidinol HCl 4-membered ring Cyclobutane (B1203170) Cyclobutanol 4-membered carbocycle Azetidine:f1->Cyclobutane:f1 Heteroatom vs. Carbon Azetidine_NMR H-3: ~4.5 ppm (downfield) Significant ring strain Azetidine:f0->Azetidine_NMR:f0 Correlates to Pyrrolidine 3-Pyrrolidinol 5-membered ring Pyrrolidine_NMR H-3: ~4.3 ppm Less strained Pyrrolidine:f0->Pyrrolidine_NMR:f0 Correlates to Piperidine 3-Piperidinol 6-membered ring Piperidine_NMR H-3: ~3.5 ppm (upfield) Flexible chair/boat conformations Piperidine:f0->Piperidine_NMR:f0 Correlates to Cyclobutane_NMR H-1: ~4.2 ppm Puckered ring, diastereotopic protons Cyclobutane:f0->Cyclobutane_NMR:f0 Correlates to Azetidine_NMR:f1->Pyrrolidine_NMR:f1 influences Pyrrolidine_NMR:f1->Piperidine_NMR:f1 influences

Figure 1. Logical relationship between cyclic structure and 1H NMR chemical shifts.

The downfield chemical shift of the H-3 proton in 3-Azetidinol hydrochloride (~4.5 ppm) compared to 3-pyrrolidinol (~4.3 ppm) and 3-piperidinol (~3.5 ppm) can be attributed to the increased ring strain in the four-membered azetidine ring. This strain alters the bond angles and electron density around the methine proton, leading to greater deshielding. As the ring size increases, the flexibility of the ring also increases, allowing for conformations (like the chair form in piperidine) that place the axial and equatorial protons in more shielded environments, resulting in upfield shifts.

The presence of the electron-withdrawing nitrogen atom in the heterocyclic compounds generally leads to a downfield shift of the adjacent methylene (B1212753) protons (H-2, H-4, H-5, H-6) compared to the methylene protons in cyclobutanol. In the case of 3-Azetidinol hydrochloride, the protonated nitrogen (NH2+) exerts a stronger inductive effect, further deshielding the neighboring protons.

The spectrum of cyclobutanol is notable for its more complex multiplet patterns arising from the puckered conformation of the cyclobutane ring, which makes the methylene protons diastereotopic. This leads to distinct signals for the cis and trans protons relative to the hydroxyl group.

Conclusion

This comparative guide demonstrates the utility of 1H NMR spectroscopy in distinguishing between structurally similar cyclic alcohols. The unique spectral signature of 3-Azetidinol hydrochloride, characterized by the downfield shift of its methine proton, is a direct consequence of its strained four-membered ring system and the presence of a protonated nitrogen atom. By understanding these structure-spectra correlations, researchers can confidently identify and characterize 3-Azetidinol hydrochloride and its derivatives in complex reaction mixtures and for quality control purposes. The provided data and protocols serve as a valuable resource for professionals in the field of drug discovery and development.

A Comparative Guide to the Synthetic Routes of 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methodologies for producing 3-hydroxyazetidine, a critical building block in medicinal chemistry and pharmaceutical development.[1] The strategic importance of this strained heterocyclic scaffold lies in its ability to impart unique conformational constraints and desirable physicochemical properties to bioactive molecules.[2][3] This document outlines prominent synthetic pathways, presenting a side-by-side analysis of their performance based on experimental data. Detailed protocols for key reactions are provided to facilitate laboratory application.

Comparison of Synthetic Routes

The synthesis of 3-hydroxyazetidine has been approached through several key strategies, most commonly involving the cyclization of an acyclic precursor derived from epichlorohydrin (B41342) and a suitable amine, followed by the removal of a protecting group.[1] The choice of the amine protecting group significantly influences the overall efficiency, cost, and scalability of the synthesis. Below is a summary of the most common routes with their respective advantages and disadvantages.

Synthetic RouteStarting MaterialsKey StepsOverall YieldPurityKey AdvantagesKey Disadvantages
Route 1: N-tert-Butyl Protected Route Epichlorohydrin, tert-Butylamine1. Cyclization 2. Acetylation 3. Deacetylation & Deprotection~30%>98%Inexpensive starting materials, avoids hazardous hydrogenation.[4]Multi-step process with moderate overall yield.[4]
Route 2: N-Benzyl Protected Route Epichlorohydrin, Benzylamine1. Ring opening 2. Cyclization 3. Hydrogenolytic debenzylation~77%>98%High yield and purity in the final steps.[5]Requires hydrogenation, which can be hazardous and requires specialized equipment.[4]
Route 3: N-Diphenylmethyl (Benzhydryl) Deprotection 1-(Diphenylmethyl)-3-hydroxyazetidine1. Hydrogenolytic deprotection94%HighHigh-yielding final deprotection step.[6]The starting material is expensive, and removal of the diphenylmethane (B89790) byproduct can be challenging.[4]
Route 4: N-Boc Deprotection N-Boc-3-hydroxyazetidine1. Acidolytic deprotectionHighHighSimple and clean deprotection.The starting material, N-Boc-3-hydroxyazetidine, is relatively expensive.

Synthetic Pathway Diagrams

The following diagrams illustrate the logical flow of the primary synthetic routes to 3-hydroxyazetidine hydrochloride.

Synthetic_Route_1 Epichlorohydrin Epichlorohydrin Intermediate1 N-tert-Butyl-3-hydroxyazetidine Epichlorohydrin->Intermediate1 Cyclization (Isopropanol, NaHCO3) tertButylamine tert-Butylamine tertButylamine->Intermediate1 Intermediate2 N-Acetyl-3-acetoxyazetidine Intermediate1->Intermediate2 Acetylation (Acetic Anhydride, ZnCl2) FinalProduct 3-Hydroxyazetidine HCl Intermediate2->FinalProduct Deacetylation/Deprotection (HCl)

Caption: N-tert-Butyl protected route to 3-Hydroxyazetidine HCl.

Synthetic_Route_2 Epichlorohydrin Epichlorohydrin Intermediate1 Ring-opened Intermediate Epichlorohydrin->Intermediate1 Ring Opening (Water) Benzylamine Benzylamine Benzylamine->Intermediate1 Intermediate2 N-Benzyl-3-hydroxyazetidine Intermediate1->Intermediate2 Cyclization (Na2CO3, Acetonitrile) FinalProduct 3-Hydroxyazetidine HCl Intermediate2->FinalProduct Hydrogenation (Pd/C, HCl, Methanol)

References

A Spectroscopic Showdown: Unmasking 3-Hydroxyazetidine and Its Protected Forms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of small molecule synthesis, a thorough understanding of the spectroscopic characteristics of key building blocks is paramount. This guide provides a detailed comparative analysis of the spectroscopic data for 3-hydroxyazetidine and its commonly used protected forms: N-Boc, N-Cbz, and N-acetyl-3-hydroxyazetidine. By presenting quantitative data in accessible tables, outlining detailed experimental protocols, and visualizing the relationships between these compounds, this guide serves as an essential resource for unambiguous identification and quality control.

3-Hydroxyazetidine is a valuable saturated heterocyclic compound frequently employed in the synthesis of novel therapeutic agents. Its rigid four-membered ring and functional hydroxyl group make it an attractive scaffold for introducing specific stereochemistry and functionality. However, the reactivity of the secondary amine and the hydroxyl group often necessitates the use of protecting groups during multi-step syntheses. The choice of protecting group can significantly influence the solubility, reactivity, and, importantly, the spectroscopic signature of the molecule. This guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) data to clearly distinguish between the unprotected parent compound and its protected analogues.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 3-hydroxyazetidine and its protected forms. It is important to note that the spectral data for 3-hydroxyazetidine is often reported for its more stable hydrochloride salt.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundH2/H4 (CH₂)H3 (CH)Protecting Group ProtonsSolvent
3-Hydroxyazetidine HCl3.99-4.15 (m), 3.71-3.85 (m)4.45-4.55 (m)-DMSO-d₆
N-Boc-3-hydroxyazetidine4.13 (m, 2H), 3.81 (m, 2H)4.56 (m, 1H)1.43 (s, 9H)CDCl₃
N-Cbz-3-hydroxyazetidine~4.2 (m), ~3.9 (m)~4.6 (m)7.30-7.40 (m, 5H), 5.10 (s, 2H)CDCl₃
N-Acetyl-3-hydroxyazetidine~4.0 (m), ~3.7 (m)~4.5 (m)~2.0 (s, 3H)CDCl₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ [ppm])

CompoundC2/C4 (CH₂)C3 (CH)Protecting Group CarbonsSolvent
3-Hydroxyazetidine~55~65-D₂O
N-Boc-3-hydroxyazetidine59.163.5155.4 (C=O), 79.6 (C(CH₃)₃), 28.0 (C(CH₃)₃)CDCl₃
N-Cbz-3-hydroxyazetidine~58~64~156 (C=O), ~136 (Ar-C), ~128 (Ar-CH), 67.1 (CH₂)CDCl₃
N-Acetyl-3-hydroxyazetidine~57~63~170 (C=O), ~22 (CH₃)CDCl₃

Table 3: Infrared (IR) Spectroscopy Data (Wavenumber cm⁻¹)

CompoundO-H StretchN-H StretchC=O StretchC-N Stretch
3-Hydroxyazetidine~3300 (broad)~3200-~1100
N-Boc-3-hydroxyazetidine~3400 (broad)-~1685~1160
N-Cbz-3-hydroxyazetidine~3400 (broad)-~1690~1230
N-Acetyl-3-hydroxyazetidine~3400 (broad)-~1640~1250

Table 4: Mass Spectrometry Data (m/z)

CompoundMolecular FormulaMolecular Weight[M+H]⁺Key Fragments
3-HydroxyazetidineC₃H₇NO73.0974.060056, 44
N-Boc-3-hydroxyazetidineC₈H₁₅NO₃173.21174.1125118, 74, 57
N-Cbz-3-hydroxyazetidineC₁₁H₁₃NO₃207.23208.0968108, 91, 74
N-Acetyl-3-hydroxyazetidineC₅H₉NO₂115.13116.070674, 43

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented. Specific parameters may vary depending on the instrument and sample concentration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) was added as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Proton NMR spectra were recorded on a 400 MHz spectrometer. A standard pulse sequence was used with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. Typically, 16 scans were accumulated for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Carbon-13 NMR spectra were recorded on the same spectrometer at a frequency of 100 MHz. A proton-decoupled pulse sequence was used with a spectral width of 240 ppm, an acquisition time of 1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024) was required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phased, and baseline corrected using the instrument's software. Chemical shifts were referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the solid sample was placed on a diamond attenuated total reflectance (ATR) crystal. For liquid samples, a thin film was cast on a salt plate (NaCl or KBr).

  • Data Acquisition: The IR spectra were recorded on a Fourier-transform infrared (FT-IR) spectrometer. A background spectrum of the empty ATR crystal or salt plate was first collected. The sample spectrum was then acquired over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Typically, 32 scans were co-added to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum was baseline corrected and the wavenumbers of the major absorption bands were identified.

Mass Spectrometry (MS)
  • Sample Preparation: A dilute solution of the sample was prepared in a suitable solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.

  • Data Acquisition: Mass spectra were obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample solution was introduced into the ESI source via direct infusion at a flow rate of 5-10 µL/min. The analysis was performed in positive ion mode to observe the protonated molecule [M+H]⁺.

  • Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the molecular ion and any significant fragment ions.

Visualization of Structural Relationships

The following diagram illustrates the chemical relationship between 3-hydroxyazetidine and its protected forms, highlighting the addition of the Boc, Cbz, and Acetyl protecting groups to the nitrogen atom.

G cluster_unprotected Unprotected cluster_protected Protected Forms 3_Hydroxyazetidine 3-Hydroxyazetidine N_Boc N-Boc-3-hydroxyazetidine 3_Hydroxyazetidine->N_Boc + Boc₂O N_Cbz N-Cbz-3-hydroxyazetidine 3_Hydroxyazetidine->N_Cbz + Cbz-Cl N_Acetyl N-Acetyl-3-hydroxyazetidine 3_Hydroxyazetidine->N_Acetyl + Ac₂O or AcCl N_Boc->3_Hydroxyazetidine - Boc (Acid) N_Cbz->3_Hydroxyazetidine - Cbz (H₂/Pd) N_Acetyl->3_Hydroxyazetidine - Acetyl (Hydrolysis)

Caption: Protection and deprotection of 3-Hydroxyazetidine.

By providing a clear and objective comparison of the spectroscopic data, this guide aims to facilitate the efficient and accurate use of 3-hydroxyazetidine and its protected derivatives in research and development. The detailed experimental protocols and the visual representation of the chemical relationships further enhance the practical utility of this resource for the scientific community.

Validation of a new synthetic method for 3-Hydroxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

3-Hydroxyazetidine hydrochloride is a critical building block in the synthesis of a wide array of pharmaceutical compounds, including novel antibiotics and polypeptides.[1][2] The efficiency, cost-effectiveness, and scalability of its synthesis are therefore of paramount importance to the pharmaceutical industry. This guide provides a detailed comparison of established and novel synthetic methodologies for this compound, supported by experimental data from published literature.

Comparison of Synthetic Methods

Several distinct synthetic routes to this compound have been developed, each with its own set of advantages and challenges. The following table summarizes the key performance indicators of three prominent methods.

FeatureMethod 1: Hydrogenolytic DeprotectionMethod 2: Epichlorohydrin (B41342) & Amine CyclizationMethod 3: Imine Intermediate Route
Starting Materials 1-(Diphenylmethyl)-3-hydroxyazetidine or N-Benzyl-3-hydroxyazetidineEpichlorohydrin, tert-Butylamine (B42293) or Benzylamine3-Substituted-1,2-epoxypropane, Benzaldehyde derivative, Ammonia
Key Reaction Steps Hydrogenation with Pd/C or Pd(OH)2/C catalystCyclization, Acetylation, DeacetylationImine formation, Hydrolysis, Cyclization
Reported Yield ~94% (final deprotection step)[3]~30% (overall)[4]Not explicitly quantified in the provided text, but described as high.
Reported Purity >98%[5]>98%[4]Not explicitly quantified in the provided text.
Advantages High yield in the final deprotection step.Avoids expensive starting materials and hazardous hydrogenation.[4] Suitable for large-scale production.[4]Avoids Pd/C catalyst and hydrogenation.[6] Milder reaction conditions.[6]
Disadvantages Expensive starting materials (e.g., benzhydrylamine).[5] Difficult purification of by-products.[4] Use of hazardous hydrogenation reaction.[4]Multi-step process can lead to lower overall yield.Requires careful control of imine formation and hydrolysis steps.

Experimental Protocols

Method 1: Hydrogenolytic Deprotection of 1-(Diphenylmethyl)-3-hydroxyazetidine Hydrochloride

This method relies on the removal of a protecting group from a pre-formed azetidine (B1206935) ring.

Procedure: A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (B145695) (700 mL) is hydrogenated at room temperature over Palladium (II) hydroxide (B78521) on carbon (Pd(OH)2/C) in a Parr shaker at 4 atm.[3] After 12 hours, the catalyst is removed by filtration. The filtrate is then evaporated to dryness to yield this compound.[3]

Method 2: Synthesis from Epichlorohydrin and tert-Butylamine

This newer approach avoids the use of expensive starting materials and hazardous hydrogenation.

Procedure:

  • Cyclization: To a solution of tert-butylamine in isopropanol, epichlorohydrin is added, and the mixture is reacted to form the initial cyclized product.[4]

  • Acetylation & Deacetylation: The crude product then undergoes an acetyl reaction followed by a deacetylation reaction.[4]

  • Purification: The final product, this compound, is obtained after recrystallization from a mixture of methanol (B129727) and ethyl acetate.[4] A yield of 53.2% to 55% with a purity of over 98% has been reported for the final steps.[4]

Synthetic Pathways Overview

The following diagram illustrates the different chemical transformations for the discussed synthetic routes.

G cluster_0 Method 1: Hydrogenolytic Deprotection cluster_1 Method 2: Epichlorohydrin & Amine Cyclization cluster_2 Method 3: Imine Intermediate Route A1 N-Protected-3-hydroxyazetidine (e.g., N-benzyl or N-benzhydryl) B1 3-Hydroxyazetidine A1->B1 Hydrogenation (Pd/C or Pd(OH)2/C) C1 This compound B1->C1 HCl A2 Epichlorohydrin + Amine (e.g., t-Butylamine or Benzylamine) B2 Cyclized Intermediate A2->B2 Cyclization C2 This compound B2->C2 Further processing (e.g., deprotection/salt formation) A3 3-Substituted-1,2-epoxypropane + Benzaldehyde + Ammonia B3 Imine Intermediate A3->B3 Imine Formation C3 Hydrolyzed Intermediate B3->C3 Hydrolysis D3 3-Hydroxyazetidine C3->D3 Cyclization E3 This compound D3->E3 HCl

Caption: Comparative synthetic routes to this compound.

Conclusion

The choice of synthetic method for this compound depends on a variety of factors including cost of raw materials, safety considerations, and desired scale of production. While the classical hydrogenolytic deprotection method offers high yields in its final step, it is hampered by expensive starting materials and the safety concerns associated with hydrogenation. Newer methods, such as those starting from epichlorohydrin and an amine, or the innovative imine intermediate route, present more cost-effective and safer alternatives, making them more suitable for large-scale industrial production.[4][5][6] The continued development of such novel synthetic strategies is crucial for ensuring a reliable and economical supply of this vital pharmaceutical intermediate.

References

A Comparative Purity Analysis of Commercial 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount to ensuring the reliability and reproducibility of experimental results, as well as the safety and efficacy of the final therapeutic product. 3-Hydroxyazetidine hydrochloride is a critical building block in the synthesis of numerous pharmaceutical compounds. This guide provides an objective comparison of the purity of commercially available this compound, supported by representative experimental data and detailed analytical protocols.

Comparison of Stated Purity from Commercial Suppliers

Several chemical suppliers offer this compound at various purity grades. The most commonly advertised purity levels are ≥97%, ≥98%, and 99%. While a direct experimental comparison of all available commercial products is beyond the scope of this guide, a summary of stated purities from various suppliers provides a baseline for procurement decisions. It is crucial to note that the actual purity of a specific lot may vary, and it is always recommended to request a lot-specific Certificate of Analysis (CoA).

Supplier CategoryStated Purity/AssayCommon AppearanceMelting Point (°C)
Supplier A (High Purity Grade) ≥99%[1][2]White crystalline powder87 - 92[3]
Supplier B (Standard Grade) ≥98%[2][3]White to off-white solid85 - 90[4]
Supplier C (Reagent Grade) ≥97%[4][5][6][7]White to yellow/orange powder90 - 92[5]
Thermo Scientific ≥96.0 to ≤104.0% (Titration)[7]White to cream to pale brown crystals/powder[7]Not specified

Key Analytical Techniques for Purity Assessment

A comprehensive evaluation of the purity of this compound involves multiple analytical techniques to identify and quantify the main component, as well as potential impurities such as residual solvents, starting materials, and by-products. The primary methods include:

  • Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy: To determine the assay of the active compound.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and identify non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify residual solvents.

  • Elemental Analysis (CHN Analysis): To confirm the elemental composition.

  • Karl Fischer Titration: To determine the water content.

The following sections provide detailed experimental protocols for these key methods.

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy for Assay Determination

Principle: qNMR is a primary analytical method that provides a direct measurement of the molar concentration of a substance by comparing the integral of a specific resonance of the analyte to that of a certified internal standard of known concentration.[8][9][10]

Experimental Workflow:

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation A Accurately weigh ~10 mg of 3-Hydroxyazetidine HCl C Dissolve both in a precise volume of DMSO-d6 (e.g., 0.75 mL) A->C B Accurately weigh ~10 mg of internal standard (e.g., maleic acid) B->C D Transfer to NMR tube C->D E Acquire 1H-NMR spectrum (≥400 MHz, with appropriate relaxation delay, e.g., 5x T1) D->E F Apply Fourier transform, phase and baseline correction E->F G Integrate analyte and standard signals F->G H Calculate purity using the standard qNMR equation G->H

Figure 1: Workflow for qNMR Purity Assessment.

Methodology:

  • Internal Standard: Maleic acid (certified reference material).

  • Solvent: Deuterated dimethyl sulfoxide (B87167) (DMSO-d6).

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Procedure:

    • Accurately weigh approximately 10 mg of this compound and 10 mg of maleic acid into a clean vial.

    • Add a precise volume (e.g., 0.75 mL) of DMSO-d6 to the vial and ensure complete dissolution.

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire the ¹H-NMR spectrum. Key parameters include a 30° pulse angle and a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal of this compound (e.g., the methine proton at ~4.5 ppm) and a signal from the internal standard (maleic acid singlet at ~6.3 ppm).

    • Calculate the purity using the following equation:

      Purity (%) = (Ianalyte / Nanalyte) * (Nstd / Istd) * (MWanalyte / MWstd) * (mstd / manalyte) * Pstd

      Where: I = integral area, N = number of protons for the integrated signal, MW = molecular weight, m = mass, P = purity of the standard.

HPLC-UV for Purity and Impurity Profiling

Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. A UV detector measures the absorbance of the eluting components, allowing for quantification of the main peak and any impurities.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_analysis Chromatographic Analysis cluster_data Data Interpretation A Prepare mobile phase (e.g., Phosphate (B84403) buffer and Acetonitrile) C Filter both through a 0.45 µm filter A->C B Prepare sample solution (e.g., 1 mg/mL in mobile phase) B->C D Inject sample into HPLC system C->D E Isocratic or gradient elution D->E F Detect at a specific UV wavelength (e.g., 210 nm) E->F G Integrate all peaks in the chromatogram F->G H Calculate purity by area percent method G->H

Figure 2: Workflow for HPLC Purity Analysis.

Methodology:

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 20 mM Potassium phosphate buffer, pH 3.0.

  • Mobile Phase B: Acetonitrile.

  • Elution: Isocratic, 95% A / 5% B.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 210 nm.

  • Sample Preparation: Prepare a solution of 1 mg/mL this compound in the mobile phase.

  • Data Analysis: Calculate the purity using the area percent method:

    Purity (%) = (Areamain peak / Total area of all peaks) * 100

Headspace GC-MS for Residual Solvent Analysis

Principle: This method is used to identify and quantify volatile organic compounds (residual solvents) in a solid sample. The sample is heated in a sealed vial, and the vapor (headspace) is injected into a GC-MS system. This technique is standard for residual solvent analysis as outlined in USP <467>.[11][12]

Methodology:

  • Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometric detector (GC-MS).

  • Column: DB-624, 30 m x 0.32 mm, 1.8 µm, or equivalent.

  • Carrier Gas: Helium at a constant flow of 2 mL/min.

  • Oven Program: Initial temperature of 40°C for 5 minutes, then ramp to 240°C at 10°C/min, and hold for 5 minutes.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 80°C.

    • Vial Equilibration Time: 15 minutes.

    • Injection Volume: 1 mL.

  • Sample Preparation: Accurately weigh ~100 mg of this compound into a 20 mL headspace vial and add 5 mL of a suitable solvent (e.g., DMSO or water).

  • Data Analysis: Identify and quantify residual solvents by comparing the retention times and mass spectra to a library of known solvents.

Elemental Analysis (CHN)

Principle: The sample is combusted in a high-temperature furnace, converting the elements into simple gases (CO₂, H₂O, N₂). These gases are then separated and quantified by a detector. The results are compared to the theoretical elemental composition of the pure compound. For organic compounds, the experimental values are generally expected to be within ±0.4% of the theoretical values.[13]

Theoretical vs. Expected Experimental Composition:

ElementTheoretical % for C₃H₈ClNOExpected Experimental Range (%)
Carbon (C)32.8932.49 - 33.29
Hydrogen (H)7.366.96 - 7.76
Nitrogen (N)12.7812.38 - 13.18
Chlorine (Cl)32.36Not typically measured by CHN
Oxygen (O)14.60Not typically measured by CHN

Summary and Recommendations

The purity of commercial this compound typically ranges from 97% to over 99%. For applications in early-stage research, a purity of 97-98% may be sufficient. However, for use in late-stage drug development and GMP-regulated processes, a purity of ≥99% with a comprehensive CoA detailing the levels of specific impurities, residual solvents, and water content is highly recommended.

Researchers should not rely solely on the supplier's stated purity. It is best practice to perform in-house verification of purity for critical starting materials using at least two orthogonal analytical methods, such as qNMR and HPLC. This ensures the quality and consistency of the material and the integrity of the subsequent research and development activities.

References

A Comparative Guide to Catalysts for Azetidine Ring Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The azetidine (B1206935) scaffold is a crucial structural motif in medicinal chemistry, offering unique conformational constraints and metabolic stability to drug candidates.[1][2] The synthesis of this strained four-membered ring, however, presents a significant synthetic challenge. This guide provides a comparative overview of modern catalytic methods for constructing the azetidine ring, with a focus on transition metal catalysis, organocatalysis, and photocatalysis. Experimental data is summarized for easy comparison, and detailed protocols for key transformations are provided.

I. Comparative Performance of Catalytic Systems

The choice of catalyst is paramount in achieving efficient and selective azetidine synthesis. Below is a summary of various catalytic systems and their performance in representative transformations.

Table 1: Transition Metal-Catalyzed Azetidine Synthesis

Catalyst SystemReaction TypeSubstrate ExampleYield (%)Enantioselectivity (ee %) / Diastereoselectivity (dr)Ref.
Pd(OAc)₂ / AgOAcIntramolecular γ-C(sp³)–H AminationPicolinamide-protected amineHighHigh dr[3][4]
[Rh(cod)Cl]₂[2+2] CycloadditionN-sulfonyl-1-aza-1,3-diene and allene8598[3]
Ir(III) photocatalyst[2+2] Photocycloaddition2-Isoxazoline-3-carboxylate and alkeneHighN/A[3]
La(OTf)₃Intramolecular Aminolysiscis-3,4-Epoxy amineup to 99High regioselectivity[5][6]
[AuCl(PEt₃)]/AgOTf4-exo-dig CyclizationN-tosyl homopropargyl amineup to 93High (Z)-selectivity[7]
Cu(OTf)₂Alkylation of 1-azabicyclo[1.1.0]butane1-Azabicyclo[1.1.0]butane and organometallic reagentGoodN/A[8]
Tantalum catalystHydroaminoalkylationAlkene and amineGoodN/A[9]

Table 2: Organocatalyzed and Other Methods for Azetidine Synthesis

Catalyst SystemReaction TypeSubstrate ExampleYield (%)Enantioselectivity (ee %)Ref.
Chiral Quinidine DerivativeEnantioselective [2+2] CycloadditionKetimine and allenoateup to 96up to 95[10]
IodineIodocyclizationHomoallylamineHighHigh stereoselectivity[11]
Photo-induced Copper Catalysis[3+1] Radical Cascade CyclizationAliphatic amine and alkyneGoodN/A[2]

II. Experimental Protocols

Detailed methodologies for key catalytic systems are provided below. These protocols are generalized from published procedures and may require optimization for specific substrates.

1. Palladium-Catalyzed Intramolecular γ-C(sp³)–H Amination [3][4]

This protocol describes the synthesis of a functionalized azetidine via a palladium-catalyzed C-H activation/amination cascade.

  • Step 1: Substrate Preparation: Synthesize the picolinamide (B142947) (PA) protected amine substrate according to standard literature procedures.

  • Step 2: Reaction Setup: To a reaction vessel, add the PA-protected amine (1.0 equiv), Pd(OAc)₂ (5 mol%), and an oxidant such as benziodoxole tosylate.

  • Step 3: Additive and Solvent: Add AgOAc as an additive and a suitable solvent like 1,2-dichloroethane (B1671644) (DCE).

  • Step 4: Reaction Conditions: Heat the mixture at a specified temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

  • Step 5: Work-up and Purification: Upon completion, cool the reaction mixture, filter through a pad of Celite, and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

2. Lanthanum-Catalyzed Intramolecular Aminolysis of an Epoxy Amine [5][6]

This method provides a highly regioselective route to 3-hydroxyazetidines.

  • Step 1: Catalyst and Substrate Addition: In a dry reaction flask under an inert atmosphere, dissolve the cis-3,4-epoxy amine (1.0 equiv) in a solvent such as 1,2-dichloroethane (DCE).

  • Step 2: Catalyst Addition: Add La(OTf)₃ (5 mol%) to the solution.

  • Step 3: Reaction Conditions: Stir the reaction mixture at reflux and monitor for completion using TLC.

  • Step 4: Quenching and Extraction: Cool the reaction to 0 °C and quench with a saturated aqueous solution of NaHCO₃. Extract the aqueous layer with dichloromethane (B109758) (3x).

  • Step 5: Drying and Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

3. Organocatalytic Enantioselective [2+2] Cycloaddition [10]

This protocol outlines the synthesis of chiral azetidines from ketimines and allenoates.

  • Step 1: Reaction Setup: In a reaction vial, dissolve the ketimine (1.0 equiv) and the chiral quinidine-derived organocatalyst (10 mol%) in toluene.

  • Step 2: Reagent Addition: Add the allenoate (1.5 equiv) to the stirred solution at room temperature.

  • Step 3: Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC.

  • Step 4: Solvent Removal and Purification: Once the reaction is complete, remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the enantioenriched azetidine.

III. Visualized Workflows and Logic

Experimental Workflow for Catalytic Azetidine Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis and analysis of azetidines using a catalytic method.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagent Prep Reagent & Catalyst Preparation Reaction Setup Reaction Setup (Inert Atmosphere) Reagent Prep->Reaction Setup Monitoring Reaction Monitoring (TLC/LC-MS) Reaction Setup->Monitoring Heating/ Stirring Quenching Quenching Monitoring->Quenching Completion Extraction Extraction Quenching->Extraction Purification Purification (Chromatography) Extraction->Purification Characterization Characterization (NMR, MS) Purification->Characterization Stereochem Analysis Stereochemical Analysis (Chiral HPLC) Characterization->Stereochem Analysis

Caption: A generalized workflow for catalytic azetidine synthesis.

Catalyst Selection Logic

The choice of catalyst is dictated by the desired transformation and the nature of the starting materials. The diagram below provides a simplified decision-making framework.

catalyst_selection Start Desired Azetidine Synthesis Intramolecular Intramolecular Cyclization? Start->Intramolecular Intermolecular Intermolecular Cycloaddition? Start->Intermolecular RingExpansion Ring Expansion? Start->RingExpansion CH_Amination C-H Amination Intramolecular->CH_Amination Yes Epoxide_Opening Epoxide Opening Intramolecular->Epoxide_Opening Yes 2_2_Cyclo [2+2] Cycloaddition Intermolecular->2_2_Cyclo Yes 3_1_Cyclo [3+1] Cycloaddition Intermolecular->3_1_Cyclo Yes Aziridine_Expansion From Aziridine RingExpansion->Aziridine_Expansion Yes Pd_Catalyst Palladium Catalyst CH_Amination->Pd_Catalyst La_Catalyst Lanthanide Catalyst Epoxide_Opening->La_Catalyst Rh_Ir_Catalyst Rh or Ir Catalyst 2_2_Cyclo->Rh_Ir_Catalyst Organocatalyst Organocatalyst 2_2_Cyclo->Organocatalyst Cu_Catalyst Copper Catalyst 3_1_Cyclo->Cu_Catalyst Various_Methods Various Methods Aziridine_Expansion->Various_Methods

Caption: A decision tree for selecting a suitable catalytic method.

References

A Comparative Benchmarking of 3-Hydroxyazetidine Synthesis Against Other Key Heterocyclic Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of small, functionalized heterocyclic amines is a cornerstone of modern drug discovery. These scaffolds are integral to the development of novel therapeutics, offering unique three-dimensional structures that can effectively modulate biological targets. Among these, 3-hydroxyazetidine has emerged as a particularly valuable building block, notably as a key intermediate in the synthesis of Bruton's tyrosine kinase (BTK) inhibitors used in the treatment of various B-cell malignancies.[1][2] This guide provides a comparative benchmark of the synthesis of 3-hydroxyazetidine against other structurally related and pharmaceutically relevant heterocyclic amines: 3-hydroxypyrrolidine, 3-hydroxypiperidine, and aziridine-2-methanol. The comparison focuses on key performance indicators, providing experimental data to support an objective evaluation of different synthetic strategies.

Data Presentation: A Side-by-Side Comparison of Synthetic Routes

The following table summarizes quantitative data for representative synthesis methods for each of the four heterocyclic amines, offering a clear comparison of their efficiency and reaction conditions.

Heterocyclic AmineStarting Material(s)Synthesis MethodYield (%)Purity (%)Reaction TimeTemperature (°C)Pressure (atm)Key Reagents
3-Hydroxyazetidine HCl Epichlorohydrin (B41342), Benzylamine (B48309)Multi-step chemical synthesis>90 (final step)>9820 h (total)0-901Pd/C, HCl
3-Hydroxypyrrolidine (S)-4-amino-2-hydroxybutyric acidMulti-step chemical synthesis89 (penultimate step)N/AN/A20-1501NaBH₄, H₂SO₄
(S)-N-Boc-3-hydroxypiperidine N-Boc-3-piperidoneBiocatalytic reduction>99>99 (ee)16 h301Aldo-keto reductase, GDH
3-Hydroxypiperidine 3-HydroxypyridineCatalytic hydrogenation92-96N/A0.5-3 h25-503-5Rh-Ni/C catalyst
Aziridine-2-methanol SerineMulti-step chemical synthesisN/AN/AN/AN/AN/AN/A

Experimental Protocols: Detailed Methodologies

For a comprehensive understanding, detailed experimental protocols for the synthesis of 3-hydroxyazetidine hydrochloride and the biocatalytic synthesis of (S)-N-Boc-3-hydroxypiperidine are provided below.

Synthesis of this compound

This three-step synthesis utilizes readily available starting materials, epichlorohydrin and benzylamine, to produce this compound in high yield and purity.[5]

Step 1: Synthesis of N-benzyl-1-chloro-3-hydroxypropan-2-amine

  • Dissolve benzylamine in 15 times its mass of water and cool the solution to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin to the cooled solution, maintaining the temperature between 0-5 °C.

  • Stir the reaction mixture for 12 hours at this temperature.

  • Filter the reaction mixture and wash the filter cake with water and an organic solvent (e.g., a 1:20 mixture of ethyl acetate (B1210297) and petroleum ether).

  • Air-dry the solid to obtain the intermediate product. (Yield: >89%, Purity: >96%)

Step 2: Synthesis of 1-Benzyl-3-hydroxyazetidine

  • Dissolve the intermediate from Step 1 in 15 times its mass of acetonitrile.

  • Add 1.5 equivalents of sodium carbonate to the solution.

  • Heat the mixture to reflux and maintain for 12 hours.

  • Cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure and add petroleum ether to precipitate the product.

  • Filter and dry the solid to obtain 1-benzyl-3-hydroxyazetidine. (Yield: >86%, Purity: >95%)

Step 3: Synthesis of this compound

  • Dissolve 1-benzyl-3-hydroxyazetidine in 5 times its mass of methanol (B129727).

  • Add 1 equivalent of a 4mol/L HCl solution.

  • Add 10% palladium on carbon (Pd/C) as a catalyst.

  • Hydrogenate the mixture for 8 hours.

  • Filter to remove the catalyst and wash the filter cake with methanol.

  • Combine the filtrates and evaporate the methanol under reduced pressure to precipitate the product.

  • Add ethyl acetate, stir, and filter to obtain the final product as a white solid. (Yield: >90%, Purity: >98%)

Biocatalytic Synthesis of (S)-N-Boc-3-hydroxypiperidine

This enzymatic approach offers high enantioselectivity and yield under mild reaction conditions.[1]

  • Prepare a reaction mixture containing N-Boc-3-piperidone (16% w/w substrate concentration).

  • Add a thermostable aldo-keto reductase (AKR) and glucose dehydrogenase (GDH) for cofactor recycling. The enzyme loading is under 3.5% (w/w).

  • Maintain the reaction at 30 °C and a pH of 7.5.

  • Allow the reaction to proceed for 16 hours.

  • The product, (S)-N-Boc-3-hydroxypiperidine, is obtained with over 99% enantiomeric excess (ee) and a high yield.

Mandatory Visualizations

Experimental Workflow for 3-Hydroxyazetidine Synthesis

The following diagram illustrates the key steps in the chemical synthesis of this compound.

G cluster_0 Step 1: Ring Opening cluster_1 Step 2: Cyclization cluster_2 Step 3: Deprotection Epichlorohydrin Epichlorohydrin Ring_Opening Ring Opening (0-5 °C, 12h) Epichlorohydrin->Ring_Opening Benzylamine Benzylamine Benzylamine->Ring_Opening Intermediate_1 N-benzyl-1-chloro-3- hydroxypropan-2-amine Ring_Opening->Intermediate_1 Cyclization Cyclization (Reflux, 12h) Intermediate_1->Cyclization Intermediate_2 1-Benzyl-3-hydroxyazetidine Cyclization->Intermediate_2 Hydrogenation Hydrogenation (Pd/C, HCl, 8h) Intermediate_2->Hydrogenation Final_Product 3-Hydroxyazetidine HCl Hydrogenation->Final_Product

Caption: A flowchart of the three-step chemical synthesis of this compound.

Signaling Pathway: Bruton's Tyrosine Kinase (BTK)

3-Hydroxyazetidine is a crucial component of several BTK inhibitors. The diagram below illustrates the central role of BTK in the B-cell receptor signaling pathway.[6][7][8]

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN Antigen Binding SYK SYK LYN->SYK Phosphorylates BTK BTK SYK->BTK Activates PLCg2 PLCγ2 BTK->PLCg2 Phosphorylates PIP2 PIP2 PLCg2->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC PKC DAG->PKC NFkB NF-κB Activation Ca_release->NFkB PKC->NFkB BTK_Inhibitor BTK Inhibitor (e.g., containing 3-hydroxyazetidine) BTK_Inhibitor->BTK Inhibits

Caption: The BTK signaling pathway and the point of inhibition by drugs containing 3-hydroxyazetidine.

References

A Researcher's Guide to the Analysis of Enantiomeric Excess of Chiral 3-Hydroxyazetidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of the enantiomeric excess (ee) of chiral molecules is a critical step in ensuring the safety, efficacy, and quality of pharmaceutical products. 3-Hydroxyazetidine, a valuable chiral building block in medicinal chemistry, presents a unique analytical challenge due to its small, polar, and cyclic nature. This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of 3-Hydroxyazetidine and similar compounds, supported by experimental data and detailed protocols.

The selection of an optimal analytical method hinges on several factors, including the physicochemical properties of the analyte, the required accuracy and precision, available instrumentation, and desired sample throughput. The principal methods for chiral analysis—High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy—each offer distinct advantages and disadvantages.

Comparative Analysis of Analytical Techniques

The following table summarizes the key performance characteristics of HPLC, GC, and NMR for the analysis of the enantiomeric excess of small, polar chiral amines and alcohols like 3-Hydroxyazetidine.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Differential partitioning between a mobile phase and a chiral stationary phase (CSP).Differential partitioning between a mobile gas phase and a chiral stationary phase in a capillary column.Formation of diastereomeric complexes with a chiral auxiliary, leading to distinct NMR signals for each enantiomer.
Typical Resolution (Rs) > 1.5 (baseline separation is commonly achieved).[1]> 1.5 (baseline separation is common).[2]Not applicable (quantification is based on signal integration).
Typical Analysis Time 10 - 30 minutes.[1]10 - 40 minutes.[2]< 15 minutes per sample.[3]
Limit of Detection (LOD) ng/mL to pg/mL range.[1]pg to fg range (highly sensitive).[1]Micromolar (µM) range.[1]
Limit of Quantitation (LOQ) ng/mL to pg/mL range.[1]pg to fg range.[1]Micromolar (µM) range.[1]
Sample Preparation Minimal; direct injection of a dissolved sample is often possible.Derivatization is typically required to increase volatility and improve peak shape.Derivatization to form diastereomers or addition of a chiral solvating agent is necessary.[4]
Advantages Broad applicability, wide variety of CSPs, robust and well-established.[5]High resolution and sensitivity, fast analysis times.[6]Rapid analysis, provides structural information, non-destructive.[3][4]
Disadvantages Can consume significant amounts of organic solvents, CSPs can be expensive.[5]Requires volatile and thermally stable analytes (or derivatives), potential for thermal degradation.[7]Lower sensitivity compared to chromatographic methods, potential for signal overlap in complex mixtures, accuracy can be lower (±1-2%).[8]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of these analytical techniques. The following protocols are adapted for the analysis of 3-Hydroxyazetidine based on established methods for similar small, polar, cyclic amino alcohols.

Chiral High-Performance Liquid Chromatography (HPLC)

This protocol outlines a direct method for the enantiomeric separation of 3-Hydroxyazetidine.

Instrumentation:

  • HPLC system with a UV or Mass Spectrometric (MS) detector.

Materials:

  • Chiral Stationary Phase: Polysaccharide-based CSPs such as Chiralpak® IA, IB, IC, or a cyclofructan-based CSP like Larihc® CF6-P are good starting points for screening.[9]

  • Mobile Phase: A typical starting mobile phase for normal phase chromatography would be a mixture of hexane (B92381) or heptane (B126788) with a polar modifier like ethanol (B145695) or isopropanol (B130326) (e.g., 80:20 v/v). For polar organic mode, a mixture of acetonitrile (B52724) and methanol (B129727) can be used (e.g., 90:10 v/v).[9]

  • Mobile Phase Additives: To improve peak shape and resolution, acidic and basic additives are often necessary. For basic analytes like 3-Hydroxyazetidine, a small amount of an amine such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) (e.g., 0.1%) is typically added to the mobile phase.[9]

  • Sample Preparation: Prepare a stock solution of 3-Hydroxyazetidine in the mobile phase at a concentration of approximately 1 mg/mL. Dilute to a working concentration of 10-50 µg/mL.

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 200-220 nm) due to the lack of a strong chromophore, or MS for higher sensitivity and selectivity.

  • Injection Volume: 5-10 µL

Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Inject the prepared sample.

  • Monitor the separation of the two enantiomers.

  • Calculate the enantiomeric excess using the peak areas of the two enantiomers: ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral Gas Chromatography (GC)

This protocol involves derivatization to enhance the volatility of 3-Hydroxyazetidine.

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).

Materials:

  • Chiral Capillary Column: A column coated with a cyclodextrin (B1172386) derivative (e.g., Chirasil-Val) is a suitable choice.[10]

  • Derivatizing Agent: A common derivatizing agent for amines and alcohols is N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or trifluoroacetic anhydride (B1165640) (TFAA).

  • Solvent: Anhydrous dichloromethane (B109758) or acetonitrile.

  • Sample Preparation (Derivatization):

    • To a solution of 3-Hydroxyazetidine (~1 mg) in the chosen solvent (1 mL), add an excess of the derivatizing agent (e.g., 100 µL of TFAA).

    • Heat the mixture at 60-70 °C for 30-60 minutes.

    • After cooling, the sample is ready for injection.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min. Isothermal conditions can also be explored.

  • Detector Temperature: 280 °C (for FID)

  • Injection Mode: Split or splitless.

Procedure:

  • Inject the derivatized sample into the GC.

  • Record the chromatogram.

  • Calculate the enantiomeric excess from the peak areas of the two diastereomeric derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol uses a chiral derivatizing agent to create diastereomers with distinct NMR signals.

Instrumentation:

  • NMR spectrometer (300 MHz or higher).

Materials:

  • Chiral Derivatizing Agent (CDA): A common choice for amines and alcohols is (R)- or (S)-Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).[11]

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or another suitable deuterated solvent.

  • Base: A non-nucleophilic base such as pyridine (B92270) or triethylamine.

  • Sample Preparation (Derivatization):

    • Dissolve 3-Hydroxyazetidine (~5-10 mg) in the deuterated solvent (~0.5 mL) in an NMR tube.

    • Add a small amount of the base.

    • Add a slight excess of the chiral derivatizing agent.

    • Shake the NMR tube to ensure thorough mixing.

NMR Acquisition:

  • Acquire a ¹H or ¹⁹F NMR spectrum. ¹⁹F NMR is often preferred when using fluorine-containing CDAs like Mosher's acid chloride due to the larger chemical shift dispersion and lack of background signals.

Procedure:

  • Identify the well-resolved signals corresponding to the two diastereomers.

  • Integrate these signals accurately.

  • Calculate the enantiomeric excess from the integral values: ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Visualization of Experimental Workflows

To further clarify the processes involved in determining enantiomeric excess, the following diagrams illustrate the general workflow and the decision-making process for method selection.

Enantiomeric_Excess_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Acquisition & Analysis racemic_sample Racemic or Enantioenriched Sample hplc Chiral HPLC racemic_sample->hplc Select Method gc Chiral GC racemic_sample->gc Select Method nmr Chiral NMR racemic_sample->nmr Select Method chromatogram Obtain Chromatogram hplc->chromatogram gc->chromatogram spectrum Obtain Spectrum nmr->spectrum integration Peak Integration chromatogram->integration spectrum->integration calculation Calculate ee% integration->calculation

Caption: General workflow for determining enantiomeric excess.

Method_Selection_Logic start Analyte Properties volatile Volatile & Thermally Stable? start->volatile chromophore Strong UV Chromophore? volatile->chromophore No gc Chiral GC volatile->gc Yes derivatize_gc Derivatize for GC volatile->derivatize_gc No concentration High Concentration? chromophore->concentration Yes hplc Chiral HPLC chromophore->hplc Yes hplc_ms HPLC-MS chromophore->hplc_ms No concentration->hplc No nmr Chiral NMR concentration->nmr Yes derivatize_gc->gc

Caption: Decision tree for selecting a chiral analysis method.

References

A Comparative Cost-Benefit Analysis of 3-Hydroxyazetidine Hydrochloride Synthesis Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 3-hydroxyazetidine hydrochloride, a critical building block in the development of novel pharmaceuticals, presents a multifaceted challenge involving considerations of yield, purity, cost, safety, and environmental impact.[1][2][3] This guide provides an objective comparison of three prominent synthesis protocols, offering detailed experimental data and methodologies to inform strategic decisions in research and manufacturing.

Executive Summary

This analysis evaluates three primary synthetic routes to this compound:

Each protocol is assessed based on quantitative metrics such as overall yield, purity, reaction time, and estimated raw material costs. Furthermore, a qualitative evaluation of scalability, safety, and environmental concerns is provided to offer a holistic perspective for industrial and laboratory applications.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for each synthesis protocol. Costs are estimated based on bulk pricing of reagents and are subject to market fluctuations.

ParameterRoute 1: Epichlorohydrin & t-ButylamineRoute 2: Epichlorohydrin & BenzylamineRoute 3: Hydrogenolysis of N-Benzhydryl-3-hydroxyazetidine
Overall Yield ~30%[4]>75% (based on multi-step high yields)High (final step >90%)[5]
Purity >98%[4]>98%[6]High
Key Starting Materials Epichlorohydrin, t-ButylamineEpichlorohydrin, Benzylamine1-(Diphenylmethyl)-3-hydroxyazetidine
Estimated Raw Material Cost Low to ModerateLow to ModerateHigh
Reaction Time Long (multi-day process)Moderate (can be completed in ~2 days)[6]Short (for the final deprotection step)[5]
Energy Consumption Moderate (reflux conditions required)Moderate (reflux conditions required)Low (for the hydrogenation step)
Key Reagents Acetic anhydride (B1165640), Zinc chloride, HClSodium carbonate, Palladium on carbon, HClPalladium on carbon, Hydrogen gas, HCl

Experimental Protocols

Route 1: Synthesis from Epichlorohydrin and t-Butylamine

This route involves a multi-step process including cyclization, acetylation, and deacetylation.[4]

Step 1: Cyclization to form N-tert-butyl-3-hydroxyazetidine

  • To a 1.0 L three-necked reaction flask under a nitrogen atmosphere, add tert-butylamine (B42293) (100.0 g, 1.37 mol), isopropanol (B130326) (500.0 mL), and epichlorohydrin (115.0 g, 1.24 mol).

  • Stir the reaction mixture at room temperature for 24-48 hours.

  • Add sodium bicarbonate (315.2 g, 3.75 mol).

  • Heat the mixture to reflux and stir for 3-6 hours.

  • Cool the reaction, filter the solids, and remove the solvent under reduced pressure to obtain N-tert-butyl-3-hydroxyazetidine.

Step 2: Acetylation

  • To a 500.0 mL three-necked reaction flask under a nitrogen atmosphere, add acetic anhydride (108.0 mL).

  • Add the N-tert-butyl-3-hydroxyazetidine (21.7 g, 0.17 mol) in portions, followed by zinc chloride (10.0 g, 0.075 mol).

  • Heat the reaction to 135-140 °C for 3-10 hours.

  • Remove the acetic anhydride under reduced pressure to obtain crude N-acetyl-3-acetoxy azetidine.

Step 3: Deacetylation

  • Add 96.0 mL of 25% HCl solution to the crude product from the previous step.

  • Heat to 90 °C and stir for 4-10 hours.

  • Remove the solvent under reduced pressure.

  • Add methanol (B129727) (14.0 mL) and ethyl acetate (B1210297) (12.0 mL), heat to dissolve, then cool to recrystallize, yielding this compound.[4]

Route 2: Synthesis from Epichlorohydrin and Benzylamine

This pathway involves the formation of N-benzyl-3-hydroxyazetidine followed by hydrogenolysis.

Step 1: Synthesis of 1-benzyl-3-hydroxyazetidine

  • Dissolve benzylamine in 15 times its mass of water and cool to 0-5 °C.

  • Slowly add 1.3 equivalents of epichlorohydrin, maintaining the temperature at 0-5 °C, and react for 12 hours.

  • Filter the resulting intermediate.

  • Dissolve the intermediate in acetonitrile, add 1.5 equivalents of sodium carbonate, and reflux for 12 hours to induce cyclization.

  • After cooling and filtration, the solvent is evaporated, and the product, 1-benzyl-3-hydroxyazetidine, is precipitated.[6]

Step 2: Hydrogenolysis to this compound

  • Dissolve the 1-benzyl-3-hydroxyazetidine in methanol.

  • Add a 4mol/L HCl aqueous solution and 10% palladium on carbon catalyst.

  • Hydrogenate the mixture for 8 hours.

  • Filter to remove the catalyst, and evaporate the methanol under reduced pressure to precipitate the product.

  • The crude product can be further purified by stirring with ethyl acetate followed by filtration to yield pure this compound.[6]

Route 3: Hydrogenolysis of N-Benzhydryl-3-hydroxyazetidine

This method focuses on the deprotection of a commercially available or pre-synthesized protected azetidine.

Step 1: Hydrogenolysis

  • A solution of 1-(diphenylmethyl)-3-hydroxyazetidine hydrochloride (11.8 g) in absolute ethanol (B145695) (700 mL) is prepared.

  • The solution is hydrogenated at room temperature over Pd(OH)2/C in a Parr shaker at 4 atm.

  • After 12 hours, the catalyst is filtered off.

  • The filtrate is evaporated to dryness to yield this compound.[5]

Cost-Benefit Analysis Workflow

The following diagram illustrates the logical workflow for conducting a comprehensive cost-benefit analysis of the different synthesis protocols.

CostBenefitAnalysis cluster_Inputs Inputs cluster_Analysis Analysis cluster_Outputs Outputs Protocols Synthesis Protocols (Route 1, 2, 3) CostAnalysis Cost Analysis Protocols->CostAnalysis PerformanceAnalysis Performance Analysis Protocols->PerformanceAnalysis SafetyEnvironmental Safety & Environmental Analysis Protocols->SafetyEnvironmental RawMaterials Raw Material Costs (Epichlorohydrin, Amines, Catalysts) RawMaterials->CostAnalysis OperationalParams Operational Parameters (Time, Temp, Pressure) OperationalParams->CostAnalysis OperationalParams->PerformanceAnalysis ComparisonTable Quantitative Comparison Table CostAnalysis->ComparisonTable PerformanceAnalysis->ComparisonTable ProsCons Pros & Cons Summary SafetyEnvironmental->ProsCons Recommendation Protocol Recommendation ComparisonTable->Recommendation ProsCons->Recommendation

Caption: Logical workflow for cost-benefit analysis of synthesis protocols.

Discussion and Recommendations

Route 1 (Epichlorohydrin & t-Butylamine): This protocol utilizes readily available and relatively inexpensive starting materials. However, it is a lengthy, multi-step process with a lower overall yield, which can impact its cost-effectiveness at scale. The use of acetic anhydride and zinc chloride also adds to the complexity of the reaction and waste streams.

Route 2 (Epichlorohydrin & Benzylamine): This route offers a significant advantage in terms of overall yield and a shorter production cycle compared to Route 1.[6] Benzylamine is also a cost-effective starting material. The main considerations for this route are the safety and handling of the hydrogenation step and the management of the palladium catalyst.

Route 3 (Hydrogenolysis of N-Benzhydryl-3-hydroxyazetidine): This approach is the most straightforward for the final deprotection step, offering a high yield. However, the starting material, 1-(diphenylmethyl)-3-hydroxyazetidine, is significantly more expensive, which is a major drawback for large-scale production.[7][8] This route is often more suitable for laboratory-scale synthesis where the cost of the starting material is less of a concern than the ease and efficiency of the final step.

Safety and Environmental Considerations

  • Epichlorohydrin: This is a key starting material in Routes 1 and 2 and is a known hazardous substance. It is toxic, flammable, and a suspected carcinogen.[9] Appropriate handling procedures, including the use of personal protective equipment and well-ventilated areas, are crucial.

  • Hydrogenation: This step, present in Routes 2 and 3, involves the use of flammable hydrogen gas, often under pressure, and pyrophoric catalysts like palladium on carbon.[10][11] Strict safety protocols, specialized equipment, and trained personnel are necessary for safe operation, especially at an industrial scale.[10][11][12][13]

  • Waste Management: All three routes generate chemical waste that requires proper disposal.[14][15][16][17] Route 1 generates waste streams containing zinc salts and acetic acid derivatives. Routes 2 and 3 require the handling and disposal or recycling of the palladium catalyst. Pharmaceutical waste management is a critical aspect of the overall cost and environmental footprint of any synthesis.[14][16][17][18]

Conclusion

For large-scale industrial production, Route 2 (Epichlorohydrin and Benzylamine) appears to offer the most favorable balance of cost, yield, and efficiency. While it involves a hazardous hydrogenation step, the high overall yield and use of inexpensive starting materials make it economically attractive.

For laboratory-scale research and development where cost is less of a limiting factor and a straightforward final step is desired, Route 3 (Hydrogenolysis of N-Benzhydryl-3-hydroxyazetidine) is a viable option due to its high-yielding and clean final transformation.

Route 1 (Epichlorohydrin and t-Butylamine) , with its lower overall yield and longer reaction times, is the least favorable from a cost-benefit perspective for industrial applications, though it may still be suitable for specific research purposes where the N-tert-butyl intermediate is desired.

Ultimately, the choice of synthesis protocol will depend on the specific needs and capabilities of the organization, including scale of production, budget, and safety infrastructure. This guide provides the necessary data to make an informed decision.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 3-Hydroxyazetidine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling 3-Hydroxyazetidine hydrochloride must adhere to stringent disposal protocols to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and ensuring responsible chemical waste management.

Immediate Safety and Handling Precautions

This compound is classified as a hazardous substance, harmful if swallowed, and causes skin and serious eye irritation.[1][2] It may also cause respiratory irritation.[1][3] Therefore, appropriate personal protective equipment (PPE) is mandatory during handling and disposal.

Hazard Classification Required Personal Protective Equipment (PPE)
Acute Toxicity, Oral (Category 4)[4]Protective gloves, lab coat, eye protection (safety glasses with side-shields or goggles), and face shield.[1]
Skin Irritation (Category 2)Impervious gloves and protective clothing.[1]
Serious Eye Damage (Category 1)Tightly sealed safety goggles or a face shield.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System[5]Use only in a well-ventilated area or under a chemical fume hood.[1][4] A dust mask (type N95 or equivalent) is recommended.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through a certified hazardous waste program.[6] It should never be disposed of in regular trash or down the sewer system.[6][7]

1. Waste Identification and Segregation:

  • Treat all this compound waste, including contaminated materials like gloves and pipette tips, as hazardous waste.[8][9]

  • Segregate this waste from other chemical waste streams to avoid incompatible mixtures.[6] Store it away from strong oxidizing agents.[4]

2. Containerization:

  • Use a dedicated, leak-proof, and clearly labeled hazardous waste container.[10][11] The original container is often a suitable choice.[8]

  • Ensure the container is made of a material compatible with the chemical.[9]

  • The container must be kept tightly closed except when adding waste.[1][9]

3. Labeling:

  • Properly label the waste container with a hazardous waste tag.[6] The label must include:

    • The full chemical name: "this compound".[6]

    • The words "Hazardous Waste".[6]

    • The date of waste generation.[6]

    • The specific hazards (e.g., "Harmful," "Irritant").[6]

    • Your name, department, and contact information.[6]

4. Storage:

  • Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.[10]

  • This area should be a cool, dry, and well-ventilated space, away from general laboratory traffic.[1][4]

  • Store the container locked up to restrict access to authorized personnel.[1]

5. Disposal Request and Pickup:

  • Contact your institution's Environmental Health and Safety (EHS) office to arrange for the collection and disposal of the hazardous waste.[6]

  • Follow their specific procedures for scheduling a pickup.

6. Accidental Spills:

  • In the event of a spill, immediately evacuate the area and alert your supervisor and EHS.

  • For minor spills, trained personnel wearing appropriate PPE should clean it up using absorbent materials.[8]

  • All spill cleanup materials must be treated as hazardous waste and disposed of accordingly.[8]

  • Avoid generating dust during cleanup.[1]

Disposal Workflow Diagram

The following diagram illustrates the logical steps for the proper disposal of this compound.

A Identify Waste (3-Hydroxyazetidine HCl & Contaminated Materials) B Segregate from Incompatible Chemicals A->B C Select Compatible, Leak-Proof Container B->C D Label Container (Name, Hazards, Date) C->D E Store in Designated Hazardous Waste Area D->E F Contact EHS for Waste Pickup E->F G Document Waste for Disposal Records F->G

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 3-Hydroxyazetidine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety protocols and logistical information for handling 3-Hydroxyazetidine hydrochloride in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe operational procedures and proper disposal.

Hazard Identification and Classification

This compound is a chemical compound that requires careful handling due to its potential health hazards. Understanding its classification is the first step toward safe laboratory practices.

Hazard ClassificationGHS Hazard StatementSignal WordHazard Pictograms
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed[1][2][3]Danger [2]GHS07
Skin Corrosion/Irritation (Category 2)H315: Causes skin irritation[1][2][3]GHS07
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage[1][2][3]GHS05
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract IrritationH335: May cause respiratory irritation[1][2][3]GHS07

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory to minimize exposure and ensure personal safety when handling this compound.

Protection TypeRequired EquipmentSpecifications and Best Practices
Eye and Face Protection Safety glasses with side shields or Chemical goggles[1][4]A face shield may be necessary if there is a risk of splashing[4]. Ensure compliance with OSHA's 29 CFR 1910.133 or European Standard EN166[5].
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber)[6]Inspect gloves for any damage before use. Use proper glove removal technique to avoid skin contact. Dispose of contaminated gloves after use[6].
Lab coat or other protective clothing[1][4][7]Work clothes should be laundered separately[1].
Respiratory Protection Dust respirator (e.g., N95)[4]Recommended when handling the solid form to avoid dust inhalation. Use in a well-ventilated area, preferably with local exhaust ventilation[1][5][7].

Operational and Disposal Plans

A systematic approach to handling, storage, and disposal is crucial for maintaining a safe laboratory environment.

Step 1: Receiving and Storage

  • Upon receipt, inspect containers for any signs of damage or leaks.

  • Store in the original, tightly sealed containers in a cool, dry, and well-ventilated area[1][5][7].

  • The storage area should be locked to restrict unauthorized access[1][7].

  • Keep away from incompatible materials such as strong oxidizing agents, and do not store near foodstuff containers[1][5][7].

Step 2: Safe Handling Procedures

  • Always handle this compound in a well-ventilated space or under a chemical fume hood[1][5][7].

  • Avoid the formation of dust[1][5][7].

  • Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation[5].

  • Do not eat, drink, or smoke in the designated handling area[1][5].

  • After handling, wash hands and any exposed skin thoroughly with soap and water[1][2][5].

Step 3: Spill Response Protocol In the event of a spill, follow the procedures outlined in the workflow below.

Spill_Response_Workflow start Spill Detected assess_spill Assess Spill Size (Minor or Major?) start->assess_spill minor_spill Minor Spill assess_spill->minor_spill Minor major_spill Major Spill assess_spill->major_spill Major ppe Don Appropriate PPE: - Gloves - Safety Goggles - Dust Respirator minor_spill->ppe evacuate Evacuate the area and move upwind. major_spill->evacuate cleanup Clean up spill using dry methods. Avoid generating dust. Vacuum or sweep material. ppe->cleanup collect Place spilled material in a labeled, sealable container for disposal. cleanup->collect decontaminate Decontaminate the area and all equipment used for cleanup. collect->decontaminate alert Alert emergency services and the fire brigade. evacuate->alert secure Prevent spillage from entering drains or water courses. alert->secure secure->decontaminate Once safe to do so end End of Procedure decontaminate->end

Caption: Workflow for handling a chemical spill of this compound.

Step 4: Waste Disposal

  • All waste materials, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste[5].

  • Dispose of the contents and container at an authorized hazardous or special waste collection point in accordance with local, regional, and national regulations[1][5].

  • For empty containers, the first rinse should be collected and disposed of as hazardous waste. For highly toxic chemicals, the first three rinses must be collected[8].

  • Ensure all waste containers are correctly labeled with the full chemical name and associated hazards[8].

First Aid Measures

Immediate and appropriate first aid is critical in the event of accidental exposure.

Exposure RouteFirst Aid Instructions
Eye Contact Immediately rinse cautiously with water for at least 15 minutes.[5] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention[1][2].
Skin Contact Remove contaminated clothing immediately.[9] Flush the affected skin and hair with plenty of running water and soap, if available.[1] If skin irritation persists, seek medical attention[4][5]. Wash contaminated clothing before reusing it[1].
Inhalation Move the exposed person to fresh air at once and keep them in a position comfortable for breathing.[1][5][9] If the person feels unwell, call a poison center or a doctor[5][10].
Ingestion Rinse the mouth with water.[1][5] Immediately give a glass of water.[1] Call a poison center or a doctor if you feel unwell[1][5].

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₃H₈ClNO[3]
Molecular Weight 109.55 g/mol [3]
Appearance White to off-white crystalline powder[11][12]
Melting Point 85-90 °C
Solubility Soluble in water[7][12]
CAS Number 18621-18-6[2][6]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Hydroxyazetidine hydrochloride
Reactant of Route 2
3-Hydroxyazetidine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.